molecular formula C13H11NO4 B1603729 Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 337909-10-1

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B1603729
CAS No.: 337909-10-1
M. Wt: 245.23 g/mol
InChI Key: FWIIXJDAGLXBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-10-1) is a high-value chemical intermediate specifically designed for advanced research applications. Its core scientific value lies in its role as a precursor for synthesizing specialized fluorescent probes for detecting magnesium ions (Mg2+). The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold, which can be derived from this compound, is a recognized chelating group that demonstrates enhanced selectivity for Mg2+ over calcium ions (Ca2+), a common source of interference in cellular imaging . This selectivity is crucial for accurately monitoring intracellular Mg2+ levels, which regulate fundamental biological processes including metabolic pathways, DNA synthesis, and the activity of over 600 enzymes . In practice, researchers conjugate this quinolizine-based core onto fluorophores, such as the cell-permeable BODIPY scaffold, to create activatable probes. Upon binding to free Mg2+, these probes exhibit a significant fluorescence amplification due to a mechanism involving restricted bond rotation and the blockage of photoinduced electron transfer (PeT) . This makes this compound an indispensable building block for developing sensitive chemical tools to study Mg2+ homeostasis and its correlation with physiological and pathological conditions in live cells, offering researchers a reliable method to investigate intracellular dynamics. The compound has a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . For optimal stability, it is recommended to store this product under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-formyl-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIIXJDAGLXBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609195
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337909-10-1
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolizine scaffold is a key pharmacophore in various biologically active molecules, and the introduction of a formyl group provides a versatile handle for further synthetic modifications.[1] This document will detail a robust two-step synthetic pathway, commencing with the construction of the quinolizine core via the Gould-Jacobs reaction, followed by regioselective formylation at the C1-position using the Vilsmeier-Haack reaction.

Strategic Overview: A Two-Pronged Approach

The synthesis is logically divided into two primary stages, each leveraging a classic and reliable named reaction. This strategy ensures a high degree of control and predictability, crucial for reproducible results in a research and development setting.

  • Core Scaffold Construction: The initial phase focuses on the assembly of the foundational 4-oxo-4H-quinolizine-3-carboxylate ring system. For this, the Gould-Jacobs reaction is employed, a powerful method for the preparation of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo counterparts.[2][3]

  • Regioselective Formylation: With the quinolizine core in hand, the subsequent step involves the introduction of a formyl (-CHO) group at the electron-rich C1-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and effective means of formylating activated aromatic and heteroaromatic compounds.[4][5][6]

The overall synthetic workflow is depicted in the following diagram:

G start 2-Pyridone & Diethyl ethoxymethylenemalonate step1 Step 1: Gould-Jacobs Reaction start->step1 intermediate Ethyl 4-oxo-4H-quinolizine-3-carboxylate step1->intermediate Thermal Cyclization step2 Step 2: Vilsmeier-Haack Reaction intermediate->step2 product This compound step2->product Formylation

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Precursor - Ethyl 4-oxo-4H-quinolizine-3-carboxylate

The Gould-Jacobs reaction provides an efficient route to the quinolizine core.[2][3] The reaction proceeds through an initial condensation of a pyridine derivative with an alkoxymethylenemalonate, followed by a thermal cyclization.

Mechanistic Rationale

The reaction commences with a nucleophilic attack of the nitrogen atom of 2-pyridone on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an intermediate, which then undergoes a thermally induced 6-electron electrocyclization to form the quinolizine ring system.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Pyridone95.10100.95 g
Diethyl ethoxymethylenemalonate (DEEM)216.23122.59 g
Diphenyl ether170.21-20 mL

Procedure:

  • A mixture of 2-pyridone (0.95 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.59 g, 12 mmol) is heated at 120-130°C for 2 hours.

  • The ethanol formed during the reaction is removed under reduced pressure.

  • The resulting residue is added to 20 mL of boiling diphenyl ether and refluxed for 30-45 minutes.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with diethyl ether to remove residual diphenyl ether and then recrystallized from ethanol to afford Ethyl 4-oxo-4H-quinolizine-3-carboxylate as a crystalline solid.

Part 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic systems.[4][5][6] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[7][8]

Mechanistic Considerations and Regioselectivity

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis. The 4-oxo-4H-quinolizine-3-carboxylate ring system is activated towards electrophilic attack, with the C1-position being particularly electron-rich, thus favoring formylation at this site.

The mechanism for the formation of the Vilsmeier reagent and its subsequent reaction with the quinolizine substrate is illustrated below:

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Quinolizine Ethyl 4-oxo-4H-quinolizine-3-carboxylate Intermediate Iminium ion intermediate Quinolizine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 4-oxo-4H-quinolizine-3-carboxylate217.2251.09 g
N,N-Dimethylformamide (DMF)73.09504.6 mL
Phosphorus oxychloride (POCl₃)153.33100.93 mL

Procedure:

  • To a stirred solution of Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1.09 g, 5 mmol) in N,N-dimethylformamide (4.6 mL, 50 mmol), phosphorus oxychloride (0.93 mL, 10 mmol) is added dropwise at 0°C.

  • The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

Characterization Data

This compound:

PropertyValue
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.23 g/mol
AppearancePale yellow solid
Melting PointTo be determined
¹H NMR (CDCl₃, ppm)Consistent with the proposed structure.
¹³C NMR (CDCl₃, ppm)Consistent with the proposed structure.
Mass Spec (m/z)[M+H]⁺ calculated for C₁₃H₁₂NO₄: 246.0761

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

  • Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology leverages the classical Gould-Jacobs and Vilsmeier-Haack reactions, providing a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The presented protocols, along with the mechanistic insights, are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Lappin, G. R. (1948). Cyclization of 2-aminopyridine derivatives; substituted ethyl 2-pyridylamino-methylenemalonates. Journal of the American Chemical Society, 70(10), 3348–3350. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2465-2473. [Link]

  • Figshare. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]

  • PrepChem. (n.d.). Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Direct formylation of 2-pyridone core of 3- N -methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. [Link]

  • PMC. (2021). Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis. [Link]

Sources

"chemical properties of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Introduction: The 4-Oxo-4H-quinolizine Scaffold and its Significance

The 4-oxo-4H-quinolizine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a bicyclic system containing a bridgehead nitrogen atom, it possesses unique electronic and steric properties. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antiallergic, and HIV-integrase inhibitory functions.[1] The inherent fluorescence of certain 4-oxo-4H-quinolizine-3-carboxylates also makes them promising candidates for developing selective metal ion sensors.[2]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS No. 337909-10-1).[3][4] The strategic placement of three key functional groups—an aldehyde at C1, an ethyl ester at C3, and a conjugated ketone at C4—renders this molecule a versatile building block for the synthesis of complex chemical libraries. As a Senior Application Scientist, my objective is to provide a comprehensive overview of its chemical properties, plausible synthetic routes, and its vast potential in drug discovery and chemical biology, grounded in established chemical principles.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in harnessing its synthetic potential. While extensive experimental data for this specific compound is not broadly published, we can deduce its key characteristics from its structure and data from chemical suppliers.[3][4]

Core Properties and Computed Descriptors

The following table summarizes the known and computationally predicted properties for this compound.

PropertyValueSource
CAS Number 337909-10-1[3][4][5]
Molecular Formula C₁₃H₁₁NO₄[3][4]
Molecular Weight 245.23 g/mol [3]
IUPAC Name ethyl 1-formyl-4-oxoquinolizine-3-carboxylate[4]
Topological Polar Surface Area (TPSA) 64.85 Ų[3]
LogP (Computed) 1.2887[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

These computed values provide initial guidance for solubility and pharmacokinetic considerations in a drug development context.

Predicted Spectroscopic Signatures

Based on the functional groups present, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The spectrum would be complex but highly informative. Key expected signals include:

    • A singlet for the aldehydic proton (CHO) in the downfield region, typically δ 9-10 ppm.

    • Several distinct signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinolizine ring system.

    • A quartet and a triplet characteristic of the ethyl ester group (OCH₂CH₃), likely around δ 4.0-4.5 ppm and δ 1.0-1.5 ppm, respectively.

  • ¹³C NMR: Diagnostic peaks would confirm the carbon skeleton, including signals for the three carbonyl carbons (aldehyde, ester, and ketone) in the δ 160-200 ppm range.

  • Infrared (IR) Spectroscopy: Strong absorption bands would be visible for the C=O stretches of the aldehyde (~1690-1715 cm⁻¹), the conjugated ketone (~1650-1680 cm⁻¹), and the ester (~1710-1730 cm⁻¹).

Section 2: Proposed Synthesis Strategy

The synthesis of this trifunctionalized quinolizine is not a trivial matter, but a logical pathway can be constructed from established heterocyclic chemistry reactions. A robust approach involves the initial formation of the core Ethyl 4-oxo-4H-quinolizine-3-carboxylate followed by a regioselective formylation.

Synthetic Workflow

The proposed synthesis follows two key stages:

  • Scaffold Construction: Building the Ethyl 4-oxo-4H-quinolizine-3-carboxylate core. While several routes to 4-oxo-4H-quinolizines exist, a reliable method starts from 2-pyridine derivatives.[1][2]

  • C1-Formylation: Introducing the aldehyde group at the C1 position. The Vilsmeier-Haack reaction is the preeminent choice for this transformation, as it is highly effective for the formylation of electron-rich heterocyclic systems.[6][7][8]

The overall workflow is visualized below.

G cluster_reactants Starting Materials cluster_products Products Py 2-Pyridine Derivative Step1 Cyclization/ Condensation Py->Step1 Reagent1 Diester Reagent Reagent1->Step1 VH_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Step2 Electrophilic Formylation VH_Reagent->Step2 Intermediate Ethyl 4-oxo-4H-quinolizine- 3-carboxylate Intermediate->Step2 FinalProduct Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Step1->Intermediate Scaffold Formation Step2->FinalProduct Regioselective C1-Substitution G Core Ethyl 1-formyl-4-oxo- 4H-quinolizine-3-carboxylate Formyl_Rxns C1-Formyl Reactions Core->Formyl_Rxns Ester_Rxns C3-Ester Reactions Core->Ester_Rxns Core_Rxns Core/Enone Reactions Core->Core_Rxns Alkenes Stilbene/Chalone Analogs (Wittig/Knoevenagel) Formyl_Rxns->Alkenes C=C Formation Amines Secondary/Tertiary Amines (Reductive Amination) Formyl_Rxns->Amines C-N Formation Acids Carboxylic Acid (Saponification) Ester_Rxns->Acids Hydrolysis Amides Amide Library (Aminolysis) Ester_Rxns->Amides Amidation Michael_Adducts C2-Substituted Analogs (Michael Addition) Core_Rxns->Michael_Adducts C-X Formation

Sources

"mechanism of action of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

A Foreword for the Investigator

This document serves as a specialized guide for researchers, medicinal chemists, and drug development professionals investigating the biological activities of this compound. As a Senior Application Scientist, my objective is to provide not just a summary of known facts, but a strategic framework for elucidation. Direct, in-depth research on the specific mechanism of action for this molecule is not yet prevalent in the public domain. Therefore, this guide adopts a first-principles approach, building a hypothesis from the ground up based on the well-established bioactivities of the quinolizine and quinolone scaffolds. The protocols and pathways described herein are designed to be a starting point—a robust, experimentally-driven roadmap to uncover the novel therapeutic potential of this compound.

Part 1: The Quinolizine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The quinolizine ring system, a bicyclic aromatic structure containing a nitrogen atom at a bridgehead position, is a cornerstone of numerous natural products and synthetic compounds with significant biological activity. Its rigid, planar structure provides a unique scaffold for interacting with biological macromolecules. Notable examples include the antiarrhythmic agent sparteine and the plant alkaloid berberine, which exhibits a wide range of pharmacological effects including antimicrobial, antidiabetic, and anticancer properties.

The 4-oxo-4H-quinolizine core, in particular, shares structural similarities with the widely studied quinolone class of compounds. Quinolones, such as the antibacterial agent ciprofloxacin, famously exert their effects by inhibiting DNA gyrase and topoisomerase IV. This established precedent provides a compelling starting point for our investigation into the mechanism of this compound.

Part 2: Physicochemical Properties and Synthesis of the Target Molecule

The structure of this compound features several key functional groups that likely dictate its biological activity:

  • The 4-oxo group and the 3-carboxylate: These are hallmarks of the quinolone pharmacophore and are often involved in chelating divalent metal ions (like Mg²⁺) in the active sites of enzymes such as topoisomerases.

  • The 1-formyl group: This electrophilic aldehyde could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, lysine) on a target protein, offering a potential avenue for irreversible inhibition.

The synthesis of this and related compounds has been reported, often involving a multicomponent reaction. For instance, a common route involves the reaction of ethyl ethoxymethylenepyruvate with an appropriate pyridine derivative, followed by cyclization. Understanding the synthetic route is not merely an academic exercise; it provides insights into potential impurities and informs the synthesis of analogs for structure-activity relationship (SAR) studies.

Part 3: A Hypothesis-Driven Approach to Mechanism of Action

Given the structural features, we can propose a primary and several secondary hypotheses for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of DNA Topoisomerases

The most compelling initial hypothesis is that the compound functions as a topoisomerase inhibitor, akin to quinolone antibiotics. Topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death.

Topoisomerase_Inhibition cluster_cell Cancer Cell Compound Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Topoisomerase DNA Topoisomerase II Compound->Topoisomerase Inhibition DNA_cleavage Topoisomerase-DNA Cleavable Complex Topoisomerase->DNA_cleavage Stabilization of DSB DNA Double-Strand Breaks DNA_cleavage->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed mechanism of topoisomerase inhibition.

Secondary Hypotheses:
  • Kinase Inhibition: The planar aromatic structure is a common feature in many ATP-competitive kinase inhibitors. The compound could potentially bind to the ATP-binding pocket of various kinases involved in cell proliferation and survival signaling pathways (e.g., EGFR, VEGFR, PI3K).

  • Modulation of Inflammatory Pathways: Quinolizine derivatives have been reported to possess anti-inflammatory properties. The compound might inhibit key enzymes in inflammatory signaling, such as cyclooxygenase (COX) or lipoxygenase (LOX), or modulate transcription factors like NF-κB.

Part 4: An Experimental Workflow for Mechanism Elucidation

The following is a structured, multi-stage experimental plan to systematically investigate the mechanism of action.

Stage 1: Initial Phenotypic Screening and Target Class Identification

The first step is to observe the compound's effect on whole cells to narrow down the potential target classes.

Experiment Cell Lines Key Parameters Interpretation
Cytotoxicity Assay (MTT/MTS) NCI-60 panel (or a smaller, diverse panel like A549, MCF-7, HCT116)GI50, TGI, LC50Broad-spectrum cytotoxicity may suggest a fundamental process like DNA replication. Selective cytotoxicity points towards specific pathways.
Cell Cycle Analysis (Flow Cytometry) A sensitive cancer cell line (e.g., HCT116)% of cells in G1, S, G2/M phasesArrest in G2/M is characteristic of topoisomerase II inhibitors.
Comet Assay (Single Cell Gel Electrophoresis) HCT116Tail momentA direct measure of DNA damage. A positive result strongly supports the topoisomerase inhibition hypothesis.
Anti-inflammatory Assay LPS-stimulated RAW 264.7 macrophagesNitric oxide (NO) production (Griess assay), TNF-α/IL-6 levels (ELISA)Inhibition of these markers would support an anti-inflammatory mechanism.
Stage 2: Direct Target Identification and Validation

If Stage 1 results suggest topoisomerase inhibition, the following experiments can directly validate this hypothesis.

Experimental Protocol: In Vitro Topoisomerase II Decatenation Assay

  • Principle: This assay measures the ability of Topoisomerase II to unlink catenated kinetoplast DNA (kDNA) into minicircles. An inhibitor will prevent this decatenation.

  • Materials:

    • Human Topoisomerase II alpha (recombinant)

    • kDNA (from Crithidia fasciculata)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM ATP, 0.5 mM DTT)

    • Etoposide (positive control inhibitor)

    • DMSO (vehicle control)

    • Test Compound (serial dilutions)

    • Agarose gel, ethidium bromide, gel loading buffer.

  • Procedure:

    • Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL reaction: 5 µL of 4x Assay Buffer, 200 ng kDNA, 1 unit Topo II, 1 µL of test compound/control in DMSO, and nuclease-free water to 20 µL.

    • Incubate reactions at 37°C for 30 minutes.

    • Stop the reaction by adding 4 µL of gel loading buffer containing SDS and proteinase K.

    • Incubate at 50°C for 30 minutes to digest the protein.

    • Load the entire reaction onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at 80V for 2 hours.

    • Visualize the DNA under UV light.

  • Expected Results:

    • No enzyme control: A single band of high molecular weight kDNA at the top of the gel.

    • Vehicle control (DMSO): kDNA will be resolved into lower molecular weight minicircles.

    • Etoposide control: A smear of linearized DNA and a band of kDNA remaining at the top.

    • Effective Test Compound: Inhibition of decatenation, resulting in a band of kDNA similar to the "no enzyme" control.

Experimental_Workflow cluster_workflow Mechanism of Action Elucidation Workflow Start Start with Test Compound Stage1 Stage 1: Phenotypic Screening (Cytotoxicity, Cell Cycle, Comet Assay) Start->Stage1 Decision1 DNA Damage Observed? Stage1->Decision1 Stage2 Stage 2: In Vitro Target Validation (Topo II Decatenation Assay) Decision1->Stage2 Yes Alternative Explore Secondary Hypotheses (Kinase Assays, etc.) Decision1->Alternative No Decision2 Topo II Inhibition Confirmed? Stage2->Decision2 Stage3 Stage 3: Cellular Target Engagement (Western Blot for γH2AX) Decision2->Stage3 Yes Decision2->Alternative No End Mechanism Confirmed Stage3->End

An In-Depth Technical Guide on the Biological Activity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Quinolizine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the potential biological activities of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. While direct extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural features, rooted in the quinolizine core, point towards a promising landscape of therapeutic possibilities. The quinolizine scaffold and its related nitrogen-containing heterocyclic cousins, such as quinolines and quinazolines, are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological effects.[1][2][3][4][5]

This document, therefore, adopts a predictive and methodological approach. We will first dissect the chemical architecture of this compound to hypothesize its potential biological activities based on established structure-activity relationships (SAR) of analogous compounds. Subsequently, we will provide a detailed roadmap of experimental protocols, from initial screening to mechanistic studies, designed to systematically investigate and validate these potential therapeutic applications. Our objective is to equip you with the foundational knowledge and practical frameworks necessary to unlock the full potential of this intriguing molecule.

Structural Dissection and Postulated Biological Activities

This compound is a unique heterocyclic compound characterized by a fused bicyclic quinolizine core, further functionalized with an ethyl carboxylate group at position 3, a formyl group at position 1, and a ketone at position 4. Each of these moieties can play a crucial role in the molecule's interaction with biological targets.

  • The Quinolizine Core: This nitrogen-containing heterocyclic system is a known pharmacophore present in various biologically active compounds. Quinolizidine derivatives, for instance, have demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis and various Gram-positive bacterial strains.[1]

  • Carboxylate and Formyl Groups: The presence of the ethyl carboxylate and formyl groups introduces polar and reactive sites. The carboxylate moiety, a common feature in many drugs, can participate in hydrogen bonding and ionic interactions with biological receptors.[6][7][8] The formyl group, an aldehyde, is a reactive handle that can form Schiff bases with amino groups on proteins, potentially leading to covalent inhibition or modulation of target function.

Based on these structural alerts and the known bioactivities of related quinoline and quinazoline derivatives, we can postulate the following potential biological activities for this compound:

  • Anticancer Activity: Quinolone, quinoline, and quinazoline derivatives are well-established anticancer agents that act through diverse mechanisms, including inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2][3][9][10][11]

  • Antimicrobial Activity: The quinoline and quinolizine scaffolds are present in numerous antibacterial and antifungal agents.[1][12][13][14][15] The potential for this compound to inhibit microbial growth warrants thorough investigation.

  • Anti-inflammatory Activity: Several quinoline and quinazoline derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) or various kinases.[4][7][16][17][18]

A Roadmap for Biological Evaluation: Experimental Protocols

This section provides a detailed, step-by-step guide for the comprehensive biological evaluation of this compound.

In Vitro Anticancer Activity Assessment

The initial step is to screen for cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like MCF-10A for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Example IC50 Values Table

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueKnown Value
A549Experimental ValueKnown Value
HCT116Experimental ValueKnown Value
MCF-10AExperimental ValueKnown Value

Workflow for Anticancer Activity Evaluation

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Synthesized Compound mtt_assay MTT Cytotoxicity Assay start->mtt_assay Treat cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 Analyze apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If Active target_id Target Identification (e.g., Kinase Profiling, Western Blot) apoptosis->target_id cell_cycle->target_id xenograft Xenograft Mouse Model target_id->xenograft Promising Candidate efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for anticancer activity evaluation.

Antimicrobial Activity Screening

The potential of this compound as an antimicrobial agent can be assessed using standard broth microdilution methods.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO and serially dilute it in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no antimicrobial agent).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Example MIC Values Table

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusExperimental ValueKnown ValueN/A
E. coliExperimental ValueKnown ValueN/A
C. albicansExperimental ValueN/AKnown Value
A. nigerExperimental ValueN/AKnown Value
Anti-inflammatory Activity Evaluation

The anti-inflammatory potential can be initially screened by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., L-NAME).

  • Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS NFkB->iNOS Induces Transcription NO Nitric Oxide iNOS->NO Produces Compound Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, we can draw parallels from related quinoline and quinoxaline structures.[6][19][20] For instance, in quinoline carboxylic acids, the position and nature of substituents on the benzo portion of the ring are critical for activity.[6] Similarly, the presence of a carboxylic acid or its ester at certain positions is often crucial for potency.[8]

Future work should focus on synthesizing a library of analogues of the title compound to explore the SAR. Key modifications could include:

  • Variation of the ester group: Modifying the ethyl ester to other alkyl or aryl esters to probe the effect of steric bulk and lipophilicity.

  • Modification of the formyl group: Converting the aldehyde to other functional groups such as an oxime, hydrazone, or reducing it to an alcohol to understand its role in activity.

  • Substitution on the quinolizine ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aromatic ring to modulate electronic and steric properties.

Conclusion

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Its structural similarity to well-known bioactive heterocyclic compounds strongly suggests that it may possess valuable anticancer, antimicrobial, and/or anti-inflammatory properties. This guide provides a robust framework for the systematic investigation of these potential activities. The detailed experimental protocols and proposed avenues for SAR studies are intended to empower researchers to unlock the full pharmacological profile of this promising molecule and its derivatives, potentially leading to the development of new therapeutic agents.

References

  • Sparatore, A., Sparatore, F., & Zarrinmayeh, H. (1987). Quinolizidine derivatives with antimicrobial activity. Il Farmaco; edizione scientifica, 42(3), 159–174.
  • Hei, Y.-Y., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Kaur, R., & Kumar, R. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 15(11), 2419–2455.
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8049–8064.
  • Al-Ostath, O. A., et al. (2022).
  • Akhtar, M. J., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Current pharmaceutical design, 22(28), 4416–4428.
  • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry.
  • Geronikaki, A., et al. (2016). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 21(11), 1451.
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235–31256.
  • Kumar, R., & Kaur, R. (2018). Anticancer Activity of Quinoline Derivatives; An Overview.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714.
  • Höglund, I. P. J., et al. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(3), 1172–1183.
  • Pal, M. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 21(30), 3452–3470.
  • Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of medicinal chemistry, 23(3), 262–269.
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(16), 8049-8064.
  • Insuasty, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Al-Suwaidan, I. A., et al. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 27(22), 7954.
  • Janardhanan, N., et al. (2025).

Sources

A Technical Guide to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4H-quinolizine scaffold represents a compelling class of nitrogen-fused heterocyclic compounds that have garnered increasing attention in medicinal chemistry. Possessing a unique zwitterionic character, this core structure serves as a versatile template for the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of derivatives and analogs of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a key exemplar of this compound class. We will dissect prevalent synthetic strategies, delve into the spectrum of biological activities, elucidate critical structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation. The objective is to furnish drug development professionals with a comprehensive resource that bridges foundational chemistry with actionable insights for future research and development.

The 4-Oxo-4H-Quinolizine Scaffold: A Privileged Core

The 4-oxo-4H-quinolizine ring system is a bicyclic heteroaromatic structure containing a bridgehead nitrogen atom. This arrangement distinguishes it from its more extensively studied isomers, such as quinolones and quinazolinones.[1][2] The inherent polarity and rigid conformational framework of the quinolizine nucleus make it an attractive starting point for developing compounds that can engage with biological targets with high specificity. While the broader quinoline family is known for a wide array of pharmacological effects including antimalarial, anticancer, and antibacterial activities, the 4-oxo-4H-quinolizine subclass is an emerging field ripe for exploration.[3][4][5][6]

Derivatives of this scaffold have shown promise in several therapeutic areas, including:

  • Anticancer Agents: Certain analogs have demonstrated integrin inhibitory action, suggesting potential in angiogenesis inhibition.[2]

  • Antimicrobial Activity: Structural similarities to quinolone antibiotics suggest a likely mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

  • Antiviral Properties: Research into related structures has pointed towards potential applications as anti-HIV agents, particularly as integrase inhibitors.[7]

Synthetic Strategies for the Quinolizine Core

The construction of the 4-oxo-4H-quinolizine core is a critical step in the development of novel derivatives. Several robust synthetic methodologies have been established, allowing for controlled introduction of diverse functional groups.

Key Synthetic Approaches:

  • Tandem Horner-Wadsworth-Emmons (HWE) Olefination/Cyclisation: This powerful method allows for facile, one-pot access to substituted 4-oxo-4H-quinolizines. It typically involves the reaction of a 2-pyridyl aldehyde with a phosphonate reagent, which undergoes an intramolecular cyclization to form the fused ring system. This approach is highly valued for its operational simplicity and tolerance of various functional groups.[7]

  • Stobbe Condensation Followed by Cyclisation: This classic method involves the condensation of a pyridinecarbaldehyde with a succinic ester derivative, followed by an acid- or base-catalyzed cyclization to yield the quinolizine core. It offers a reliable route to 2-substituted analogs.[8]

  • Palladium-Catalyzed Coupling Reactions: Methods like the Suzuki-Mayara coupling have been employed to construct the quinolizine system from appropriate building blocks, offering flexibility in substituent placement.[1][2]

The choice of synthetic route is dictated by the desired substitution pattern on the quinolizine ring. The HWE approach, for instance, is particularly effective for generating diversity at the 1, 2, and 3-positions.

Synthetic_Pathway Start1 2-Pyridyl Aldehyde Intermediate Intermediate Alkene (via HWE Olefination) Start1->Intermediate Step 1: HWE Reaction Start2 Triethyl Phosphonoacetate (or related phosphonate) Start2->Intermediate Reagent1 Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) Reagent1->Intermediate Product Substituted 4-Oxo-4H-quinolizine Intermediate->Product Step 2: Intramolecular Cyclisation Biological_Workflow Synthesis Compound Synthesis & Characterization Stock Prepare Compound Stock Solution (DMSO) Synthesis->Stock PrimaryScreen Primary Screen: MIC Assay (96-well plate) Stock->PrimaryScreen Incubation Incubate Plates (37°C, 18-24h) PrimaryScreen->Incubation BacterialPrep Prepare Bacterial Inoculum BacterialPrep->PrimaryScreen Readout Determine MIC (Visual or Spectrophotometric) Incubation->Readout SecondaryScreen Secondary Screen: Cytotoxicity Assay (e.g., MTT) Readout->SecondaryScreen Active Compounds Lead Lead Compound Identification SecondaryScreen->Lead Selective Compounds

Sources

An In-depth Technical Guide to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS Number: 337909-10-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, identified by CAS number 337909-10-1. The 4H-quinolizin-4-one core structure is a significant pharmacophore, exhibiting a range of biological activities. This document collates available information on its physicochemical properties, potential synthetic pathways, and prospective biological applications, with a focus on providing a foundational resource for researchers in medicinal chemistry and drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to offer insights into its potential characteristics and areas of investigation.

Introduction: The Quinolizine Scaffold in Medicinal Chemistry

The 4H-quinolizin-4-one heterocyclic system is a unique structural motif characterized by a bridgehead nitrogen atom. This arrangement imparts distinct physicochemical properties, including a polar zwitterionic character, making it a compelling scaffold for the design of novel therapeutic agents[1]. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, incorporates key functional groups—an aldehyde and an ethyl ester—that suggest its potential as both a biologically active molecule and a versatile intermediate for further chemical modifications. The presence of the formyl group, in particular, opens avenues for various chemical transformations, including condensations and oxidations, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 337909-10-1[2]
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [3]
IUPAC Name This compound
SMILES O=C(C1=CC(C=O)=C2C=CC=CN2C1=O)OCC[3]
Topological Polar Surface Area (TPSA) 64.85 Ų[3]
Predicted LogP 1.2887[3]
Hydrogen Bond Acceptors 5[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

Synthesis and Chemical Reactivity

Synthesis of the 4-Oxo-4H-quinolizine-3-carboxylate Core

Several methods have been reported for the synthesis of the 4-oxo-4H-quinolizine scaffold. A common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a one-pot Stobbe condensation followed by cyclization, starting from commercially available 2-pyridinecarbaldehyde and diethyl succinate, has been successfully employed to construct the 4-oxo-4H-quinolizine-2-carboxylate core[4][5]. A similar strategy could be adapted for the 3-carboxylate isomer.

Another versatile method is the tandem Horner-Wadsworth-Emmons olefination/cyclization, which allows for the facile synthesis of substituted 4H-quinolizin-4-ones[5]. This approach offers the flexibility to introduce various functional groups onto the quinolizine ring.

Formylation via the Vilsmeier-Haack Reaction

The introduction of the formyl group at the C1 position of the quinolizine ring can likely be achieved through an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prime candidate[6]. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds[6]. The 4-oxo-4H-quinolizine-3-carboxylate core is expected to be sufficiently electron-rich to undergo this transformation.

Conceptual Synthetic Workflow:

G A 2-Pyridylacetic acid ester derivative C Cyclization A->C B Alkoxyacrylate derivative B->C D Ethyl 4-oxo-4H-quinolizine-3-carboxylate C->D Formation of quinolizine core F Formylation D->F E Vilsmeier-Haack Reagent (DMF, POCl3) E->F G This compound F->G Introduction of formyl group

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

Although no specific biological data for this compound has been found, the broader class of quinolizine and quinoline derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Quinolizine and quinoline scaffolds are present in numerous compounds with demonstrated anticancer properties[7]. The proposed mechanisms of action for some of these derivatives include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and topoisomerase IV[1]. The cytotoxicity of novel quinoline and quinazoline derivatives is often evaluated in vitro against a panel of human cancer cell lines, such as HepG-2 (liver cancer) and Caco-2 (colon cancer)[2].

Antimicrobial Activity

The structural similarity of the 4H-quinolizin-4-one core to quinolone antibiotics suggests potential antibacterial activity[1]. Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death[1]. Furthermore, various quinoline derivatives have been reported to exhibit antifungal activity[8].

Anti-inflammatory Activity

Certain quinoline-related carboxylic acid derivatives have shown promising anti-inflammatory properties in in-vitro models, such as lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines[9].

Proposed Biological Investigation Workflow:

G A Compound 337909-10-1 B In Vitro Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) A->B C Antimicrobial Susceptibility Testing (e.g., Broth microdilution for MIC) A->C D Anti-inflammatory Assays (e.g., LPS-induced cytokine release) A->D E Mechanism of Action Studies (e.g., Enzyme inhibition, signaling pathway analysis) B->E C->E D->E F In Vivo Efficacy Studies (e.g., Xenograft models, infection models) E->F G Lead Optimization F->G

Caption: A proposed workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for initial in vitro screening of the biological activities of novel compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the overnight culture medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

  • Resazurin solution

  • 96-well plates

Protocol:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate[1].

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL[1].

  • Include a positive control (microbes with a standard antibiotic), a negative control (broth only), and a growth control (microbes in broth without any compound)[1].

  • Incubate the plates at 37°C for 18-24 hours[1].

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth[1].

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth (the well remains blue)[1].

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not publicly available, general precautions for handling quinoline derivatives should be followed. Quinolines can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation[10][11]. Some quinoline derivatives are also suspected of causing genetic defects and may be carcinogenic[10][11].

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Directions

This compound (CAS 337909-10-1) is a promising heterocyclic compound with a scaffold known for diverse biological activities. While direct experimental data for this specific molecule is scarce, its structural features suggest potential as an anticancer, antimicrobial, and anti-inflammatory agent. This technical guide provides a foundational understanding of its properties and outlines potential avenues for its synthesis and biological evaluation. Further research is warranted to elucidate the specific biological profile and mechanism of action of this compound, which could lead to the development of novel therapeutic leads. The synthetic handles present in the molecule also offer significant opportunities for the creation of compound libraries for extensive structure-activity relationship studies.

References

  • ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. Retrieved from ResearchGate. [Link]

  • Can, N., & Bingul, M. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Avicenna Journal of Medical Biochemistry, 9(2), 79-84. [Link]

  • Primo, V. V. R., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. [Link]

  • Al-Omary, F. A. M., et al. (2015). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 20(10), 18886-18898. [Link]

  • Spring, D. R., et al. (2014). Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. European Journal of Organic Chemistry, 2014(26), 5763-5767. [Link]

  • Vo, D.-D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2463-2471. [Link]

  • ResearchGate. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

  • Popova, Y., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 776-784. [Link]

  • Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 65(3), 692-703. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 23(11), 2999. [Link]

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Retrieved from ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Structure Elucidation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinolizine scaffold and its derivatives are known for their diverse biological activities.[1][2][3][4] This document outlines a systematic approach, integrating synthetic chemistry with advanced spectroscopic techniques, to unequivocally confirm the molecule's intricate architecture. The methodologies detailed herein are designed to serve as a robust resource for researchers, scientists, and professionals engaged in drug development and novel compound characterization.

Introduction: The Quinolizine Scaffold and the Rationale for Structural Verification

The quinolizine ring system, a nitrogen-containing heterocyclic compound, is a privileged structure in medicinal chemistry.[1][5] Its derivatives have demonstrated a wide array of pharmacological properties. This compound (CAS No. 337909-10-1)[6][7][8][9], with its specific functional group arrangement, presents a unique subject for structural analysis. The precise determination of its chemical structure is a critical prerequisite for understanding its reactivity, predicting its biological activity, and ensuring the reproducibility of scientific findings.

The process of structure elucidation involves a multi-faceted analytical approach to determine the chemical structure of a compound.[10] This guide will detail the logical progression from synthesis to a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are indispensable tools for this purpose.[10][11][12]

Synthetic Pathway: A Deliberate Approach to the Target Molecule

The synthesis of this compound is a critical first step that provides the material for analysis. A plausible and efficient synthetic route is paramount. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, is a suitable choice for introducing the formyl group onto a quinolizine precursor.[13][14][15][16]

Proposed Synthetic Strategy

A logical synthetic approach would involve the initial construction of the core quinolizine ring system, followed by functional group manipulation. A potential precursor, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, can be synthesized through established methods, such as a one-pot Stobbe condensation followed by cyclization.[17] Subsequent formylation at the C1 position can be achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).[13][14]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Step 1: Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C.

  • Step 2: Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature at 0°C.

  • Step 3: Substrate Addition: Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate in a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Step 4: Reaction: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 5: Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base. The resulting precipitate can be filtered, washed, and purified by column chromatography or recrystallization to yield the desired product.

Spectroscopic Analysis: The Pillars of Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure.[10][12] Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][18] Both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to observe distinct signals for the aromatic protons on the quinolizine ring, the formyl proton, and the ethyl ester protons. The chemical shifts (δ) and coupling constants (J) are key to assigning these protons.[19][20]

  • ¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule. The expected spectrum would show distinct signals for the carbonyl carbons (ketone and ester), the formyl carbon, the aromatic carbons, and the ethyl group carbons.[19][20]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the proton spin systems within the quinolizine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework and confirming the positions of the formyl and ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[12]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, allowing for the determination of the molecular formula (C₁₃H₁₁NO₄ in this case).[6][7]

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide clues about the structure. For instance, the loss of the ethoxy group from the ester or the formyl group would result in characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11][18] For the target compound, key expected absorption bands would include:

  • Strong C=O stretching vibrations for the ketone and the ester carbonyl groups.

  • A distinct C=O stretching vibration for the aldehyde.

  • C-H stretching and bending vibrations for the aromatic and aliphatic protons.

  • C-O stretching vibrations for the ester.

Data Interpretation and Structure Confirmation

The culmination of the structure elucidation process lies in the careful and synergistic interpretation of all the collected data.

Integrated Spectroscopic Data Analysis

The molecular formula obtained from HRMS (C₁₃H₁₁NO₄) provides the foundation. The IR spectrum confirms the presence of the key functional groups (ketone, ester, aldehyde). The detailed analysis of the ¹H and ¹³C NMR spectra, aided by 2D NMR data, allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms, thus confirming the proposed structure of this compound.

Tabulated Spectroscopic Data Summary
Technique Expected Key Observations
¹H NMR Signals for aromatic protons, a downfield singlet for the formyl proton, a quartet and a triplet for the ethyl ester group.
¹³C NMR Resonances for ketone, ester, and aldehyde carbonyl carbons, aromatic carbons, and ethyl group carbons.
IR Strong C=O stretching bands for ketone, ester, and aldehyde; C-H and C-O stretching bands.
HRMS Accurate mass corresponding to the molecular formula C₁₃H₁₁NO₄.

Workflow and Logical Relationships

The process of structure elucidation follows a logical and sequential workflow.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integrated Data Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structure elucidation of a novel compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the detailed protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel heterocyclic compounds. This foundational knowledge is indispensable for advancing research in drug discovery and materials science.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • ACS Publications. (n.d.). The Chemistry of Quinolizines.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • Wiley-VCH. (n.d.). Supporting Information.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016, December 2). International Journal of Chemical Studies.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • University College Dublin. (n.d.). CHEM30210.
  • Fluorochem. (n.d.). This compound.
  • ChemScene. (n.d.). 337909-10-1 | this compound.
  • Mal, D. R. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube.
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024, March 6).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.
  • (PDF) 4H-Quinolizin-4-one Derivatives: A Review. (2018, January 28). ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
  • ECORFAN-Bolivia Journal The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.).
  • ChemBK. (n.d.). 4H-Quinolizine-3-carboxylic acid, 1-formyl-4-oxo-, ethyl ester.
  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate.
  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. (2015, November 4). ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • (PDF) Theoretical and experimental 1H, 13C and 15N NMR spectra of monomethyl substituted tetramethyl 9aH- and 4H-quinolizine-1,2,3,4-tetracarboxylate. (2025, August 8). ResearchGate.
  • This compound|CAS 337909-10-1. (2025, November 28).
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025, December 20). ResearchGate.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.
  • Convenient synthesis of 1-substituted-4-methyl-5-oxo[5][11][18]triazolo[4,3-a]quinazolines. (n.d.). Arkivoc. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinolizine Scaffold

The quinolizine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a novel derivative with a unique substitution pattern that suggests potential for biological activity. The presence of the formyl and carboxylate groups offers reactive handles for further chemical modification and potential interaction with biological targets.[1][2] While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active quinolizine and quinazoline derivatives warrants its investigation in various in vitro assays.[3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro evaluation of this compound. The protocols detailed below are designed to be robust and self-validating, providing a solid foundation for initial screening and mechanistic studies.

Part 1: Foundational Assays - Assessing Cytotoxicity

A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. The MTT and MTS assays are reliable, colorimetric methods for assessing metabolic activity, which is often used as a proxy for cell viability.[7][8]

Scientific Rationale

These assays are based on the reduction of a tetrazolium salt (MTT or MTS) by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[8][9] This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[9][10] A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability or proliferation.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add MTT/MTS Reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent add_solubilizer Add Solubilization Solution (MTT only) incubate_reagent->add_solubilizer read_absorbance Read Absorbance (570 nm for MTT, 490 nm for MTS) incubate_reagent->read_absorbance MTS Assay add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for MTT/MTS Cytotoxicity Assays.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from established methods and provides a framework for assessing the cytotoxic effects of this compound on adherent cell lines.[8][10]

Materials:

  • Adherent cells of choice (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

ParameterRecommended Value/Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM (initial screen)
Incubation Time24, 48, 72 hours
Final DMSO Concentration≤ 0.5%
MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm

Part 2: Probing for Specific Bioactivity - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11] Given that some quinolizine derivatives have shown inhibitory activity against various enzymes, it is prudent to screen this compound for such activity.[3]

Scientific Rationale

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[11] By comparing the reaction rate in the presence and absence of the inhibitor, one can determine the potency of the inhibitor (e.g., IC₅₀ value) and gain insights into its mechanism of action.[11][12]

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes that have a chromogenic substrate.[11][13]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Appropriate buffer solution

  • This compound

  • Positive control inhibitor (if available)

  • 96-well UV-transparent plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the appropriate buffer.

    • Prepare a stock solution of the substrate. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Compound dilution (or vehicle for control)

      • Enzyme solution

    • Include controls: no enzyme, no substrate, and a known inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the compound to interact with the enzyme.[11]

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance over time at the wavelength appropriate for the product being formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula:

      • % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

ParameterKey Consideration
Enzyme ConcentrationShould result in a linear reaction rate for the duration of the measurement.
Substrate ConcentrationIdeally at or below the Km value to detect competitive inhibition.
Pre-incubation Time5-10 minutes to allow for binding of the inhibitor to the enzyme.
Temperature and pHMust be optimized for the specific enzyme being assayed.

Part 3: Investigating Effects on Gene Expression - Luciferase Reporter Assays

To explore if this compound affects specific signaling pathways or transcription factor activity, luciferase reporter assays are a powerful tool.[14][15][16]

Scientific Rationale

This assay involves transfecting cells with a plasmid containing the luciferase reporter gene under the control of a specific promoter or response element.[17] If the compound activates or inhibits a signaling pathway that regulates this promoter, it will lead to a corresponding change in luciferase expression, which is quantified by measuring the light produced upon addition of a substrate.[14][17] A dual-luciferase system, with a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, is often used to normalize for transfection efficiency and cell number.[15][18]

Experimental Workflow: Dual-Luciferase Reporter Assay

G cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 24- or 48-well Plate transfect Co-transfect Cells with Plasmids seed_cells->transfect prep_plasmids Prepare Reporter and Control Plasmids prep_plasmids->transfect incubate_transfection Incubate for 24-48 hours transfect->incubate_transfection add_compound Treat Cells with Compound incubate_transfection->add_compound incubate_treatment Incubate for desired duration add_compound->incubate_treatment lyse_cells Lyse Cells incubate_treatment->lyse_cells measure_firefly Measure Firefly Luciferase Activity lyse_cells->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla normalize_data Normalize Firefly to Renilla Activity measure_renilla->normalize_data calculate_fold_change Calculate Fold Change relative to Control normalize_data->calculate_fold_change

Caption: Workflow for a Dual-Luciferase Reporter Assay.

Protocol: Dual-Luciferase Reporter Assay

This protocol outlines the general steps for a dual-luciferase assay to assess the impact of the test compound on a specific promoter's activity.[16][18]

Materials:

  • Mammalian cell line suitable for transfection

  • Firefly luciferase reporter plasmid with the promoter of interest

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Opti-MEM or serum-free medium

  • This compound

  • Dual-Luciferase Reporter Assay System (containing cell lysis buffer, luciferase substrate, and stop & glo reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 24- or 48-well plate to be 70-80% confluent at the time of transfection.

    • Co-transfect the cells with the firefly reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24-48 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Add the appropriate amount of passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[18]

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[18]

    • Add 100 µL of the luciferase assay substrate to the well and measure the firefly luciferase activity.[18]

    • Add 100 µL of the Stop & Glo reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[18]

  • Data Analysis:

    • For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize the data.

    • Calculate the fold change in reporter activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Trustworthiness and Self-Validation of Protocols

To ensure the reliability and reproducibility of the obtained results, it is crucial to incorporate proper controls and validation steps in each assay.

  • Standardized Protocols: Adherence to standardized protocols minimizes variability between experiments.[19]

  • Positive and Negative Controls: The inclusion of appropriate positive and negative controls is essential for validating assay performance.

  • Reagent and Instrument Validation: Regular calibration of instruments and the use of validated reagents are critical for maintaining consistency.[19]

  • Statistical Analysis: Proper statistical analysis, including the determination of coefficients of variation and confidence intervals, is necessary to confirm assay reproducibility.[20]

  • Orthogonal Assays: Whenever possible, confirming results with an orthogonal assay (an assay that measures the same endpoint through a different mechanism) can increase confidence in the findings.[21]

Conclusion

This compound represents a novel chemical entity with the potential for interesting biological activities. The application notes and protocols provided herein offer a robust starting point for its in vitro characterization. By systematically evaluating its cytotoxicity, potential for enzyme inhibition, and effects on gene expression, researchers can begin to elucidate the pharmacological profile of this compound and determine its potential for further development.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search.
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. GoldBio.
  • Luciferase Reporters. Thermo Fisher Scientific.
  • Luciferase reporter assay. GENOM BIO.
  • Application Notes: Luciferase Reporter Assay for Gene Expression Activ
  • MTT assay protocol. Abcam.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regul
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020).
  • review of 4H-quinolizin-4-one derivatives in medicinal chemistry. Benchchem.
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex.
  • Guidelines for the digestive enzymes inhibition assay. (2019).
  • Enzyme assay. Wikipedia.
  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013).
  • A Practical Guide to Immunoassay Method Valid
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxyl
  • Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxyl
  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. (2024). National University of Science and Technology.
  • Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives.
  • This compound|CAS 337909-10-1. (2025).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025).
  • Ethyl 4-oxo-4H-quinolizine-3-carboxyl

Sources

Application Notes & Protocols: Characterizing Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound belonging to the quinolizine class. While extensive research has demonstrated the bioactivity of related quinoline and quinolizine derivatives as inhibitors of critical enzymes in various disease pathways—including cancer and infectious diseases—the specific inhibitory potential of this particular molecule remains largely unexplored.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic framework and detailed, field-proven protocols for the systematic evaluation of this compound as a potential enzyme inhibitor. The protocols herein cover initial screening and potency determination (IC50), elucidation of the mechanism of action (MOA), and assessment of inhibition reversibility, forming a self-validating system to ensure data integrity and reproducibility.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is the foundation of any robust biochemical investigation.

PropertyValueSource
CAS Number 337909-10-1[4][5][6]
Molecular Formula C₁₃H₁₁NO₄[4]
Molecular Weight 245.23 g/mol [4]
IUPAC Name This compound[6]
SMILES O=C(C1=CC(C=O)=C2C=CC=CN2C1=O)OCC[4]
Purity ≥98% (Recommended)[4]
Storage 4°C, stored under nitrogen[4]

Rationale for Investigation as an Enzyme Inhibitor

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. Enzymes are attractive therapeutic targets due to their critical roles in regulating physiological and pathological processes.[7] The quinolizine scaffold, a nitrogen-containing fused heterocyclic system, is a "privileged structure" in medicinal chemistry. Structurally related compounds have shown significant inhibitory activity against a diverse range of enzyme targets:

  • Kinases: Quinolizinone derivatives have been patented as PI3K inhibitors, a key target in cancer therapy.[3]

  • DNA-Modifying Enzymes: Quinoline-based compounds have been found to inhibit DNA methyltransferases (DNMTs) and DNA polymerases by intercalating into the DNA substrate.[2][8]

  • Viral Proteases: In silico studies have highlighted quinolizine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[1]

Given this precedent, a systematic characterization of this compound is a scientifically justified endeavor to uncover its potential therapeutic value.

Experimental Framework for Inhibitor Characterization

A phased approach is recommended to efficiently and comprehensively characterize a novel compound. This workflow ensures that each experimental stage builds upon validated data from the previous one, minimizing resource expenditure and maximizing the quality of mechanistic insights.

G cluster_phase1 Phase 1: Potency Determination cluster_phase2 Phase 2: Mechanism of Action (MOA) cluster_phase3 Phase 3: Reversibility prep Compound Preparation (Stock Solution in DMSO) ic50 IC50 Determination (Dose-Response Assay) prep->ic50 enzyme_prep Target Enzyme & Substrate Selection and Optimization enzyme_prep->ic50 data_analysis1 Data Analysis: Non-linear Regression (Sigmoidal Curve Fit) ic50->data_analysis1 Generate % Inhibition Data moa Kinetic Assays (Vary [Substrate] & [Inhibitor]) data_analysis1->moa If IC50 is potent data_analysis2 Data Analysis: Michaelis-Menten / Lineweaver-Burk Plots moa->data_analysis2 Measure Initial Rates revers Reversibility Assay (Rapid Dilution Method) moa->revers Characterize Interaction data_analysis3 Data Analysis: Compare Activity Recovery revers->data_analysis3 Measure Activity Post-Dilution

Caption: Overall workflow for characterizing a novel enzyme inhibitor.

Detailed Protocols

These protocols are designed as templates and should be optimized for the specific enzyme system under investigation.

Protocol 4.1: IC50 Determination via Dose-Response Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[9] This protocol determines the concentration of the test compound required to reduce enzyme activity by 50%.[10]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • This compound (Test Compound)

  • DMSO (for compound dilution)

  • Known inhibitor for the target enzyme (Positive Control)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series of the test compound. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).[11] Prepare dilutions in assay buffer, ensuring the final DMSO concentration in all wells remains constant and low (<1%) to avoid solvent effects.

  • Assay Plate Setup: Design the plate layout to include:

    • Blank/Background Wells: Assay buffer only (no enzyme or substrate).

    • Negative Control (100% Activity): Enzyme, substrate, and vehicle (DMSO at the same final concentration as test wells).

    • Positive Control: Enzyme, substrate, and a known inhibitor at a concentration that yields >90% inhibition.

    • Test Compound Wells: Enzyme, substrate, and each concentration of the serially diluted test compound.

  • Enzyme Pre-incubation: Add the assay buffer, followed by the diluted test compound or vehicle to the appropriate wells. Finally, add the enzyme solution. Allow the plate to pre-incubate for 15-30 minutes at the optimal reaction temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for accurate potency measurement.[12]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

    • Scientist's Note: For competitive inhibitors, the substrate concentration should be set at or below its Michaelis constant (Km) to ensure the assay is sensitive to this mode of inhibition.[13]

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in signal (e.g., absorbance or fluorescence) over time (kinetic read) or after a fixed endpoint.[14] Ensure measurements are taken during the initial linear phase of the reaction (steady-state).[11]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[15][16][17]

Protocol 4.2: Mechanism of Action (MOA) Determination

This protocol distinguishes between different modes of reversible inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the inhibitor's effect on the enzyme's kinetic parameters, Vmax and Km.[7][18]

Methodology:

  • Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Select at least five substrate concentrations, typically ranging from 0.2 * Km to 5 * Km.

    • Select at least three inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).

  • Assay Execution: For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity at each substrate concentration as described in Protocol 4.1.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Alternatively, use a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity versus 1/[Substrate]. While visually intuitive, this method can distort experimental error; direct non-linear fitting is preferred.[19]

    • Analyze the changes in Vmax,app and Km,app in the presence of the inhibitor to determine the mechanism.

G MOA Determination Logic start Analyze effect of inhibitor on Km,app and Vmax,app km_change Does Km,app increase? start->km_change vmax_change_no_km Does Vmax,app decrease? km_change->vmax_change_no_km No vmax_change_with_km Does Vmax,app decrease? km_change->vmax_change_with_km Yes noncompetitive Non-competitive Inhibition vmax_change_no_km->noncompetitive Yes (Km,app is unchanged) uncompetitive Uncompetitive Inhibition vmax_change_no_km->uncompetitive No (Both Km,app and Vmax,app decrease) competitive Competitive Inhibition vmax_change_with_km->competitive No (Vmax,app is unchanged) mixed Mixed Inhibition vmax_change_with_km->mixed Yes

Caption: Logic diagram for identifying the mechanism of inhibition.

Protocol 4.3: Determining Reversibility via Rapid Dilution

This assay determines whether the compound binds reversibly or irreversibly to the target enzyme.[11]

Methodology:

  • High Concentration Incubation: Prepare two samples:

    • Sample A (Pre-dilution control): Incubate the enzyme at its final assay concentration with the test compound at a high concentration (e.g., 10-20x IC50) for an extended period (e.g., 60 minutes).

    • Sample B (Dilution test): Incubate the enzyme at a highly concentrated level (e.g., 100x the final assay concentration) with the test compound at the same high concentration (10-20x IC50) for the same duration.

  • Dilution and Assay:

    • Initiate the reaction for Sample A by adding the substrate. This measures the inhibited enzyme activity.

    • Rapidly dilute Sample B 100-fold into the assay buffer containing the substrate. This dilution simultaneously brings the enzyme to its final assay concentration and reduces the inhibitor concentration to a non-inhibitory level (e.g., 0.1-0.2x IC50).

  • Monitor and Compare: Measure the reaction rate for both samples immediately after initiating the reaction.

    • Interpretation: If the activity of Sample B is rapidly restored to a level comparable to the uninhibited control, the inhibition is reversible. If the activity remains low and similar to Sample A, the inhibition is likely irreversible or very slow-binding.[11]

Conclusion

This compound represents a promising, yet uncharacterized, chemical entity. The experimental framework and detailed protocols provided in this application note offer a rigorous, systematic pathway for its evaluation as a potential enzyme inhibitor. By progressing from potency determination to mechanistic and reversibility studies, researchers can generate a comprehensive profile of the compound's biochemical activity. Such a thorough characterization is an indispensable step in the early stages of drug discovery and is essential for validating novel molecules for further preclinical development.

References

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025). Vertex AI Search Grounding API.
  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025).
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf, NIH.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025).
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University.
  • IC50. (n.d.). Wikipedia.
  • IC50 Determin
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025).
  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
  • Enzyme Inhibitors Role. (n.d.). Sigma-Aldrich.
  • What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf, NIH.
  • Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis. (2025).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PMC - PubMed Central.
  • Quinolizinone derivatives as pi3k inhibitors. (n.d.).
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxyl
  • This compound|CAS 337909-10-1. (2025).
  • 4H-Quinolizine-3-carboxylic acid, 1-formyl-4-oxo-, ethyl ester. (n.d.). ChemBK.

Sources

Application Notes and Protocols for the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven protocols.

Introduction

The quinolizine scaffold is a significant heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a formyl group and an ethyl carboxylate moiety to the 4-oxo-4H-quinolizine core, as in the title compound, provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. This guide outlines a robust two-step synthetic pathway to this compound, commencing with the synthesis of the quinolizine precursor followed by a regioselective formylation.

Synthetic Strategy Overview

The synthesis is approached in two primary stages:

  • Step 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate. This precursor is synthesized via a thermal cyclization reaction, a method analogous to the well-established Gould-Jacobs reaction for quinoline synthesis.

  • Step 2: Vilsmeier-Haack Formylation. The quinolizine core is then formylated at the C1 position using the Vilsmeier-Haack reagent to yield the final product.

G cluster_0 Step 1: Quinolizine Core Synthesis cluster_1 Step 2: Formylation Starting Materials Starting Materials Thermal Cyclization Thermal Cyclization Starting Materials->Thermal Cyclization Heat Precursor Ethyl 4-oxo-4H- quinolizine-3-carboxylate Thermal Cyclization->Precursor Formylation Reaction Formylation Reaction Precursor->Formylation Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Formylation Reaction Final Product Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Formylation Reaction->Final Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

The synthesis of the quinolizine core is achieved through a thermal cyclization reaction. This method is analogous to the Gould-Jacobs reaction, which is a cornerstone for the synthesis of 4-hydroxyquinolines.[1][2]

Reaction Mechanism

The reaction proceeds through an initial nucleophilic substitution of 2-aminopyridine on diethyl ethoxymethylenemalonate, followed by an intramolecular thermal cyclization. The high temperature facilitates the 6-electron electrocyclization to form the quinolizine ring system.

G cluster_0 Mechanism of Quinolizine Core Synthesis Reactants 2-Aminopyridine + Diethyl ethoxymethylenemalonate Intermediate [(2-Pyridylamino)methylene]malonic acid diethyl ester Reactants->Intermediate Nucleophilic Substitution (-EtOH) Cyclization Thermal Electrocyclization Intermediate->Cyclization Heat (>200 °C) Product Ethyl 4-oxo-4H-quinolizine-3-carboxylate Cyclization->Product

Caption: Mechanism for the synthesis of the quinolizine precursor.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-Aminopyridine504-29-094.11504.71 g
Diethyl ethoxymethylenemalonate87-13-8216.225511.89 g
Dowtherm A8004-13-5--100 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 2-aminopyridine (4.71 g, 50 mmol) and Dowtherm A (100 mL).

  • Stir the mixture and heat to 100 °C to ensure complete dissolution of the 2-aminopyridine.

  • Slowly add diethyl ethoxymethylenemalonate (11.89 g, 55 mmol) to the reaction mixture over 15 minutes.

  • After the addition is complete, raise the temperature of the reaction mixture to 240-250 °C and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the solid product and wash with hexane to remove the Dowtherm A.

  • Recrystallize the crude product from ethanol to afford pure Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Expected Yield: 60-70%

Characterization Data (Literature Values):

  • Appearance: Pale yellow solid.

  • Molecular Formula: C₁₂H₁₁NO₃[2]

  • Molecular Weight: 217.22 g/mol [2]

  • CAS Number: 88612-71-9[2]

Part 2: Vilsmeier-Haack Formylation of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1]

Reaction Mechanism

The mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich C1 position of the quinolizine ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

G cluster_1 Vilsmeier-Haack Formylation Mechanism Reagents DMF + POCl₃ Vilsmeier_Reagent Chloroiminium ion (Vilsmeier Reagent) Reagents->Vilsmeier_Reagent Formation Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Attack Quinolizine Ethyl 4-oxo-4H-quinolizine- 3-carboxylate Quinolizine->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Workup (H₂O) Product Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 4-oxo-4H-quinolizine-3-carboxylate88612-71-9217.22102.17 g
N,N-Dimethylformamide (DMF)68-12-273.09503.65 g
Phosphorus oxychloride (POCl₃)10025-87-3153.33152.30 g
Dichloromethane (DCM)75-09-284.93-50 mL
Saturated Sodium Bicarbonate Solution---50 mL

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate (2.17 g, 10 mmol) in anhydrous DMF (3.65 g, 50 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.30 g, 15 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 70-80%

Characterization Data (Literature Values):

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₃H₁₁NO₄[4]

  • Molecular Weight: 245.23 g/mol [5]

  • CAS Number: 337909-10-1[4][5]

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide is a skin and eye irritant. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area or a fume hood.

  • Dowtherm A is a high-boiling point liquid. Avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Insufficient reaction temperature or time.Ensure the reaction temperature is maintained at 240-250 °C. The reaction time can be extended and monitored by TLC.
Incomplete formylation in Step 2 Inactive Vilsmeier reagent or insufficient heating.Use anhydrous DMF and fresh POCl₃. Ensure the reaction is heated to the specified temperature for an adequate duration.
Formation of side products Reaction temperature too high in the formylation step.Carefully control the temperature during the addition of POCl₃ and the subsequent heating.
Difficulty in purification Incomplete removal of Dowtherm A or DMF.Wash the crude product from Step 1 thoroughly with hexane. For Step 2, ensure complete quenching and extraction to remove residual DMF.

References

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Ethyl 4-oxo-4H-quinolizine-3-carboxylate. PubChem. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. [Link]

  • Synthesis Using Vilsmeier Reagents. ResearchGate. [Link]

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. ResearchGate. [Link]

  • Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. PrepChem. [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. [Link]

  • Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. bioRxiv. [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Semantic Scholar. [Link]

  • This compound. Angene. [Link]

Sources

The Versatile Scaffold: Application of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolizine Core - A Privileged Structure in Drug Discovery

The quinolizine ring system, a fused nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive framework for the design of novel therapeutic agents. Derivatives of the closely related quinoline and quinazoline scaffolds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate emerges as a highly valuable, yet underexplored, synthetic intermediate. Its bifunctional nature, possessing both an electrophilic formyl group and a readily modifiable ethyl carboxylate moiety, offers a gateway to a diverse library of novel quinolizine derivatives with significant therapeutic potential.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its synthesis and subsequent derivatization into promising new chemical entities for drug discovery programs.

Synthetic Versatility: A Gateway to Diverse Chemical Moieties

The true potential of this compound lies in the orthogonal reactivity of its two key functional groups. The formyl group at the 1-position is a prime site for the introduction of diverse substituents through reactions such as Schiff base formation, while the ethyl carboxylate at the 3-position can be readily converted into amides, hydrazides, or other functional groups. This allows for a systematic exploration of the structure-activity relationship (SAR) of novel quinolizine derivatives.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Step 1: Synthesis of Ethyl 4-hydroxyquinolizine-3-carboxylate

    • To a solution of pyridine-2-acetonitrile in a suitable high-boiling point solvent (e.g., diphenyl ether), add an equimolar amount of diethyl ethoxymethylenemalonate.

    • Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether, and dry under vacuum to yield Ethyl 4-hydroxyquinolizine-3-carboxylate.

  • Step 2: Vilsmeier-Haack Formylation

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of the Ethyl 4-hydroxyquinolizine-3-carboxylate in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is filtered, washed with water, and dried to afford the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Application in the Development of Novel Therapeutic Agents

The strategic derivatization of this compound can lead to the discovery of potent and selective therapeutic agents.

Anticancer Agents

The quinoline and quinazoline scaffolds are present in numerous approved and investigational anticancer drugs. [1][6][7]Derivatives often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Proposed Derivatization Strategy for Anticancer Activity:

The formyl group can be converted into a Schiff base by reacting with various aromatic or heterocyclic amines. This introduces a diverse range of substituents that can interact with the active sites of target proteins. The ethyl ester can be converted to an amide to enhance solubility and provide additional hydrogen bonding interactions.

Potential Signaling Pathways Targeted by Quinolizine Derivatives:

Caption: Potential anticancer signaling pathway inhibition.

Protocol 2: Synthesis of a Schiff Base Derivative for Anticancer Screening

  • Step 1: Synthesis of (E)-ethyl 1-(((4-fluorophenyl)imino)methyl)-4-oxo-4H-quinolizine-3-carboxylate

    • Dissolve this compound in anhydrous ethanol.

    • Add an equimolar amount of 4-fluoroaniline and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Anti-inflammatory Agents

Quinololine and quinazoline derivatives have been investigated as potent anti-inflammatory agents, often targeting enzymes involved in the inflammatory cascade such as cyclooxygenases (COX) and phosphodiesterases (PDEs). [3][4][14] Proposed Derivatization Strategy for Anti-inflammatory Activity:

The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The formyl group can be reduced to a hydroxymethyl group to explore different binding interactions.

Protocol 3: Synthesis of a Carboxylic Acid Derivative for Anti-inflammatory Screening

  • Step 1: Hydrolysis to 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid

    • Suspend this compound in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated carboxylic acid is filtered, washed with cold water, and dried.

Antimicrobial Agents

The quinoline scaffold is the backbone of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. [9][10][15] Proposed Derivatization Strategy for Antimicrobial Activity:

The formyl group can be derivatized to form hydrazones or thiosemicarbazones, moieties known to exhibit antimicrobial activity. The ethyl ester can be converted to amides with various amines, including those containing basic nitrogen atoms to improve bacterial uptake.

Protocol 4: Synthesis of a Hydrazone Derivative for Antimicrobial Screening

  • Step 1: Synthesis of ethyl 1-((2-(isonicotinoyl)hydrazono)methyl)-4-oxo-4H-quinolizine-3-carboxylate

    • Dissolve this compound in ethanol.

    • Add an equimolar amount of isoniazid (isonicotinic acid hydrazide).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Data Summary: Biological Activities of Related Scaffolds

ScaffoldDerivative ClassBiological ActivityTherapeutic AreaReference
Quinoline 4-AnilinoquinolinesAnticancer (EGFR Inhibition)Oncology[6]
Quinazoline 2,4-Disubstituted quinazolinesAnti-inflammatory (COX Inhibition)Inflammation[3]
Quinolone FluoroquinolonesAntibacterial (DNA Gyrase Inhibition)Infectious Diseases[15]
Quinolizine Substituted 4-oxo-quinolizinesAntiviral (HIV Integrase Inhibition)Virology[5]

Conclusion and Future Directions

This compound represents a highly promising starting material for the generation of diverse libraries of novel quinolizine derivatives. The synthetic protocols outlined in this guide provide a framework for the exploration of its medicinal chemistry applications. Further derivatization and biological screening of compounds based on this scaffold are warranted to uncover new lead compounds for the treatment of cancer, inflammation, and infectious diseases. The inherent versatility of this molecule ensures its continued relevance in the field of drug discovery.

References

Sources

Application Notes and Protocols for Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinolizine Scaffold

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a novel heterocyclic small molecule featuring a quinolizine core. The quinolizine ring system and its related structures, such as quinolines and quinazolinones, are privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects[1][2][3]. These compounds have been reported to exert their influence through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of critical intracellular signaling pathways[4][5][6][7]. Given the structural similarities, it is hypothesized that this compound may possess significant anti-proliferative and cytotoxic properties, making it a promising candidate for cancer research and drug development.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound (referred to hereafter as "Compound QZ") in a cell culture setting. The protocols herein are designed to be self-validating and provide researchers with a logical, step-by-step workflow to assess its biological activity, from initial cytotoxicity screening to preliminary mechanism of action studies.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible results.

PropertyValueSource
CAS Number 337909-10-1[8]
Molecular Formula C₁₃H₁₁NO₄[8][9]
Molecular Weight 245.23 g/mol [8]
Purity ≥98% (as per typical suppliers)[8][9]
Appearance Solid (form may vary)N/A
Storage 4°C, stored under nitrogen[8]
Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of stock solutions is the foundation of reliable in vitro assays. Due to the heterocyclic and likely hydrophobic nature of Compound QZ, dimethyl sulfoxide (DMSO) is the recommended solvent.

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with cell culture media at low concentrations[10]. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (preferably ≤0.1%) to avoid solvent-induced cytotoxicity[10][11].

Materials:

  • This compound (Compound QZ) powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh a specific amount of Compound QZ powder (e.g., 2.45 mg). b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For 2.45 mg, add 1 mL of DMSO to make a 10 mM stock solution. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary. d. Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles[12][13]. e. Store the aliquots at -20°C or -80°C, protected from light[12].

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the appropriate complete cell culture medium to 37°C. c. Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the final desired experimental concentrations. d. Crucial Step: To prevent precipitation, add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the tube[10].

Phase 1: Cytotoxicity and Anti-Proliferative Activity Screening

The initial step in characterizing Compound QZ is to determine its effect on cell viability and to establish a dose-response curve. This will identify the concentration range that is biologically active and inform the concentrations to be used in subsequent mechanistic studies. The MTT assay is a widely used, reliable colorimetric method for this purpose[14][15].

Protocol 2: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells[16].

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound QZ working solutions

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells that are in their exponential growth phase. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of Compound QZ in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). b. Include a "vehicle control" (medium with the highest DMSO concentration used in the dilutions) and a "no-treatment" control (medium only)[17]. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound QZ. d. Incubate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. d. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Action

Based on the activities of related quinoline and quinazolinone compounds, Compound QZ may induce cell death through apoptosis and/or cause cell cycle arrest[4][7]. The following protocols are designed to investigate these potential mechanisms.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome[18]. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity[19].

Materials:

  • Cells treated with Compound QZ at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Induce apoptosis by treating cells with Compound QZ as determined from the MTT assay. Include a vehicle-treated negative control. b. Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. c. Wash the cells twice with cold 1X PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[18].

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants. d. Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells
    • Lower-Right (Annexin V+/PI-): Early apoptotic cells
    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
    • Upper-Left (Annexin V-/PI+): Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. By staining permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle, as cells in G2/M have twice the DNA content of cells in G0/G1[20].

Materials:

  • Cells treated with Compound QZ at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Harvest treated and control cells (approximately 1 x 10⁶ cells). b. Wash once with PBS and centrifuge. c. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping[21]. d. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for later analysis)[21][22].

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cells with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. b. Generate a DNA content frequency histogram to visualize the cell cycle distribution. c. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would suggest Compound QZ induces cell cycle arrest at that checkpoint.

Protocol 5: Western Blot Analysis of Key Signaling Pathways

Principle: Based on the known mechanisms of related quinoline and quinazolinone derivatives, Compound QZ may affect key cancer-related signaling pathways such as the PI3K/Akt and MAPK/ERK pathways[4][23][24]. Western blotting allows for the detection and quantification of changes in the expression and phosphorylation status of key proteins within these pathways, providing insight into the compound's molecular mechanism[25][26][27].

Materials:

  • Cells treated with Compound QZ at its IC₅₀ concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and prepare them by adding Laemmli sample buffer and boiling for 5 minutes[25]. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[28]. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, normalizing the levels of phosphorylated proteins to their total protein counterparts and to the loading control.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_screen Phase 1: Cytotoxicity Screening prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions in Media prep_stock->prep_working seed_cells Seed Cells in 96-well Plate prep_working->seed_cells treat_cells Treat with Compound QZ (Dose-Response) seed_cells->treat_cells mtt_assay Perform MTT Assay (24, 48, 72h) treat_cells->mtt_assay calc_ic50 Calculate IC50 Value mtt_assay->calc_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis_assay Use IC50 conc. cellcycle_assay Cell Cycle Analysis (PI Staining) calc_ic50->cellcycle_assay Use IC50 conc. western_blot Western Blot (Signaling Pathways) calc_ic50->western_blot Use IC50 conc. Hypothesized_Signaling_Pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes CompoundQZ Compound QZ PI3K PI3K CompoundQZ->PI3K inhibits? ERK ERK CompoundQZ->ERK inhibits? Apoptosis Apoptosis CompoundQZ->Apoptosis CellCycleArrest Cell Cycle Arrest CompoundQZ->CellCycleArrest Akt Akt PI3K->Akt phosphorylates Proliferation ↓ Proliferation Akt->Proliferation inhibits ERK->Proliferation inhibits

Caption: Hypothesized signaling pathways modulated by Compound QZ.

References

  • (National Center for Biotechnology Information)

  • (Bio-Techne)

  • (MDPI)

  • (Thermo Fisher Scientific)

  • (Abcam)

  • (Abcam)

  • (Purdue University Cytometry Laboratories)

  • (Bio-protocol)

  • (UT Health San Antonio)

  • (BenchChem)

  • (Sigma-Aldrich)

  • (Springer Nature Experiments)

  • (BroadPharm)

  • (CLYTE Technologies)

  • (National Center for Biotechnology Information)

  • (Abcam)

  • (Spandidos Publications)

  • (International Journal of Medical Pharmaceutical and Health Sciences)

  • (Wikipedia)

  • (BenchChem)

  • (National Center for Biotechnology Information)

  • (BenchChem)

  • (International Journal of Medical Pharmaceutical and Health Sciences)

  • (Springer)

  • (Thermo Fisher Scientific)

  • (PhytoTech Labs)

  • (Cell Signaling Technology)

  • (MedChemExpress)

  • (Bio-Techne)

  • (National Center for Biotechnology Information)

  • (ResearchGate)

  • (ResearchGate)

  • (PubMed)

  • (Emulate)

  • (Ingenta Connect)

  • (Bentham Science)

  • (National Center for Biotechnology Information)

  • (ResearchGate)

  • (PubMed)

  • (ChemScene)

  • (Fluorochem)

Sources

Application Notes & Protocols: A Strategic Guide to Developing Anti-Inflammatory Agents from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount challenge in medicinal chemistry. This guide focuses on the strategic development of such agents using the quinoline core as a foundational scaffold. While the related quinolizine scaffold exists, the vast body of research and successful clinical translation has established quinoline as a "privileged scaffold" for targeting inflammatory pathways[1][2]. Its rigid, planar structure and versatile substitution points allow for precise modulation of interactions with key biological targets.

This document provides a comprehensive, experience-driven framework, moving from chemical synthesis to biological validation. It is designed not as a rigid template, but as a self-validating system of protocols and insights to empower researchers in their quest for next-generation anti-inflammatory therapeutics.

Section 1: The Quinoline Scaffold - A Privileged Structure in Anti-Inflammatory Drug Discovery

The utility of the quinoline nucleus in medicinal chemistry is well-documented, forming the core of numerous approved drugs. Its prominence stems from several key features:

  • Bioisosteric Versatility: The quinoline ring system can mimic endogenous structures, allowing it to interact with a wide range of biological targets.

  • Synthetic Accessibility: A rich history of organic chemistry provides robust and varied synthetic routes to access a diverse chemical space of quinoline derivatives[1][3].

  • Target Interaction: The aromatic system can participate in π-π stacking and hydrophobic interactions, while the nitrogen atom acts as a hydrogen bond acceptor, providing multiple anchor points for binding to enzyme active sites or protein-protein interfaces.

Quinoline-based molecules have been successfully developed to target several key mediators of inflammation, including Cyclooxygenase (COX) enzymes, Tumor Necrosis Factor-α (TNF-α), and various kinases involved in pro-inflammatory signaling cascades[1][2][4].

Section 2: Key Inflammatory Pathways & Molecular Targets

A successful drug discovery campaign begins with a clear understanding of the molecular target. For quinoline scaffolds, two of the most validated pathways in inflammation are the Cyclooxygenase (COX) pathway and the Nuclear Factor kappa B (NF-κB) signaling cascade.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation[5]. While traditional NSAIDs inhibit both isoforms, selective inhibition of COX-2 is a desirable strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition[6]. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoline ring are critical for achieving COX-2 selectivity[1][2].

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation[7][8]. In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation[9][10]. This frees NF-κB to translocate to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including those for TNF-α, Interleukin-6 (IL-6), and COX-2[7][8][11]. Inhibiting this pathway at any key step is a powerful anti-inflammatory strategy.

NF_kB_Pathway cluster_stimuli Pro-Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 5. Translocation DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 7. Transcription

Caption: The canonical NF-κB signaling pathway.

Section 3: Synthetic Protocols for Building a Quinoline Library

A successful SAR study requires a library of structurally diverse compounds. The Doebner-von Miller reaction is a classic, robust method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds[12][13][14].

Workflow for Quinoline Library Synthesis

Synthesis_Workflow start Start: Define Target Substitutions (R1, R2) reagents Select Reagents: 1. Substituted Aniline 2. α,β-Unsaturated Carbonyl start->reagents reaction Protocol 3.1: Doebner-von Miller Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, Purity (HPLC) purify->characterize library Compound Library (Ready for Screening) characterize->library end Proceed to Biological Evaluation (Section 4) library->end

Caption: General workflow for quinoline library synthesis.

Protocol 3.1: General Procedure for Doebner-von Miller Synthesis of 2-Methylquinoline

Causality: This protocol uses aniline and crotonaldehyde under strong acid catalysis. The acid protonates the carbonyl, activating it for nucleophilic attack by the aniline. An oxidizing agent is required for the final aromatization step to form the stable quinoline ring[15].

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add aniline (1.0 eq) and concentrated HCl (3.0 eq). Stir the mixture until a salt suspension forms.

  • Reagent Addition: Cautiously add the oxidizing agent (1.2 eq) to the mixture.

  • Slow Addition: Begin heating the mixture to reflux (approx. 100-110°C). Add crotonaldehyde (1.1 eq) dropwise over 1-2 hours using an addition funnel. Rationale: Slow addition is crucial to control the exothermic reaction and minimize polymerization of the aldehyde, a common side reaction that leads to tar formation[15].

  • Reflux: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture over ice and neutralize with a concentrated sodium hydroxide (NaOH) solution until the pH is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel using an appropriate gradient of Hexanes/Ethyl Acetate to yield the pure 2-methylquinoline.

Section 4: In Vitro Biological Evaluation Protocols

Once synthesized, the compounds must be evaluated for their ability to modulate the intended biological targets.

Protocol 4.1: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The output is the production of prostaglandin E2 (PGE₂), which can be quantified using a competitive Enzyme Immunoassay (EIA) kit[16][17].

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)[18]

  • COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds and controls in assay buffer. The final DMSO concentration should be <1%.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add the diluted test compounds or controls to the wells and incubate for 15 minutes at 37°C. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction. Incubate for 2 minutes at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to quench the reaction.

  • Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 4.2: Cytokine Release Assay (TNF-α & IL-6) in LPS-Stimulated Macrophages

Causality: This cell-based assay assesses the ability of compounds to inhibit the production of key pro-inflammatory cytokines, which is a downstream effect of pathways like NF-κB. RAW 264.7 macrophage cells are stimulated with LPS, a component of bacterial cell walls, to induce a strong inflammatory response[19].

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • ELISA kits for murine TNF-α and IL-6[20]

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of test compounds or controls for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a vehicle-only (unstimulated) and a vehicle + LPS (stimulated) control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocol.

  • Viability Assessment: Add a viability reagent to the remaining cells in the plate to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each compound relative to the LPS-stimulated control. Determine IC₅₀ values.

Section 5: In Vivo Efficacy Protocol

Promising compounds from in vitro screens must be tested in a living system to evaluate efficacy and pharmacokinetics. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation[21][22][23].

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Causality: Subplantar injection of carrageenan, a polysaccharide, elicits an acute, localized inflammatory response characterized by edema (swelling)[24]. The swelling is a result of fluid and protein extravasation and leukocyte infiltration, mediated by prostaglandins and other inflammatory molecules[23]. The ability of a test compound to reduce this swelling indicates potent anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control, 10 mg/kg)[21]

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least 3 days. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat[24][25]. Rationale: The one-hour delay allows for drug absorption and distribution to reach effective concentrations at the site of inflammation[22].

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection[21].

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Section 6: Data Interpretation & Structure-Activity Relationship (SAR)

The goal of the initial screening cascade is to generate data that can guide the synthesis of more potent and selective compounds. By comparing the biological activity of different quinoline analogues, an SAR can be established.

Example Data Summary Table:

CompoundR¹ SubstituentR² SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity Index (SI)TNF-α Inhibition IC₅₀ (µM)% Paw Edema Inhibition @ 3h (30 mg/kg)
Lead-01 HH5.215.638.125%
Lead-02 4-ClH1.825.2144.545%
Lead-03 H6-OCH₃8.910.11.112.315%
Lead-04 4-Cl6-OCH₃0.936.0402.168%
Celecoxib --0.05>15>30010.775%
Indomethacin --0.60.30.59.872%

SAR Insights from Example Data:

  • Observation: Adding a chloro group at the R¹ position (Lead-02 vs. Lead-01) improves COX-2 potency and selectivity.

  • Hypothesis: An electron-withdrawing group in this position may enhance binding in the COX-2 active site.

  • Observation: Combining the 4-Cl (R¹) with a 6-methoxy (R²) group (Lead-04) synergistically improves potency and selectivity across all assays.

  • Next Steps: Synthesize a new series of analogues exploring different electron-withdrawing groups at R¹ while keeping the 6-methoxy group constant to optimize the lead compound further.

Conclusion

The quinoline scaffold represents a highly validated and synthetically tractable starting point for the development of novel anti-inflammatory agents. By systematically applying the integrated workflow of targeted synthesis, multi-faceted in vitro screening, and in vivo validation, researchers can efficiently navigate the complex process of drug discovery. The protocols and strategies outlined in this guide provide a robust framework for identifying lead candidates, establishing a clear structure-activity relationship, and ultimately advancing promising molecules toward preclinical development.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Wikipedia contributors. (n.d.). NF-κB. Wikipedia. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 149-156. [Link]

  • Cognibrain. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Cognibrain. [Link]

  • University of Groningen. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. University of Groningen research portal. [Link]

  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • Ask Ayurveda. (2025). Vernonia javanica – Ayurvedic Uses, Benefits, Phytochemistry & Medicinal Properties. Ask Ayurveda. [Link]

  • Berg, J., Fellier, H., Christoph, T., Grarup, J., & Stimmeder, D. (1999). The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. Inflammation Research, 48(7), 369-379. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. [Link]

  • ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. SlideShare. [Link]

  • Semantic Scholar. (2025). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. Semantic Scholar. [Link]

  • Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. RSC medicinal chemistry, 13(10), 1243–1265. [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Abrahamse, H., & Houreld, N. N. (2021). Levels of Cyclooxygenase 2, Interleukin-6, and Tumour Necrosis Factor-α in Fibroblast Cell Culture Models after Photobiomodulation at 660 nm. Oxidative medicine and cellular longevity, 2021, 6642225. [Link]

  • Al-Attas, A. A., Al-Amin, M., Shaker, M. A., Sayed, A. M., Abdel-Aziz, M. S., & Ahmed, K. A. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Combinatorial chemistry & high throughput screening, 27(6), 724–736. [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current medicinal chemistry, 20(34), 4236–4260. [Link]

  • Ghanim, A. M., Rezq, S., Ibrahim, T. S., El-Alfy, M., El-Gazzar, M. G., Kothayer, H., & Baraka, M. M. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. European journal of medicinal chemistry, 219, 113457. [Link]

  • Hsieh, P. C., Lay, I. S., Chen, Y. C., Hsieh, C. H., & Cheng, A. C. (2017). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules (Basel, Switzerland), 22(6), 1001. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale, 93(1). [Link]

  • Bentham Science Publisher. (n.d.). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science Publisher. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

  • Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of anti-inflammatory compounds targeting specific pathways. Medicinal Chemistry Lectures Notes. [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • OUCI. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. OUCI. [Link]

Sources

Application Notes & Protocols for the Antimicrobial Screening of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has intensified the search for novel antimicrobial compounds with unique mechanisms of action.[1][2][3] Quinolizine and its derivatives have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-10-1) is a quinolizine derivative with a chemical structure that suggests potential biological activity.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this novel compound.

The protocols detailed herein are designed to be robust and self-validating, drawing upon established methodologies to ensure the generation of reliable and reproducible data. We will explore both qualitative and quantitative assays to build a comprehensive profile of the compound's antimicrobial potential.

Preliminary Considerations: Setting the Stage for Accurate Screening

Before embarking on antimicrobial screening, meticulous preparation is paramount to ensure the integrity of the results.

Compound Handling and Solubilization:

This compound should be handled with appropriate personal protective equipment. A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is crucial to determine the solubility of the compound and to ensure that the final concentration of the solvent in the assay does not exceed a level that could inhibit microbial growth (typically ≤1% v/v).

Selection of Microbial Strains:

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast: Candida albicans (e.g., ATCC 90028)

These strains are commonly used in antimicrobial susceptibility testing and have well-characterized responses to standard antibiotics.

Qualitative Antimicrobial Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[1][2][7] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.[2]

Protocol: Agar Well Diffusion
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for yeast, according to the manufacturer's instructions, and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture in sterile saline and adjusting the turbidity.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the solidified agar plates with the standardized microbial suspension to create a uniform lawn of growth.[7]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[2]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the stock solution of this compound into the wells.

  • Controls:

    • Positive Control: Use a standard antibiotic disc (e.g., gentamicin for bacteria, fluconazole for yeast) placed on the agar surface.[8]

    • Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compound to a separate well to ensure it does not inhibit microbial growth.[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Agar Well Diffusion Results
Test MicroorganismCompound Concentration (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureus1000Example: 15Gentamicin (10 µg)Example: 22
E. coli1000Example: 12Gentamicin (10 µg)Example: 20
P. aeruginosa1000Example: 0Gentamicin (10 µg)Example: 18
C. albicans1000Example: 14Fluconazole (25 µg)Example: 25

Quantitative Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[9][10][11] This method is considered a gold standard for antimicrobial susceptibility testing and its protocols are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Protocol: Broth Microdilution
  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast to all wells.

  • Serial Dilution: Add 100 µL of the stock solution of this compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control (Negative Control): A well containing only broth and the inoculum.

    • Sterility Control (Blank): A well containing only broth.

    • Positive Control: A standard antibiotic with a known MIC for the test organism should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12][16] The results can be read visually or with a microplate reader.

Data Presentation: MIC Determination
Test MicroorganismMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
S. aureusExample: 64CiprofloxacinExample: 1
E. coliExample: 128CiprofloxacinExample: 0.5
P. aeruginosaExample: >256CiprofloxacinExample: 2
C. albicansExample: 32FluconazoleExample: 4

Visualization of Experimental Workflows

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis Compound Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Agar_Well Agar Well Diffusion (Qualitative) Stock_Solution->Agar_Well Broth_Micro Broth Microdilution (Quantitative - MIC) Stock_Solution->Broth_Micro Microbes Select & Culture Test Microorganisms Microbes->Agar_Well Microbes->Broth_Micro Measure_Zones Measure Zones of Inhibition Agar_Well->Measure_Zones Determine_MIC Determine MIC Values Broth_Micro->Determine_MIC Interpret Interpret Results & Compare to Controls Measure_Zones->Interpret Determine_MIC->Interpret

Caption: Overall workflow for antimicrobial screening.

Broth_Microdilution_Workflow A Prepare 96-well plate with broth B Create serial dilutions of the test compound A->B D Inoculate all wells (except sterility control) B->D C Prepare standardized microbial inoculum C->D E Incubate plates (18-48 hours) D->E F Visually or spectrophotometrically assess for growth E->F G Determine the MIC: Lowest concentration with no visible growth F->G

Caption: Step-by-step broth microdilution workflow.

Potential Mechanism of Action: A Look into Quinolizine Chemistry

While the precise mechanism of action of this compound is yet to be elucidated, the quinoline and quinolizine scaffolds are known to exhibit antimicrobial effects through various pathways.[4][17] Some quinoline-based drugs, for instance, are known to interfere with bacterial DNA synthesis by inhibiting enzymes such as DNA gyrase and topoisomerase IV.[18] The planar nature of the quinolizine ring system may allow for intercalation with microbial DNA, disrupting replication and transcription. Further studies, such as DNA binding assays or enzyme inhibition assays, would be necessary to elucidate the specific mechanism of this novel compound.

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial antimicrobial screening of this compound. By following these standardized protocols, researchers can generate reliable data to assess the compound's potential as a novel antimicrobial agent. The combination of qualitative and quantitative methods ensures a comprehensive preliminary evaluation, paving the way for further investigation into its spectrum of activity, mechanism of action, and potential therapeutic applications.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Wikipedia. (2024). Minimum inhibitory concentration. [Link]

  • SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Bader, B. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Medication Safety. [Link]

  • Clinician's Brief. (n.d.). Interpretation of Culture & Susceptibility Reports. [Link]

  • NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results? [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • American Society for Microbiology. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 44(10), 3816-3818. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules, 25(15), 3374. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

  • NIH. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 733854. [Link]

  • Regulations.gov. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • NIH. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1269080. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • NIH. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(38), 34693–34720. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18581-18609. [Link]

  • Wikipedia. (2024). Quinine. [Link]

  • MDPI. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3183. [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • NIH. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • ResearchGate. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2016). The search for new antimicrobial agents from the substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids. [Link]

  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • Angene. (2025). This compound. [Link]

  • Journal of Physics: Conference Series. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Journal of Physics: Conference Series, 2213, 012001. [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 13(4), 29-34. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]

Sources

Application Notes and Protocols: Comprehensive Cytotoxicity Profiling of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This is an excellent and highly detailed request. I will now proceed to generate the comprehensive application notes and protocols for cytotoxicity assays of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate derivatives, adhering to all the specified requirements for scientific integrity, structure, and formatting.

Introduction

Quinolizine-based heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents. The targeted modification of the quinolizine scaffold, such as the synthesis of this compound and its derivatives, offers a promising avenue for the development of novel therapeutics. A critical initial step in the preclinical evaluation of these novel chemical entities (NCEs) is the rigorous assessment of their cytotoxic effects on relevant cancer cell lines.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively evaluate the in vitro cytotoxicity of this specific class of quinolizine derivatives. The protocols detailed herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby enabling a more complete understanding of the compounds' biological activity. We will cover assays that measure metabolic activity, membrane integrity, and key markers of apoptosis.

Guiding Principles for Cytotoxicity Assessment

A multi-faceted approach is essential for a thorough understanding of a compound's cytotoxic profile. Relying on a single assay can be misleading, as different assays measure distinct cellular events that occur at various stages of cell death. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, we advocate for a tiered approach, beginning with a general assessment of cell viability and followed by more specific assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).

Tier 1: Primary Screening for Cell Viability

The initial step is to determine the dose-dependent effect of the quinolizine derivatives on the overall viability of a cancer cell population. This is typically achieved using metabolic assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay that measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Tier 2: Assessing Membrane Integrity

To differentiate between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects, it is crucial to measure the integrity of the cell membrane.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[2][3] The LDH assay measures the amount of this enzyme in the supernatant, providing a quantitative measure of cell lysis.[4]

Tier 3: Elucidating the Mechanism of Cell Death

Once a compound has been identified as cytotoxic, the next logical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common and often preferred mechanism for anticancer drugs.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[5] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, cells can be distinguished into four populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[7] These assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a colorimetric or fluorometric reporter.[8] Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable signal.[9]

Below is a diagram illustrating the decision-making workflow for assessing the cytotoxicity of novel quinolizine derivatives.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Membrane Integrity cluster_2 Tier 3: Mechanism of Death cluster_3 Data Analysis & Interpretation A Treat Cancer Cells with Quinolizine Derivatives (Dose-Response) B MTT Assay (Metabolic Activity) A->B C LDH Assay (Cell Lysis) B->C If cytotoxic effect is observed F Calculate IC50 Values B->F D Annexin V / PI Staining (Apoptosis vs. Necrosis) C->D To determine mode of cell death C->F E Caspase-3/7 Assay (Apoptosis Execution) D->E Confirms Apoptotic Pathway G Compare Potency & Mechanism E->G

Caption: Decision workflow for cytotoxicity profiling.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[1]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives

  • DMSO (for dissolving compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of each quinolizine derivative in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[3][13] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[4]

Materials:

  • Cells cultured and treated as in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available from various suppliers)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to set up the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

      • Background control: Culture medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.[4]

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction:

    • Add the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[3]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.

Principle: The externalization of phosphatidylserine (PS) during early apoptosis is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Materials:

  • Cells cultured in 6-well plates and treated with quinolizine derivatives.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Combine the cells and centrifuge at a low speed.

  • Washing:

    • Wash the cells twice with cold PBS.[5]

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Below is a diagram illustrating the expected output from an Annexin V/PI flow cytometry experiment.

AnnexinV_PI_Plot cluster_0 Flow Cytometry Quadrant Plot origin x_axis Annexin V-FITC -> origin->x_axis y_axis Propidium Iodide -> origin->y_axis Q1 Q1 Necrotic (Annexin V+ / PI+) Q2 Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Q3 Live (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-)

Sources

Application Notes & Protocols: The Emerging Role of 4H-Quinolizin-4-ones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-quinolizin-4-one scaffold, a unique heterocyclic system featuring a bridgehead nitrogen atom, is rapidly emerging as a pharmacophore of significant interest in medicinal chemistry.[1][2] This structural feature confers distinct physicochemical properties, including a polar zwitterionic character, making it an attractive core for developing novel therapeutic agents.[1][3][4] Historically under-represented in small molecule screening libraries compared to its well-studied isomer, quinazolin-4-one, recent advances in synthetic chemistry have unlocked access to a wider diversity of 4H-quinolizin-4-one derivatives.[1][2] This guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, complete with detailed protocols for their synthesis and biological evaluation.

The 4H-Quinolizin-4-one Scaffold: A Privileged Structure

The core of a 4H-quinolizin-4-one is a fused bicyclic system that contains a piperidine ring and an amide functional group.[3][4] This arrangement, particularly the bridgehead nitrogen, creates a rigid structure with specific electronic and steric properties that are advantageous for molecular recognition by biological targets. Its potential has been explored across a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Biological Activities and Therapeutic Targets

Derivatives of the 4H-quinolizin-4-one scaffold have demonstrated a remarkable breadth of biological activities. While research is ongoing, several key therapeutic avenues have been identified.

  • Anticancer Activity: The cytotoxic potential of these compounds has been noted against various cancer cell lines.[1][3] One proposed mechanism involves the inhibition of integrins, which play a crucial role in tumor growth and metastasis.[3][4]

  • Antimicrobial Activity: Sharing structural similarities with quinolone antibiotics, 4H-quinolizin-4-one derivatives are thought to exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV.[1] These enzymes are vital for bacterial DNA replication, and their inhibition leads to cell death.[1]

  • Anti-inflammatory and Other Activities: The broader quinazolinone class, a close structural relative, is well-documented for its anti-inflammatory effects.[5][6][7] Additionally, various quinolizinone derivatives have been reported to possess antiviral (including anti-HIV), anti-allergic, and anti-ulcer properties, highlighting the scaffold's versatility.[2][3][4]

Proposed Mechanism: Inhibition of Bacterial DNA Gyrase

The diagram below illustrates the proposed mechanism by which 4H-quinolizin-4-one derivatives may act as antibacterial agents. By inhibiting DNA gyrase, the compound prevents the relaxation of supercoiled DNA, a critical step for replication and transcription, ultimately leading to bacterial cell death.

Bacterial_DNA_Gyrase_Inhibition cluster_drug Drug Action cluster_process Cellular Process Drug 4H-Quinolizin-4-one Derivative Enzyme Bacterial DNA Gyrase (Topoisomerase IV) Drug->Enzyme Inhibition DNA_Supercoiled Supercoiled DNA DNA_Relaxed Relaxed DNA for Replication/Transcription DNA_Supercoiled->DNA_Relaxed Catalysis Bacterial_Death Bacterial Cell Death Synthetic_Workflow Start Starting Materials (e.g., Pyridine derivatives, Alkynes) Synth Chemical Synthesis (e.g., Coupling, Cyclization) Start->Synth Workup Reaction Work-up (e.g., Extraction, Quenching) Synth->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analysis Structural Analysis (NMR, Mass Spectrometry, IR) Purify->Analysis Final Pure 4H-Quinolizin-4-one Derivative Analysis->Final

Caption: A general workflow for the synthesis of 4H-quinolizin-4-one derivatives. [1]

Protocol 1: One-Pot Synthesis of a 3-Substituted 4H-Quinolizin-4-one

This protocol is adapted from an efficient one-pot synthesis strategy that utilizes readily available starting materials. [1] A. Materials:

  • 2-acetylpyridine

  • Alkynyl ester (e.g., ethyl propiolate)

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Dichloromethane (DCM), anhydrous

  • Sealed reaction tube

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) supplies

  • Celite

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

B. Procedure:

  • Reaction Setup: To a solution of 2-acetylpyridine (0.2 mmol, 1.0 equiv.) and the desired alkynyl ester (0.3 mmol, 1.5 equiv.) in anhydrous DCM (2.0 mL) in a sealed reaction tube, add Cu(OAc)₂ (0.02 mmol, 10 mol %) and AgOAc (0.4 mmol, 2.0 equiv.). [1]2. Reaction Execution: Securely seal the tube and stir the reaction mixture vigorously at 100 °C for 24 hours.

  • Monitoring: The reaction progress should be monitored by TLC to confirm the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove metal salts, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel. Use a suitable eluent system, such as a gradient of petroleum ether and ethyl acetate, to afford the pure 3-substituted 4H-quinolizin-4-one derivative.

Biological Evaluation and Protocols

Once synthesized and purified, the novel compounds must be evaluated for biological activity. This typically involves a series of in vitro assays to determine efficacy and cytotoxicity.

General In Vitro Evaluation Workflow

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized compounds.

Biological_Evaluation_Workflow Compound Pure Synthesized Compound Assay Primary In Vitro Assay (e.g., MIC, IC50) Compound->Assay Data Data Acquisition (e.g., Plate Reader, Microscopy) Assay->Data Analysis Data Analysis (Dose-Response Curves) Data->Analysis Hit Hit Identification & Prioritization Analysis->Hit

Caption: A general workflow for in vitro biological evaluation of synthesized compounds. [1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a test compound against bacterial strains using a resazurin-based microbroth dilution method. [1] A. Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Resazurin solution

  • Incubator (37 °C)

  • Multichannel pipette

B. Procedure:

  • Preparation: Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Dispense 100 µL of MHB into each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well containing the test compound.

  • Controls: Include necessary controls on each plate:

    • Positive Control: Wells with bacteria and a standard antibiotic.

    • Negative Control: Wells with broth only (sterility control).

    • Growth Control: Wells with bacteria and broth (no compound).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Resazurin Addition: After the initial incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue). [1]

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have provided initial insights into how structural modifications of the 4H-quinolizin-4-one scaffold influence its biological activity.

Table 3: Summary of Structure-Activity Relationships

Activity Key Structural Position SAR Observations Reference
Anticancer 2-position Substitution at the 2-position of the quinolizinone ring appears to be a critical determinant of cytotoxic activity and selectivity. [1][3]

| Antimicrobial | 8-position | Modifications at the C-8 position are crucial for the antibacterial profile, influencing activity, physicochemical properties, and potential pharmacokinetic profiles. | [1]|

These findings are critical for guiding the next phase of drug design, allowing medicinal chemists to focus on modifying specific positions of the scaffold to enhance potency and selectivity for the desired biological target.

Conclusion and Future Directions

The 4H-quinolizin-4-one scaffold represents a promising and versatile platform in the field of medicinal chemistry. [1]The existing body of research clearly demonstrates its potential as a source of novel anticancer and antimicrobial agents. [1][3]However, to fully realize the therapeutic potential of this compound class, further dedicated research is essential.

Future efforts should focus on:

  • Mechanistic Studies: More in-depth investigations into their precise mechanisms of action and the specific intracellular signaling pathways they modulate are crucial. [1]* Synthetic Methodology: The development of more diverse and efficient synthetic methods will be key to expanding the accessible chemical space of 4H-quinolizin-4-one derivatives. [1]* SAR Expansion: A broader library of analogs will enable more extensive structure-activity relationship studies, which is vital for optimizing lead compounds into next-generation therapeutic agents. [1] As our understanding of the biological activities and synthetic accessibility of these compounds grows, so too will the opportunities for their development into clinically valuable drugs.

References

  • BenchChem. (2025). review of 4H-quinolizin-4-one derivatives in medicinal chemistry.
  • Kulkarni, M., & Gaikwad, N. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2020). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. Available at: [Link]

  • Jo, A., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Salar, U., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design. Available at: [Link]

  • Cheng, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi. Available at: [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). (PDF) 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. Available at: [Link]

  • Nofal, Z. M., et al. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. PubMed. Available at: [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing the Fluorescent Properties of Quinolizine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Quinolizine Carboxylates as Versatile Fluorophores

Quinolizine derivatives represent a significant class of heterocyclic aromatic compounds that have garnered substantial interest in the fields of chemical biology and materials science.[1][2] Their rigid, planar structure provides a robust scaffold for developing highly fluorescent molecules. The introduction of a carboxylate group (-COOH or -COO⁻) is a key synthetic modification that profoundly influences the photophysical properties of the quinolizine core. This functionalization can enhance water solubility, modulate electron density across the molecule, and provide a reactive handle for conjugation to biomolecules, making these derivatives exceptionally versatile.

These compounds are increasingly utilized as fluorescent probes for a variety of applications, from the selective detection of metal ions like Mg²⁺ in biological systems to the imaging of cellular organelles and the quantification of specific analytes such as cysteine and formaldehyde.[3][4][5][6] The utility of any fluorescent probe is defined by its specific photophysical characteristics, including its brightness, environmental sensitivity, and temporal response. Understanding and accurately measuring these properties is therefore a critical first step in the development and application of new quinolizine carboxylate-based tools.

This guide provides a detailed overview of the core fluorescent properties of quinolizine carboxylate derivatives and presents validated, step-by-step protocols for their characterization. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to rigorously evaluate these promising fluorophores.

Core Photophysical Parameters: A Quantitative Overview

The performance of a fluorophore is defined by a set of key performance indicators. For quinolizine carboxylate derivatives, these parameters dictate their suitability for specific applications. A comparative analysis of these metrics is essential for selecting or designing the optimal probe.[7]

Parameter Symbol Definition Significance in Application
Molar Absorptivity ε (epsilon)A measure of how strongly a molecule absorbs light at a specific wavelength. Units: M⁻¹cm⁻¹.A high ε allows for strong fluorescence signals even at low probe concentrations, enhancing sensitivity.
Fluorescence Quantum Yield ΦF (or QY)The ratio of the number of photons emitted to the number of photons absorbed.[8][9]A value closer to 1 indicates a highly efficient and bright fluorophore. This is a primary determinant of signal strength.
Stokes Shift ΔλThe difference in wavelength (or energy) between the maximum of the absorption and emission spectra.A large Stokes shift is desirable as it minimizes self-absorption and simplifies the separation of excitation and emission light, leading to a better signal-to-noise ratio.
Fluorescence Lifetime τ (tau)The average time a molecule spends in the excited state before returning to the ground state.[10]Lifetime is an intrinsic property sensitive to the local environment but independent of probe concentration, making it ideal for quantitative sensing and imaging (FLIM).[11][12]
Solvatochromism -The change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents.[13][14]A strong solvatochromic effect indicates that the probe's fluorescence is sensitive to the polarity of its environment, a property that can be exploited for sensing changes in cellular microenvironments.[15][16]

Experimental Workflows and Protocols

The following section provides detailed, self-validating protocols for the systematic characterization of a novel quinolizine carboxylate derivative. The causality behind key experimental choices is explained to ensure scientific rigor.

General Experimental Workflow

A systematic approach is crucial for the comprehensive characterization of any new fluorophore. The following workflow outlines the logical progression of experiments from basic spectroscopic analysis to more advanced lifetime measurements.

G A Synthesis & Purification of Derivative B Protocol 1: Measure UV-Vis Absorbance Spectrum A->B C Protocol 1: Measure Fluorescence Emission & Excitation Spectra B->C E Calculate Molar Absorptivity (ε) & Stokes Shift B->E D Protocol 2: Determine Relative Fluorescence Quantum Yield (ΦF) C->D C->E G Protocol 4: Investigate Solvatochromic Effects C->G F Protocol 3: Measure Fluorescence Lifetime (τ) via TCSPC D->F

Caption: General workflow for characterizing a new fluorescent derivative.
Protocol 1: Foundational Spectroscopic Characterization

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and to confirm the fluorescent nature of the compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer (with capability for corrected spectra)

Materials:

  • Quinolizine carboxylate derivative stock solution (e.g., 1 mM in DMSO or ethanol)

  • High-purity solvent (e.g., ethanol, PBS buffer pH 7.4)

  • 1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the derivative in the chosen solvent. A final concentration resulting in an absorbance between 0.05 and 0.1 at the absorption maximum is ideal for fluorescence measurements to avoid inner filter effects.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum in the UV-Vis spectrophotometer.

  • Absorbance Spectrum: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm). Identify the wavelength of maximum absorbance (λabs).

  • Excitation Spectrum:

    • Set the emission wavelength on the spectrofluorometer to the expected peak (start with λabs + 40 nm if unknown) and scan a range of excitation wavelengths.

    • Scientific Rationale: The resulting excitation spectrum should ideally match the shape of the absorbance spectrum, which validates the purity of the compound and confirms that the absorbing species is the one that is fluorescing.

  • Emission Spectrum:

    • Set the excitation wavelength on the spectrofluorometer to the λabs determined in step 3.

    • Scan a range of emission wavelengths, starting approximately 10-20 nm above the excitation wavelength.

    • Identify the wavelength of maximum fluorescence emission (λem).

    • Trustworthiness Check: Ensure that the instrument is set to provide corrected emission spectra. This corrects for wavelength-dependent variations in detector sensitivity and lamp output, making the data instrument-independent and comparable to literature values.[17]

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the fluorescence efficiency of the sample relative to a known standard.

Principle: The relative method compares the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[8] When both solutions have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.[9]

G cluster_data Data Acquisition cluster_analysis Data Analysis A Prepare Dilutions (Sample & Standard) B Measure Absorbance (Abs < 0.1) at Excitation Wavelength (λex) A->B C Measure Corrected Emission Spectrum at λex B->C D Integrate Area Under Emission Curve C->D E Plot: Integrated Intensity vs. Absorbance for both Sample & Standard D->E F Calculate Gradients (Slopes) of the linear fits E->F G Calculate ΦF (Sample) using Equation F->G

Caption: Workflow for relative quantum yield determination.

Equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.[9][18]

Methodology:

  • Select a Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[19]

  • Prepare Solutions: Prepare a series of 5-6 dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence intensity.[8]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate:

    • For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

    • Perform a linear regression for each data set to obtain the gradient (Grad).

    • Trustworthiness Check: The plot should be linear with an R² value > 0.99. Deviations from linearity suggest issues like inner filter effects or aggregation at higher concentrations.

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of your sample.

Protocol 3: Fluorescence Lifetime (τ) Measurement via TCSPC

Objective: To determine the fluorescence lifetime of the derivative.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a time-domain technique that measures the time delay between an excitation light pulse and the detection of an emitted photon.[20] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is then determined by fitting this curve to an exponential decay function.[10]

Instrumentation:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)[11]

    • High-speed detector (e.g., photomultiplier tube, PMT)

    • Timing electronics (Time-to-Amplitude Converter, TAC)

Methodology:

  • Instrument Setup:

    • Select an excitation source with a wavelength near the sample's λabs.

    • Set the repetition rate of the laser to be significantly longer than the expected lifetime to allow for complete decay between pulses.

  • Record Instrument Response Function (IRF):

    • Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

    • Scientific Rationale: The IRF represents the time-resolution limit of the instrument. It is essential for accurately deconvoluting the true fluorescence decay from the measured signal, especially for short lifetimes.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample (absorbance ~0.1).

    • Collect photons until a sufficient number of counts (typically >10,000 in the peak channel) are accumulated in the decay histogram to ensure good statistics.

  • Data Analysis:

    • Use specialized software to perform an iterative deconvolution of the sample decay data with the measured IRF.

    • Fit the decay to a mono- or multi-exponential model (e.g., I(t) = A * exp(-t/τ)).

    • Trustworthiness Check: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

G A Pulsed Laser Excites Sample B Sample Emits Photon A->B C Single Photon Detected by PMT B->C D Timing Electronics (TAC) Measure Time Delay (Δt) between Laser Pulse & Photon Arrival C->D E Δt is binned into a Histogram D->E F Process Repeats Millions of Times E->F Loop G Histogram becomes Fluorescence Decay Curve F->G H Fit Curve with Exponential Model to determine Lifetime (τ) G->H

Caption: Simplified workflow for a TCSPC experiment.
Protocol 4: Investigating Solvatochromic Effects

Objective: To assess the sensitivity of the derivative's fluorescence to environmental polarity.

Principle: Solvatochromism arises from differential solvation of the ground and excited states of a fluorophore.[13] If the excited state is more polar than the ground state (often the case in molecules with intramolecular charge transfer character), polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Methodology:

  • Solvent Selection: Prepare a set of solvents with a wide range of polarities (e.g., Toluene, Chloroform, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

  • Sample Preparation: Prepare a solution of the quinolizine carboxylate derivative in each solvent, ensuring the concentration is identical across all samples.

  • Spectra Acquisition: For each solution, record the UV-Vis absorption and corrected fluorescence emission spectra as described in Protocol 1.

  • Data Analysis:

    • Tabulate the λabs and λem for each solvent.

    • Calculate the Stokes shift for each solvent.

    • Plot the Stokes shift as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot, which uses the orientation polarizability).

    • Interpretation: A linear relationship in the Lippert-Mataga plot is indicative of a simple solvatochromic effect. A large slope suggests a significant change in dipole moment upon excitation and high sensitivity to the solvent environment.[15][16]

Applications in Bioimaging and Sensing

The rigorous characterization of fluorescent properties is not merely an academic exercise; it directly informs the potential applications of these molecules. Quinolizinium-based probes, a close relative, have been successfully developed for:

  • Targeted Organelle Imaging: By modifying substituents, the subcellular localization can be tuned to target specific organelles like lysosomes or mitochondria, enabling the study of their function in living cells.[21]

  • Selective Ion Detection: The carboxylate group can act as a chelating agent. For example, 4-oxo-4H-quinolizine-3-carboxylates have been shown to be excellent and selective fluorescent indicators for Mg²⁺.[3]

  • Sensing of Biologically Relevant Molecules: Probes have been engineered to react specifically with analytes like cysteine or formaldehyde, leading to a distinct "turn-off" or ratiometric fluorescence response, allowing for their quantification in complex biological samples like serum and living cells.[4][5]

The data obtained from the protocols in this guide are essential for matching a derivative's properties—such as excitation/emission wavelengths, environmental sensitivity, and lifetime—to the requirements of a specific biological question or diagnostic application.

References

  • Fluorescence Lifetime Measurements and Biological Imaging. National Institutes of Health (NIH). [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

  • Lifetime Imaging Techniques for Optical Microscopy. University of California, Irvine - Department of Chemistry. [Link]

  • Fluorescence lifetime measurements. University Hospital Jena. [Link]

  • 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. ACS Publications - Bioconjugate Chemistry. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine - Department of Chemistry. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]

  • Fluorescence Spectroscopy-Quantum yield. University of Washington. [Link]

  • Quinolizinium as a new fluorescent lysosomotropic probe. ResearchGate. [Link]

  • A highly selective quinolizinium-based fluorescent probe for cysteine detection. National Institutes of Health (NIH). [Link]

  • Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement. National Institutes of Health (NIH). [Link]

  • Solvatochromic behaviour of 6-quinoline derivative compounds. ResearchGate. [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. National Institutes of Health (NIH). [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. [Link]

  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. B P International. [Link]

  • In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. ResearchGate. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Our goal is to provide you with practical, experience-driven advice to ensure the success of your synthetic endeavors.

The synthesis of this compound is a known process, with a detailed protocol available in the literature.[1] This guide will focus on troubleshooting and frequently asked questions related to the key formylation step, which typically involves the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am experiencing a significantly low yield of this compound. What are the likely causes and how can I improve the outcome?

Answer: A low yield in the Vilsmeier-Haack formylation of the quinolizine precursor can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Quality and Stoichiometry of Reagents:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide like N,N-dimethylformamide (DMF), is highly sensitive to moisture.[2]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Freshly distilled POCl₃ and high-purity, dry DMF are crucial for optimal results.

  • Stoichiometry: The molar ratio of the quinolizine substrate to the Vilsmeier reagent is a critical parameter. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can sometimes promote side reactions.

    • Solution: Start with a modest excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) and optimize as needed based on reaction monitoring.

2. Reaction Conditions:

  • Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent formylation of the substrate may require heating, but excessive temperatures can lead to decomposition.

    • Solution: Maintain strict temperature control during the addition of POCl₃ to DMF. For the formylation step, a gradual increase in temperature is advisable. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.

    • Solution: Monitor the reaction progress closely. Once the starting material is consumed (as indicated by TLC or HPLC), proceed with the work-up.

3. Work-up Procedure:

  • Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. The conditions of this hydrolysis are critical.

    • Solution: The hydrolysis is typically achieved by carefully adding the reaction mixture to ice-cold water or a buffered aqueous solution. A basic work-up is often employed to neutralize the acidic reaction mixture and facilitate the hydrolysis. A dilute solution of sodium hydroxide or sodium carbonate is commonly used.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My NMR spectrum shows several unexpected peaks, indicating impurities in my final product. How can I identify and minimize their formation?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Possible Side Reactions:

    • Double Formylation: If the quinolizine ring has other activated positions, double formylation can occur, especially with a large excess of the Vilsmeier reagent.

    • Reaction with the Ester Group: While generally stable, under harsh conditions, the ethyl ester functionality could potentially react.

    • Decomposition: At excessively high temperatures, the quinolizine ring system may be susceptible to decomposition.

  • Minimization Strategies:

    • Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent to avoid over-reaction.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from unreacted starting material and byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, can be optimized to achieve good separation.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the likely precursor for the Vilsmeier-Haack formylation to obtain this compound?

A1: The logical precursor is Ethyl 4-oxo-4H-quinolizine-3-carboxylate . The formylation reaction introduces the formyl (-CHO) group at the C1 position of the quinolizine ring. The synthesis of related 4-oxo-4H-quinolizine carboxylate derivatives has been described in the literature, often involving cyclization strategies.[3][4]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The Vilsmeier-Haack reaction involves hazardous reagents that must be handled with care in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential irritant. Avoid inhalation and skin contact.

Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of techniques is ideal:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. The presence of a singlet in the aldehyde region (around 9-10 ppm) of the ¹H NMR spectrum is a key indicator of successful formylation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the aldehyde and the quinolizone core.

Q4: Can alternative formylating agents be used?

A4: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. However, for a specific substrate, the established literature procedure is the best starting point.[1]

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
ParameterRecommended RangeRationale
Substrate:Vilsmeier Reagent 1 : 1.5 - 2.0Ensures complete conversion while minimizing side reactions.
Reagent Formation Temp. 0 - 5 °CControls the exothermic reaction between POCl₃ and DMF.
Formylation Temp. Room Temp. to 60 °CSubstrate dependent; requires optimization.
Reaction Time 2 - 12 hoursMonitor by TLC/HPLC for completion.
Solvent Anhydrous DMF (can act as both reagent and solvent) or a chlorinated solvent like Dichloromethane (DCM)Ensures a homogenous reaction mixture and prevents quenching of the Vilsmeier reagent.
Illustrative Step-by-Step Methodology (General Procedure)

This is a generalized protocol and should be adapted based on the specific procedure described by Komatsu, et. al.[1]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes.

  • Formylation: Dissolve the Ethyl 4-oxo-4H-quinolizine-3-carboxylate precursor in a minimal amount of anhydrous DMF or an appropriate solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to the optimized temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a cold, dilute solution of sodium hydroxide or sodium carbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low product yield.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Anhydrous solvents, fresh POCl₃, correct ratios?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_issue Improve Reagent Quality (Dry solvents, use fresh reagents, re-weigh) check_reagents->reagents_issue No check_conditions Review Reaction Conditions (Temperature control, reaction time?) reagents_ok->check_conditions reagents_issue->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_issue Optimize Conditions (Adjust temperature, monitor time closely) check_conditions->conditions_issue No check_workup Examine Work-up Procedure (Efficient hydrolysis, proper extraction?) conditions_ok->check_workup conditions_issue->check_conditions workup_ok Work-up OK check_workup->workup_ok Yes workup_issue Refine Work-up (Adjust pH, use different solvent) check_workup->workup_issue No end Yield Improved workup_ok->end workup_issue->check_workup

Caption: A decision tree for systematically troubleshooting low yield in the synthesis.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Komatsu, H., Iwasawa, N., Citterio, D., Suzuki, Y., Kubota, T., Tokuno, K., Kitamura, Y., Oka, K., & Suzuki, K. (2004). Design and synthesis of highly sensitive and selective fluorescein-derived magnesium fluorescent probes and application to intracellular 3D Mg2+ imaging. Journal of the American Chemical Society, 126(50), 16353–16360.
  • Bui, H. T. B., Vo, D. D., Chau, Y. N. T., Tu, C. T. K., Mai, H. V., & Truong, K. V. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(21), 2488-2497. Available from: [Link]

  • Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-Oxo-4 H -quinolizine-3-carboxylic Acids as Mg 2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 12(2), 203–212. Available from: [Link]

Sources

Technical Support Center: Purification of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. The structural complexity and functional group array of this molecule present unique challenges in achieving high purity, which is critical for subsequent biological assays and development stages. This document provides field-proven troubleshooting strategies and detailed protocols to navigate these challenges effectively.

Section 1: Compound Overview & Key Properties

Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy.

PropertyValueSource
CAS Number 337909-10-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₁NO₄[1][2]
Molecular Weight 245.23 g/mol [1]
Purity (Typical) ≥98%[1]
Appearance (Varies, often a solid)Inferred from general procedures
Storage Conditions 4°C, stored under nitrogen[1]
Topological Polar Surface Area (TPSA) 64.85 Ų[1]
logP 1.2887[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of quinoline and quinolizine derivatives in a direct question-and-answer format.

Q1: My compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: This is a frequent issue with nitrogen-containing heterocycles like quinolizines. The acidic silanol groups (Si-OH) on the surface of standard silica gel can act as a Brønsted or Lewis acid, catalyzing the degradation of sensitive molecules. The formyl group on your compound can also be susceptible to acid-catalyzed reactions.

  • Causality: The lone pair of electrons on the quinolizine nitrogen can interact strongly with the acidic sites on the silica, prolonging its retention time and exposure to the acidic environment, leading to decomposition.[6]

  • Solution: You must passivate or "deactivate" the silica gel. This is most commonly achieved by adding a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to the eluent system (typically 0.5-2%).[6] The amine neutralizes the acidic silanol sites, minimizing unwanted interactions and preventing on-column degradation. Alternatively, using a different stationary phase like neutral or basic alumina can be an effective strategy.[6][7]

Q2: I'm observing significant tailing (streaking) on my TLC plate and getting poor separation in my column. How can I achieve sharp, well-defined bands?

A2: Tailing is a classic symptom of strong, non-ideal interactions between the analyte and the stationary phase, which is directly related to the issue described in Q1. The basic nitrogen of the quinolizine ring binding to acidic silica sites causes a portion of the molecules to "stick" and elute more slowly, resulting in a streak rather than a compact spot.[6]

  • Solution: The remedy is the same as for decomposition: add a basic modifier like 0.5-2% triethylamine to your mobile phase for both TLC and column chromatography.[6] This simple addition will dramatically improve peak shape, leading to better resolution and more efficient purification.

Q3: Should I use column chromatography or recrystallization to purify my crude product?

A3: The choice depends on the nature and quantity of your crude material and impurities.

  • Recrystallization is highly effective and economical for removing small amounts of impurities from a solid product, especially if the crude purity is already high (>90%).[8] It is the preferred method for obtaining high-purity, crystalline material if a suitable solvent is found.

  • Column Chromatography is more versatile and is necessary when:

    • The crude product is an oil.

    • Impurities have similar solubility profiles to the product, making recrystallization difficult.

    • There are multiple components in the crude mixture that need to be separated.[9]

Use the decision workflow below (Section 5) to guide your choice.

Q4: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a "poorer" solvent (an anti-solvent in which your compound is less soluble) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to clarify the solution again.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If possible, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add a seed crystal from a previous successful crystallization if available.

Q5: My final yield is very low after purification. What are the common causes of product loss?

A5: Product loss can occur at multiple stages:

  • Chromatography: Irreversible adsorption or decomposition on the column (see Q1). Using deactivated silica and running the column quickly can mitigate this.[6][10]

  • Recrystallization: Using too much solvent is the most common error. The goal is to dissolve the compound in a minimum amount of hot solvent to ensure the solution is supersaturated upon cooling, maximizing crystal recovery.[11] Additionally, ensure the solution is sufficiently cooled before filtration.

  • Work-up & Transfers: Physical loss during transfers between flasks, on filtration apparatus, etc. Rinsing glassware with the mother liquor or a small amount of cold solvent can help recover residual product.

Section 3: Visual Workflow Guides

Diagram 1: Purification Method Selection

This decision tree provides a logical pathway for selecting the most appropriate primary purification technique.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oil Crude is an Oil is_solid->is_oil No purity_check Estimate Purity by TLC/NMR (>90% pure?) is_solid->purity_check Yes chromatography Perform Column Chromatography is_oil->chromatography high_purity High Purity purity_check->high_purity Yes low_purity Low Purity / Multiple Impurities purity_check->low_purity No recrystallization Attempt Recrystallization high_purity->recrystallization low_purity->chromatography success Success? recrystallization->success final_product Pure Product chromatography->final_product success->chromatography No (e.g., oils out) success->final_product Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow outlines steps to diagnose and solve common column chromatography problems.

G start Problem Observed During Column Chromatography problem What is the issue? start->problem streaking Streaking / Tailing problem->streaking Bad Peak Shape decomposition Decomposition / No Product Eluted problem->decomposition Low/No Recovery poor_sep Poor Separation problem->poor_sep Mixed Fractions add_base Add 0.5-2% Triethylamine to Eluent streaking->add_base deactivate Use Deactivated Silica or Alumina decomposition->deactivate optimize_solvent Optimize Solvent System (TLC First!) poor_sep->optimize_solvent

Caption: Workflow for troubleshooting column chromatography.

Section 4: Detailed Purification Protocols

Safety Precaution: Always conduct procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol: Flash Column Chromatography on Deactivated Silica Gel

This protocol is optimized to prevent degradation and improve the separation of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)

  • Triethylamine (NEt₃)

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection:

    • On a TLC plate, find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound.

    • Crucially, add 0.5-1% NEt₃ to the TLC developing solvent. This will mimic the column conditions and give a more accurate prediction of elution behavior.[6]

  • Column Preparation:

    • Prepare the chosen eluent mixture and add 0.5% NEt₃. For example, for 1 L of 70:30 Hexane:EtOAc, add 5 mL of NEt₃.

    • Prepare a slurry of silica gel in the NEt₃-containing eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent. Using a pipette, carefully apply the solution to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system. Maintain a constant flow rate.

    • Collect fractions and monitor the elution process by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol: Recrystallization

This method is ideal for purifying a solid crude product with a relatively high initial purity.

Materials:

  • Crude solid this compound

  • A range of potential solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, and mixtures thereof)

  • Erlenmeyer flask, heat source (hot plate), filtration apparatus

Methodology:

  • Solvent Screening:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

    • Place a small amount of the crude product into several test tubes. Add a few drops of a different solvent to each.

    • Observe solubility at room temperature. If insoluble, heat the solvent to boiling. If the compound dissolves, it is a potential candidate.

    • Allow the promising candidates to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is the best choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask with swirling.

    • Add the minimum amount of hot solvent required to just fully dissolve the solid. Adding too much solvent will significantly reduce the final yield.[11]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

References

  • Chatterjee, I., et al. (2018). Base-Driven Synthesis in Water. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • RA College. (n.d.). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available at: [Link]

  • Burroughs Wellcome Co. (1949). Quinoline compounds and process of making same. Google Patents. US2474823A.
  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2023). Purification of Quinoline-3,4-diones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • Węglińska, E., et al. (2019). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC - NIH. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • Krasovskaya, N. V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A. Available at: [Link]

  • ChemBK. (n.d.). 4H-Quinolizine-3-carboxylic acid, 1-formyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • Angene International Limited. (2025). This compound|CAS 337909-10-1. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). This compound(CAS:337909-10-1). Retrieved from [Link]

  • Ishikawa, T., & Fujii, N. (2014). Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. PMC - NIH. Available at: [Link]

  • 正大天晴药业集团股份有限公司. (2014). The crystallization of quinoline. Google Patents. CN103664892B.
  • Adamed Sp. z o.o. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents. WO2013162390A1.
  • Ukrorgsintez, I. V. K. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Available at: [Link]

  • ResearchGate. (n.d.). Heterocycles [h] fused on 4-oxoquinoline-3-carboxylic acid, II. 1 A facile synthesis of some 2, 7-dioxo[1][8]. Available at: [https://www.researchgate.net/publication/257321689_Heterocycles_h_fused_on_4-oxoquinoline-3-carboxylic_acid_II_1_A_facile_synthesis_of_some_2_7-dioxo_1_4]

  • ResearchGate. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-Formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical reasoning to help you anticipate, troubleshoot, and resolve common issues encountered during this synthesis. The quinolizine scaffold is a valuable pharmacophore, and mastering its synthesis is key to unlocking its potential in medicinal chemistry.[1][2]

I. Understanding the Reaction: A Mechanistic Overview

The synthesis of this compound typically proceeds in two key stages: first, the construction of the foundational ethyl 4-oxo-4H-quinolizine-3-carboxylate ring system, often via a condensation and cyclization strategy like the Stobbe condensation, followed by a formylation step, most commonly the Vilsmeier-Haack reaction.[1][3] Understanding the nuances of each stage is critical to controlling the reaction outcome and minimizing side product formation.

Diagram: General Synthetic Pathway

G cluster_0 Stage 1: Quinolizine Core Synthesis cluster_1 Stage 2: Formylation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Stobbe Condensation & Cyclization Stobbe Condensation & Cyclization 2-Pyridinecarboxaldehyde->Stobbe Condensation & Cyclization Base (e.g., KOBu-t) Diethyl Succinate Diethyl Succinate Diethyl Succinate->Stobbe Condensation & Cyclization Base (e.g., KOBu-t) Ethyl 4-oxo-4H-quinolizine-3-carboxylate Ethyl 4-oxo-4H-quinolizine-3-carboxylate Stobbe Condensation & Cyclization->Ethyl 4-oxo-4H-quinolizine-3-carboxylate Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Ethyl 4-oxo-4H-quinolizine-3-carboxylate->Vilsmeier-Haack Reagent Electrophilic Aromatic Substitution Target Product Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Vilsmeier-Haack Reagent->Target Product

Caption: General two-stage synthesis of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound.

FAQ 1: My reaction yields are consistently low. What are the likely causes?

Answer: Low yields can stem from several factors throughout the synthetic process. Let's break down the possibilities:

  • Incomplete Cyclization in Stage 1: The formation of the quinolizine ring is a critical step. Incomplete reaction can leave you with a mixture of starting materials and open-chain intermediates.

    • Troubleshooting:

      • Base Strength and Stoichiometry: Ensure your base (e.g., potassium tert-butoxide) is fresh and anhydrous. The stoichiometry is crucial; use an appropriate excess to drive the condensation.

      • Reaction Time and Temperature: Monitor the reaction by TLC. If the starting materials are still present after the recommended time, consider a modest increase in temperature or extending the reaction time.

  • Inefficient Formylation in Stage 2: The Vilsmeier-Haack reaction is powerful but requires careful control.[3][4]

    • Troubleshooting:

      • Vilsmeier Reagent Preparation: The reagent is moisture-sensitive. Prepare it fresh by adding POCl₃ to anhydrous DMF at a low temperature (e.g., 0 °C) and use it promptly.

      • Activation of the Substrate: The quinolizine ring must be sufficiently electron-rich for efficient formylation. If you have electron-withdrawing groups other than the ester, the reaction may be sluggish.

      • Reaction Conditions: The temperature of the Vilsmeier-Haack reaction is critical. Too low, and the reaction may not proceed; too high, and you risk decomposition and side product formation. A typical range is 0 °C to room temperature, but optimization may be necessary.

  • Product Loss During Workup and Purification: The product has moderate polarity and can be lost during extractions if the solvent polarities are not well-chosen.

    • Troubleshooting:

      • Extraction pH: During aqueous workup, ensure the pH is carefully controlled to keep your product in the organic phase.

      • Chromatography: Use an appropriate stationary phase and eluent system. Due to the presence of the ester and aldehyde groups, the product is susceptible to degradation on very acidic or basic silica gel. Consider using neutral silica or a different purification method like crystallization.

FAQ 2: I'm observing multiple spots on my TLC plate after the formylation reaction. What are the potential side products?

Answer: The presence of multiple spots is a common issue and points to the formation of side products. Here are the most likely culprits:

  • Unreacted Starting Material: A spot corresponding to ethyl 4-oxo-4H-quinolizine-3-carboxylate is often seen if the formylation is incomplete.

  • Hydrolyzed Product: The Vilsmeier-Haack reaction and subsequent aqueous workup can lead to the hydrolysis of the ethyl ester, forming 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid. This will be a more polar spot on your TLC.[5]

  • Decarboxylated Product: If the carboxylic acid is formed and the reaction is heated, you might see the formation of 1-formyl-4H-quinolizin-4-one due to decarboxylation.[6][7] This will be a less polar spot than the carboxylic acid.

  • Di-formylated Product: Under forcing conditions, a second formyl group could be added to the ring, leading to a di-formylated quinolizine derivative. This is generally a minor product.

Diagram: Potential Side Reaction Pathways

G Target Product Target Product (Ethyl Ester) Carboxylic Acid Side Product 1 (Carboxylic Acid) Target Product->Carboxylic Acid Hydrolysis (H₂O, H⁺/OH⁻) Decarboxylated Product Side Product 2 (Decarboxylated) Carboxylic Acid->Decarboxylated Product Decarboxylation (Heat) Unreacted SM Unreacted Starting Material (No Formyl Group) Unreacted SM->Target Product Incomplete Formylation

Caption: Common side products from the target synthesis.

FAQ 3: How can I minimize the formation of the hydrolyzed carboxylic acid side product?

Answer: The formation of the carboxylic acid is a result of ester hydrolysis. To minimize this:

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions until the quenching step.

  • Controlled Workup: During the aqueous workup, use a buffered solution or a mild base (like sodium bicarbonate solution) to neutralize the reaction mixture. Avoid strong acids or bases and prolonged exposure to aqueous conditions.

  • Temperature Control: Keep the workup temperature low (e.g., using an ice bath) to slow down the rate of hydrolysis.

FAQ 4: My final product is an oil and won't crystallize. How can I purify it?

Answer: Oiling out is a common problem with moderately polar, non-symmetrical molecules.

  • Chromatography: Flash column chromatography is often the most effective method.

    • Solvent System: Start with a non-polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

    • Stationary Phase: If you suspect your compound is sensitive, use neutral silica gel. For highly polar impurities, reverse-phase chromatography (C18 silica with a water/acetonitrile or water/methanol gradient) can be very effective.[8]

  • Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor, non-polar solvent (e.g., hexane or pentane) with vigorous stirring. This can sometimes precipitate the product as a solid.

  • Solvent-Induced Crystallization: Dissolve the oil in a small amount of a solvent and allow a less volatile, poor solvent to slowly diffuse into the solution. For example, place a vial of your compound dissolved in ethyl acetate inside a beaker containing hexane and seal the beaker.

III. Experimental Protocols

Protocol 1: Minimizing Side Product Formation during Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve ethyl 4-oxo-4H-quinolizine-3-carboxylate (1 eq.) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 hexane:ethyl acetate).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding it to a stirred solution of saturated sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification of this compound by Flash Chromatography
  • Column Packing: Pack a silica gel column with a slurry of silica in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 3:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

IV. Data Summary Table

Potential Side Product Relative Polarity (TLC) Identification Method Mitigation Strategy
Unreacted Starting MaterialLess polar than product1H NMR, Mass SpecIncrease reaction time, use fresh Vilsmeier reagent
1-Formyl-4-oxo-4H-quinolizine-3-carboxylic acidMore polar than product1H NMR (loss of ethyl signals, presence of broad -OH), Mass SpecAnhydrous conditions, buffered workup
1-Formyl-4H-quinolizin-4-oneLess polar than carboxylic acid1H NMR (loss of ester and carboxylic acid signals), Mass SpecAvoid high temperatures during reaction and workup

V. References

  • Hydrolysis of quinolinecarboxylates: General principles are discussed in various organic chemistry resources. A relevant example of hydrolysis in a similar system can be found in studies of quinolonecarboxylic acids.

  • BenchChem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Retrieved from BenchChem website.

  • Vo, D.-D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(24), 2853-2861.

  • ResearchGate. (n.d.). The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives. Retrieved from ResearchGate.

  • Figshare. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Retrieved from Figshare.

  • Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Retrieved from Google Patents.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal.

  • Google Patents. (n.d.). Process for preparation of 4h-4-oxo-quinolizine-3-carboxylic acid derivatives. Retrieved from Google Patents.

  • Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Retrieved from Google Patents.

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Retrieved from PubChem.

  • Deshmukh, A. R., et al. (2014). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 486-508.

  • PubMed Central. (n.d.). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. Retrieved from PubMed Central.

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from Google Patents.

Sources

Technical Support Center: Synthesis of 4H-Quinolizin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 4H-Quinolizin-4-one Synthesis. The 4H-quinolizin-4-one scaffold is a vital heterocyclic system characterized by a bridgehead nitrogen atom, which imparts unique polar and zwitterionic properties.[1][2] These characteristics have made it an increasingly attractive core in medicinal chemistry and materials science, with applications as potential treatments for HIV, diabetes, and Alzheimer's disease.[2][3]

Despite its significance, the synthesis of this scaffold is not without challenges. Due to the lack of a universal synthetic method, the 4H-quinolizin-4-one library remains under-represented in many research programs.[3] Researchers frequently encounter issues ranging from low yields and complex purifications to unexpected side reactions and product instability.

This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and solve common problems encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) - General Synthesis Issues

This section addresses broad challenges that can apply to various synthetic routes for 4H-quinolizin-4-one.

Question 1: My reaction is yielding a complex mixture of products with a low yield of the desired 4H-quinolizin-4-one. What are the first parameters I should investigate?

Answer: Low yields and poor selectivity are common frustrations in heterocyclic chemistry. The issue often stems from a few key parameters that can be systematically optimized. Before attempting a complete redesign of the synthesis, we recommend a thorough review of the following:

  • Purity of Starting Materials: Impurities in precursors, such as substituted pyridines or malonate derivatives, can introduce competing side reactions.[4] For instance, residual water can hydrolyze sensitive reagents, while other organic impurities can act as alternative nucleophiles or electrophiles. Causality: It is crucial to start with reagents of the highest possible purity, confirmed by NMR or GC-MS, to ensure the reaction proceeds cleanly along the intended pathway.

  • Reaction Temperature: Many cyclization and coupling reactions are highly sensitive to thermal conditions.[5] High temperatures, often required for thermal cyclizations analogous to the Gould-Jacobs reaction, can lead to decomposition and polymerization, resulting in the formation of insoluble, tarry by-products.[4][5] Conversely, insufficient temperature can stall the reaction, leaving large amounts of unreacted starting material. Causality: Precise temperature control is paramount. Use an oil bath or dedicated reactor mantle for uniform heating. Consider screening a range of temperatures to find the optimal balance between reaction rate and product stability.

  • Solvent Choice: The solvent not only determines the solubility of your reagents but also influences the reaction mechanism. High-boiling, inert solvents like diphenyl ether or Dowtherm A are often used for high-temperature cyclizations to prevent solvent boiling and maintain a consistent temperature, which can improve yields.[5][6] Causality: The polarity and boiling point of the solvent can stabilize or destabilize intermediates and transition states. A poorly chosen solvent can favor undesired reaction pathways.

  • Atmosphere Control: Many modern synthetic methods, particularly those employing metal catalysts (e.g., Palladium, Rhodium, Gold), are sensitive to oxygen and moisture.[2] Causality: Oxidative degradation of reagents or deactivation of the catalyst can occur in the presence of air. Conducting the reaction under an inert atmosphere of nitrogen or argon is often essential for success.[6]

Below is a general workflow for troubleshooting low-yield reactions.

G cluster_path start Low Yield or Complex Mixture check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity Start Here check_temp Optimize Reaction Temperature check_purity->check_temp If pure end_fail Problem Persists: Re-evaluate Synthetic Route check_purity->end_fail check_solvent Screen Alternative Solvents check_temp->check_solvent If optimized check_temp->end_fail If no improvement check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_solvent->check_atmosphere If optimized check_solvent->end_fail If no improvement end_success Improved Yield and Purity Achieved check_atmosphere->end_success If problem solved check_atmosphere->end_fail If no improvement

Caption: General troubleshooting workflow for low yields.

Question 2: I'm struggling with the purification of my crude 4H-quinolizin-4-one derivative. It either streaks on the silica column or is difficult to separate from a persistent impurity. What should I do?

Answer: Purification is a frequently cited challenge in the synthesis of these compounds.[6][7] The polar, zwitterionic character of the 4H-quinolizin-4-one core can lead to strong interactions with silica gel, causing streaking and poor separation.

Here are several strategies to address this:

  • Modify Chromatography Conditions:

    • Deactivate Silica: Pre-treat the silica gel with a small amount of a polar modifier like triethylamine (typically 0.5-1% v/v in your eluent). Causality: The basic amine neutralizes acidic sites on the silica surface, which can strongly and irreversibly bind to the nitrogen-containing product, thus reducing tailing.

    • Switch Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar compounds, reverse-phase chromatography (C18) might provide better separation.

  • Attempt Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Causality: Recrystallization relies on differences in solubility between your product and impurities at different temperatures. A successful recrystallization can remove both more and less soluble impurities in a single step.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes) in small vials to find one where your product is sparingly soluble at room temperature but fully soluble when hot.

  • Trituration/Washing: If an impurity is significantly more soluble than your product in a particular solvent, you can use trituration.

    • Procedure: Suspend your crude solid in a minimal amount of a suitable solvent (e.g., cold diethyl ether or ethyl acetate). Stir or sonicate the slurry. The desired product should remain as a solid while the impurity dissolves. Filter to collect the purified solid.[1]

Caption: Decision tree for purification strategies.

Troubleshooting Guide: Method-Specific Issues
Guide A: Thermal Cyclization Reactions (e.g., Gould-Jacobs Type)

The Gould-Jacobs reaction, a classic method for synthesizing the related 4-hydroxyquinoline core, involves the thermal cyclization of an anilidomethylenemalonate intermediate.[8][9] Analogous high-temperature cyclizations are used for quinolizinones, but they are often problematic.

Question: My high-temperature cyclization reaction (e.g., in diphenyl ether) is producing a dark, tarry, insoluble material with very low yields of the desired product. What is happening?

Answer: This is a hallmark problem of high-temperature cyclizations, often exceeding 250°C.[5]

  • Underlying Cause: At these extreme temperatures, the desired intramolecular cyclization competes with intermolecular polymerization and thermal decomposition of both the starting material and the product. The dark color indicates the formation of complex, conjugated polymeric by-products. The reaction is difficult to control, and even minor temperature fluctuations can drastically favor decomposition pathways.[5][10]

  • Solutions & Mitigations:

    • Precise Temperature Control: As mentioned, use a high-boiling, thermally stable solvent like Dowtherm A and a well-controlled heating mantle. Avoid direct heating on a hot plate, which causes localized superheating.

    • Optimize Reaction Time: These reactions can be fast. The product itself may not be stable to the reaction conditions over long periods. Run a time-course study (e.g., taking aliquots every 30 minutes) to determine the point of maximum product formation before significant degradation occurs.[10]

    • Consider Microwave Synthesis: Microwave irradiation has emerged as a powerful alternative for this type of reaction.[8] Causality: Microwave heating is rapid and uniform, often allowing the reaction to be completed in minutes rather than hours. This short reaction time at high temperature minimizes the window for product decomposition, leading to cleaner reactions and higher yields.

Guide B: Metal-Catalyzed Annulation and Coupling Reactions

Modern methods often rely on transition metals like Palladium, Rhodium, Gold, or Copper to construct the 4H-quinolizin-4-one core under milder conditions.[2][3] However, these reactions come with their own set of challenges, primarily related to catalyst activity.

Question: My Palladium-catalyzed intramolecular cyclocarbonylation is failing. TLC analysis shows only unreacted starting material. What are the likely causes?

Answer: Failure of a Pd-catalyzed reaction to initiate often points to catalyst deactivation or inhibition.

  • Underlying Causes & Troubleshooting Steps:

    • Catalyst Oxidation State: Ensure you are using the correct palladium source (e.g., Pd(0) vs. Pd(II)) as required by the specific catalytic cycle. If a pre-catalyst is used (e.g., Pd(OAc)₂), ensure the conditions are appropriate for its reduction to the active Pd(0) species.

    • Ligand Integrity: Phosphine ligands (e.g., PPh₃, dppf) are common in these reactions and are highly susceptible to oxidation.[11] Use fresh ligands and degassed solvents. Causality: Oxidized phosphine ligands (phosphine oxides) cannot coordinate effectively to the metal center, halting the catalytic cycle.

    • Solvent and Reagent Purity: Trace impurities, particularly sulfur- or nitrogen-containing compounds in your starting materials or solvents, can act as catalyst poisons by binding strongly to the palladium center. Ensure all reagents are pure and use anhydrous, degassed solvents.

    • Incomplete Scavenging of Oxygen: The most common culprit is residual oxygen in the reaction vessel. Causality: O₂ can oxidize the active Pd(0) catalyst to inactive Pd(II). Ensure the reaction setup is thoroughly purged with an inert gas (argon or nitrogen) via several vacuum/backfill cycles before adding the catalyst.

Catalyst SystemTypical TransformationCommon ProblemsKey Troubleshooting Tip
Pd(OAc)₂ / PPh₃ Carbonylative Annulation[2]Catalyst deactivation, low turnoverEnsure rigorous exclusion of air and moisture; use fresh, high-purity ligands.
[RhCp*Cl₂]₂ C-H Activation/Annulation[3]Substrate incompatibility, low regioselectivityScreen different directing groups on the pyridine substrate; optimize oxidant/additive.
AuCl(L) Cascade Cyclization[2][3]Catalyst instability, incomplete conversionLigand choice is critical; screen different thioether or phosphine ligands.
Cu(OAc)₂ / AgOAc Oxidative Annulation[1]High catalyst loading required, reaction stallsEnsure silver salt is fresh and dry; consider slow addition of reagents.
Product Characterization and Stability

Question: My purified 4H-quinolizin-4-one derivative appears to degrade upon storage or when exposed to light. Is this expected?

Answer: Yes, photolability and general instability can be a concern for aromatic heterocyclic compounds like 4H-quinolizin-4-ones.[12]

  • Photostability: The extended π-system of the quinolizinone core can absorb UV light, leading to photochemical degradation. Mitigation: Always store your compounds in amber vials or wrapped in aluminum foil to protect them from light. When running experiments, minimize exposure to ambient light where possible. A control sample stored in the dark can confirm photolability.[12]

  • Chemical Stability: The lactam (amide) functionality within the quinolizinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would cause the ring to open.[12] Mitigation: Store samples as dry solids. If in solution, use neutral, aprotic solvents (e.g., DMSO, DMF) for long-term storage and keep them frozen. Avoid prolonged exposure to aqueous acids or bases unless required for a subsequent reaction step.

Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones

This protocol is adapted from a copper-catalyzed oxidative annulation strategy and serves as a representative example of modern synthetic methods.[1]

Materials:

  • 2-acetylpyridine

  • Substituted alkynyl ester

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver acetate (AgOAc)

  • Dichloromethane (DCM), anhydrous

  • Sealed reaction tube

  • Celite

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 eq.), the respective alkynyl ester (1.5 eq.), Cu(OAc)₂ (0.1 eq.), and AgOAc (2.0 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DCM via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to 2-acetylpyridine).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (carefully). Look for the consumption of the limiting reagent (2-acetylpyridine).

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove metal salts, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to afford the desired 3-substituted 4H-quinolizin-4-one.[1]

References
  • Kulkarni, M. R., & Gaikwad, N. D. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. Tetrahedron, 76(35), 131409. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 8: Quinolizinone Derivative. Retrieved January 2, 2026, from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved January 2, 2026, from [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16. Available at: [Link]

  • MDPI. (2022). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 27(15), 4989. Available at: [Link]

  • Musial, A., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. Available at: [Link]

  • K.T.H.M. College. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. Retrieved January 2, 2026, from [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2022). 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology. Available at: [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 2, 2026, from [Link]

  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved January 2, 2026, from [Link]

  • Musial, A., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved January 2, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved January 2, 2026, from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved January 2, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 2, 2026, from [Link]

  • PMC - PubMed Central. (2023, October 26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this promising heterocyclic compound. Here, we synthesize foundational chemical principles with practical, field-proven strategies to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Understanding the Stability Landscape

This compound is a complex organic molecule with several functional groups that can be susceptible to degradation under various experimental and storage conditions. The quinolizine core, the ethyl ester, and the formyl group each present unique stability challenges. This guide will walk you through identifying potential degradation pathways, providing solutions to mitigate them, and offering robust analytical methods to monitor the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown over time. What could be the cause?

A change in color is a common indicator of degradation, particularly for quinoline and quinolizine-containing compounds. This is often a result of photodegradation or oxidation.[1] The extended conjugated system in the quinolizine ring makes it susceptible to light-induced reactions, leading to the formation of colored byproducts. Similarly, oxidation, especially of the electron-rich heterocyclic system, can lead to colored impurities. It is crucial to store solutions protected from light and to consider de-gassing solvents to remove dissolved oxygen.

Q2: I'm observing a decrease in the concentration of my stock solution over time, even when stored in the dark and at low temperatures. What's happening?

This loss of parent compound is likely due to hydrolysis of the ethyl ester group. The ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol. The rate of hydrolysis is highly dependent on the pH of the solution. Even in seemingly neutral solutions, dissolved atmospheric CO2 can create a slightly acidic environment, promoting slow hydrolysis over time.

Q3: My bioassay results are inconsistent. Could this be related to the stability of the compound?

Absolutely. Inconsistent biological activity is a classic sign of compound degradation. The degradation products, such as the hydrolyzed carboxylic acid or the oxidized aldehyde, will likely have different pharmacological profiles and potencies compared to the parent molecule. This can lead to variability in your experimental results. Therefore, ensuring the stability of your compound throughout the duration of your assay is critical for obtaining reliable and reproducible data.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more in-depth look at the potential degradation pathways and offers specific troubleshooting strategies.

Issue 1: Suspected Hydrolysis of the Ethyl Ester

The ester functional group is a primary site of vulnerability in this compound.

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base.

Troubleshooting Steps:

  • pH Control: The stability of quinoline derivatives is highly dependent on pH.[1][2][3][4] For your specific compound, it is crucial to determine the optimal pH for stability. This can be achieved by conducting a pH-rate profile study. As a starting point, aim for a buffered solution in the slightly acidic to neutral range (pH 4-7), as strongly acidic or basic conditions will accelerate hydrolysis.

  • Solvent Selection: If your experimental protocol allows, consider using aprotic solvents for stock solutions to prevent hydrolysis during long-term storage. Solvents such as anhydrous DMSO or DMF are suitable choices.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to significantly reduce the rate of hydrolysis. However, be mindful of freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting stock solutions is highly recommended.

Issue 2: Suspected Oxidation of the Formyl Group and/or Quinolizine Ring

The formyl (aldehyde) group can be readily oxidized to a carboxylic acid, and the electron-rich quinolizine ring is also susceptible to oxidative degradation.

Causality: Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (ROS) generated by other components in your system, or exposure to light.[5][6]

Troubleshooting Steps:

  • Use of Antioxidants: The addition of a small amount of an antioxidant to your stock solution can effectively prevent oxidative degradation.[7] Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). The optimal concentration of the antioxidant should be determined experimentally, as high concentrations can sometimes act as pro-oxidants.[5]

  • Inert Atmosphere: When preparing and storing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can initiate oxidation.

Issue 3: Suspected Photodegradation

Many heterocyclic compounds with extended π-systems are sensitive to light.

Causality: UV and even visible light can provide the energy to excite the molecule to a higher energy state, leading to bond cleavage and rearrangement reactions.[8][9]

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Controlled Laboratory Lighting: Minimize exposure to direct sunlight and UV lamps in the laboratory.

  • Photostability Studies: If your application requires exposure to light, it is essential to conduct a formal photostability study to understand the degradation kinetics and identify the photoproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a systematic way to identify the likely degradation products and establish the intrinsic stability of your compound.[10][11][12][13][14]

Objective: To accelerate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and methanol

  • HPLC system with a PDA or UV detector and a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light. A control sample should be wrapped in aluminum foil.

  • Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Data Interpretation:

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Aim for 5-20% degradation of the parent compound.[13] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

  • The chromatograms from the forced degradation study will help in developing a specific HPLC method that can separate the parent compound from all its degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of quantifying this compound in the presence of its degradation products.

Initial Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and major degradants have significant absorbance (determined by PDA detector).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peaks of the degradation products from the forced degradation study are well-resolved from the parent peak.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies

Degradation PathwayFunctional Group InvolvedStress ConditionPrimary Degradation ProductMitigation Strategy
Hydrolysis Ethyl esterAcidic or basic pHCarboxylic acidpH control (buffer), use of aprotic solvents for storage, low temperature.
Oxidation Formyl group, Quinolizine ringOxygen, ROS, lightCarboxylic acid, N-oxidesUse of antioxidants (e.g., BHT), inert atmosphere, peroxide-free solvents.
Photodegradation Quinolizine ring systemUV/Visible lightVarious photoproductsProtection from light (amber vials), controlled lighting conditions.

Visualizations

Logical Flow for Stability Troubleshooting

G A Observe Instability (e.g., color change, loss of potency) B Hypothesize Degradation Pathway A->B C Hydrolysis B->C Ester present? D Oxidation B->D Aldehyde/Aromatic ring present? E Photodegradation B->E Conjugated system present? F Implement Mitigation Strategy C->F D->F E->F G pH Control / Solvent Choice F->G For Hydrolysis H Use Antioxidants / Inert Atmosphere F->H For Oxidation I Protect from Light F->I For Photodegradation J Monitor Stability with Validated HPLC Method G->J H->J I->J J->A Degradation persists K Stable Compound J->K No significant degradation G cluster_0 This compound (Parent Compound) A Quinolizine Ring -C=O -CHO -COOEt B Hydrolysis Product (Carboxylic Acid) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (Carboxylic Acid) A->C [O] / O₂ / hv D Photodegradation Products A->D hv (UV/Vis)

Sources

Technical Support Center: Scale-up Synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this key heterocyclic intermediate. The 4-oxo-4H-quinolizine core is a significant scaffold in medicinal chemistry, often investigated for its potential biological activities.[1][2]

This document provides a robust synthetic protocol, detailed troubleshooting guides in a question-and-answer format, and answers to frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles governing the synthesis, ensuring a safe, efficient, and scalable process.

Synthetic Overview

The most common and scalable approach to this compound involves a multi-step sequence starting from readily available pyridine derivatives. The key transformations include the formation of the quinolizine core followed by a regioselective formylation.

A widely adopted strategy involves the reaction of a pyridine derivative with an appropriate Michael acceptor to construct the bicyclic quinolizine ring system.[3][4] The final formylation step is typically achieved using a Vilsmeier-Haack reaction, which is effective for electron-rich heterocyclic systems.[5]

Synthesis_Workflow A Pyridine-2-acetonitrile + Diethyl ethoxymethylenemalonate B Ethyl 2-cyano-3-(pyridin-2-yl)acrylate A->B Knoevenagel Condensation C Ethyl 4-amino-4H-quinolizine-3-carboxylate B->C Thorpe-Ziegler Cyclization D Ethyl 4-oxo-4H-quinolizine-3-carboxylate C->D Hydrolysis & Tautomerization F Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate D->F Formylation E Vilsmeier-Haack Reagent (POCl3, DMF) E->F

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing insights into their causes and actionable solutions.

Stage 1: Quinolizine Core Formation
Q1: My initial condensation reaction is sluggish and gives a low yield of the cyclized quinolizine precursor. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Base: The initial condensation and subsequent cyclization are base-mediated. A weak or insufficient amount of base will result in an incomplete reaction.

    • Explanation: The base is required to deprotonate the active methylene compound (e.g., pyridine-2-acetonitrile), initiating the condensation. For the cyclization, a strong base is often needed to facilitate the intramolecular attack.

    • Action: Ensure your base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and anhydrous. Consider increasing the stoichiometry of the base from catalytic to a full equivalent or more. For challenging substrates, a stronger base like NaH may be required.

  • Reaction Temperature: Many quinoline and quinolizine cyclizations require heat to proceed efficiently.[6]

    • Explanation: The cyclization step has a significant activation energy barrier. Insufficient thermal energy will lead to a slow reaction rate.

    • Action: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LCMS. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary. However, be cautious of excessive temperatures which can lead to decomposition and tar formation.[7]

  • Presence of Water: Moisture can severely hinder reactions involving strong bases and anionic intermediates.

    • Explanation: Water will protonate the anionic intermediates, quenching the desired reaction pathway. It can also hydrolyze ester functionalities under basic conditions.

    • Action: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: The crude product from the cyclization step is a dark, tarry material that is difficult to purify. How can I prevent this?

Potential Causes & Solutions:

  • Polymerization/Side Reactions: Harsh reaction conditions, particularly high temperatures and strong acids or bases, can cause starting materials and intermediates to polymerize or undergo undesired side reactions.[7][8]

    • Explanation: α,β-Unsaturated intermediates are susceptible to polymerization. Highly exothermic reactions can create localized "hot spots" that accelerate decomposition.

    • Action:

      • Moderate Conditions: Use the lowest effective temperature.

      • Controlled Addition: Add reagents, especially strong acids or bases, slowly and with efficient cooling to manage the reaction exotherm.

      • Use a Moderator: In reactions analogous to the Skraup synthesis, moderators like ferrous sulfate are used to control the reaction's vigor.[8] While not a direct equivalent, this principle of controlling reaction rate is key.

  • Work-up Procedure: Improper work-up can lead to product degradation or the inclusion of impurities.

    • Explanation: Quenching a reaction improperly can cause sudden temperature spikes or pH changes that degrade the product.

    • Action: Pour the reaction mixture slowly into a cooled quenching solution (e.g., ice-water or a buffered solution). For large-scale work, ensure the quench vessel has adequate cooling and stirring. Neutralize the mixture carefully in stages.

Stage 2: Formylation (Vilsmeier-Haack Reaction)
Q3: The Vilsmeier-Haack formylation is incomplete, with significant starting material remaining. How can I drive it to completion?

Potential Causes & Solutions:

  • Vilsmeier Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.

    • Explanation: The Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻), formed from POCl₃ and DMF, is the active electrophile.[5] The reaction consumes the reagent stoichiometrically.

    • Action: Increase the equivalents of both POCl₃ and DMF. A common ratio is 1.5 to 3.0 equivalents of the pre-formed or in-situ generated reagent relative to the quinolizine substrate.

  • Reaction Temperature & Time: The formylation of some heterocyclic systems requires elevated temperatures to proceed at a reasonable rate.[9]

    • Explanation: The quinolizine ring, while electron-rich enough to undergo formylation, may not be as reactive as other systems like pyrroles or indoles. Higher temperatures increase the rate of this electrophilic aromatic substitution.

    • Action: After the initial addition at a low temperature (0-5 °C), slowly warm the reaction to 60-90 °C and hold until TLC/LCMS analysis shows consumption of the starting material.[9]

Q4: I am observing multiple products or decomposition after the formylation reaction. What could be the cause?

Potential Causes & Solutions:

  • Over-reaction or Side Reactions: The Vilsmeier reagent is highly reactive and can sometimes react with other functional groups or lead to undesired side products if not controlled.[10]

    • Explanation: While formylation at the C1 position is expected, harsh conditions could potentially lead to di-formylation or reaction at the ester moiety, although less common. Decomposition can occur at excessively high temperatures.

    • Action:

      • Temperature Control: Maintain careful temperature control throughout the reaction. Avoid exceeding 90-100 °C unless necessary and validated on a small scale.

      • Careful Hydrolysis: The work-up step, which involves hydrolyzing the iminium salt intermediate, is critical. Add the reaction mixture to ice-water slowly, followed by careful basification (e.g., with NaOH or NaHCO₃ solution) to liberate the aldehyde product. A rapid, uncontrolled quench can cause decomposition.

Stage 3: Work-up and Crystallization
Q5: My final product is an oil or a gummy solid and refuses to crystallize. What steps can I take?

Potential Causes & Solutions:

  • Residual Impurities: The presence of solvents or reaction byproducts can inhibit crystallization by disrupting the formation of a crystal lattice.

    • Explanation: Impurities act as "defects" in the crystallization process. Even small amounts of a different molecule can prevent the ordered packing required for a solid state.

    • Action:

      • Purify Further: Re-purify the material using column chromatography with a carefully selected solvent system to remove baseline impurities.

      • Solvent Swap: After purification, ensure all chromatography solvents are removed under high vacuum. Dissolve the purified oil in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and then add a poor solvent (e.g., Hexane, Heptane) dropwise until turbidity persists. This is known as anti-solvent crystallization.

      • Trituration: Stir the oil/gummy solid vigorously with a poor solvent. This can sometimes "shock" the material into crystallizing by washing away soluble impurities and providing mechanical energy.

  • Incorrect Solvent System for Crystallization: The choice of solvent is paramount for successful crystallization.

    • Explanation: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Action: Screen a variety of solvents. Common choices for compounds of this type include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane.[11] Start with a small amount of the material and test its solubility in different solvents at room and elevated temperatures.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Stage At which stage is the issue? Start->Check_Stage Stage1 Core Formation Check_Stage->Stage1 1 Stage2 Formylation Check_Stage->Stage2 2 Stage3 Crystallization Check_Stage->Stage3 3 Stage1_Problem Tarry Mixture or Low Conversion? Stage1->Stage1_Problem Stage2_Problem Incomplete Reaction? Stage2->Stage2_Problem Stage3_Problem Fails to Crystallize? Stage3->Stage3_Problem Tar Tar Formation Stage1_Problem->Tar Yes Low_Conv Low Conversion Stage1_Problem->Low_Conv No Sol1 Sol1 Tar->Sol1 Solution: - Lower Temperature - Control Reagent Addition Sol2 Sol2 Low_Conv->Sol2 Solution: - Check Base Activity - Use Anhydrous Solvents - Increase Temperature Incomplete Yes Stage2_Problem->Incomplete Yes Side_Products No, Side Products Stage2_Problem->Side_Products No Sol3 Sol3 Incomplete->Sol3 Solution: - Increase Vilsmeier Reagent - Increase Temp/Time Sol4 Sol4 Side_Products->Sol4 Solution: - Careful Temp Control - Controlled Hydrolysis Yes_Cryst Yes Stage3_Problem->Yes_Cryst Yes Sol5 Sol5 Yes_Cryst->Sol5 Solution: - Re-purify via Column - Screen Solvents - Attempt Trituration

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The Vilsmeier-Haack reaction requires special attention. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The initial formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and must be controlled with cooling. Furthermore, quenching the reaction mixture requires slow addition to ice to manage the exotherm from the destruction of excess POCl₃.

Q: Which analytical techniques are recommended for in-process controls (IPCs)? A: For monitoring reaction progress, Thin Layer Chromatography (TLC) is a quick and effective tool. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended. ¹H NMR spectroscopy is essential for structural confirmation of intermediates and the final product.

Q: Can I use a different formylating agent instead of the Vilsmeier-Haack reagent? A: While the Vilsmeier-Haack reaction is highly effective for this substrate, other formylation methods exist, such as the Duff reaction or Reimer-Tiemann reaction.[10] However, these often have different substrate scopes and may be less efficient or regioselective for the quinolizine system. The Vilsmeier-Haack reaction generally provides the best results for this class of heterocycles.[9]

Q: What are the recommended storage conditions for the final product? A: this compound should be stored in a cool, dry, dark place under an inert atmosphere if possible. Aldehydes can be susceptible to oxidation over time, so storage away from air and light will ensure long-term stability.

Detailed Experimental Protocol

This protocol is a representative procedure for laboratory scale and serves as a starting point for scale-up development.

Part 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate
  • Reaction Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: To the flask, add 2-pyridineacetonitrile (1.0 eq) and anhydrous ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it dropwise to the reaction mixture at room temperature.

  • Michael Acceptor Addition: Add diethyl ethoxymethylenemalonate (1.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cyclization: After cooling, add a stronger base like potassium tert-butoxide (1.5 eq) and heat to reflux to facilitate cyclization.

  • Work-up: Cool the reaction mixture and pour it carefully into ice-water. Acidify with dilute HCl to pH ~5-6. The intermediate may precipitate. Filter, wash with water, and dry.

  • Hydrolysis/Tautomerization: Reflux the intermediate in an acidic aqueous solution (e.g., 6M HCl) to hydrolyze the amino group to the desired keto group.

  • Isolation: Cool the mixture, neutralize, and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify by column chromatography or crystallization to yield Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Part 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a separate flask under nitrogen, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1.0 eq) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 70-80 °C. Monitor the reaction by TLC/HPLC.

  • Quench: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of ice and water.

  • Neutralization & Isolation: Stir for 1-2 hours, then carefully neutralize the mixture with a saturated sodium bicarbonate solution or dilute NaOH until pH 7-8. The product should precipitate.

  • Purification: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/heptane) to obtain pure this compound.

Typical Reaction Parameters
StepKey ReagentsSolventTemperatureTypical TimeTypical Yield
Core Formation 2-Pyridineacetonitrile, NaOEt, DEMMEthanol80 °C (Reflux)6-12 hours60-75%
Formylation POCl₃, DMFDMF0 °C to 80 °C4-8 hours70-85%
References
  • ResearchGate. The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8... [Online] Available at: [Link]

  • ResearchGate. Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Online] Available at: [Link]

  • Figshare. Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Online] Available at: [Link]

  • ACS Publications. Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • NISCAIR Online Periodicals Repository. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Online] Available at: [Link]

  • PMC - NIH. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Online] Available at: [Link]

  • Indian Academy of Sciences. SYNTHESIS OF QUINOLIZINE DERIVATIVES. [Online] Available at: [Link]

  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. [Online] Available at: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Online] Available at: [Link]

  • Google Patents. Method for purifying quinolinecarboxylic acid derivative.

Sources

"troubleshooting guide for quinolizine cyclization reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolizine cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of the quinolizine scaffold, a core motif in numerous biologically active alkaloids. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions to practical laboratory problems.

Introduction to Quinolizine Cyclization

The quinolizine ring system is a privileged heterocyclic scaffold found in a wide array of natural products, many with significant pharmacological properties.[1] Its synthesis is a critical step in the development of new therapeutics. Common synthetic strategies often involve intramolecular cyclization reactions, such as the Pictet-Spengler reaction and related N-acyliminium ion cyclizations, to construct the bicyclic core.[1][2][3] These reactions, while powerful, can be sensitive to a variety of factors, leading to challenges in yield, purity, and scalability. This guide provides a systematic approach to troubleshooting these critical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my quinolizine cyclization reaction failing or giving a very low yield?

Low to non-existent yield is one of the most common issues. The root cause often lies in one of four areas: reactant/reagent quality, reaction conditions, catalyst activity, or the stability of key intermediates.

Initial Diagnostic Questions:

  • Have you rigorously characterized your starting materials (e.g., β-arylethylamine and aldehyde/ketone)?

  • Are your solvents anhydrous and reagents pure?[4]

  • Is your reaction atmosphere appropriately controlled (e.g., inert gas)?[4]

  • If using a catalyst, have you verified its activity and loading?[4]

Troubleshooting Workflow: Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting Start Start: Low or No Product Yield Check_SM Step 1: Verify Starting Material (SM) Purity (NMR, LC-MS) Start->Check_SM SM_OK SM Purity Confirmed Check_SM->SM_OK Purify_SM Action: Purify Starting Materials & Re-run SM_OK->Purify_SM No Check_Conditions Step 2: Evaluate Reaction Conditions (Solvent, Temp.) SM_OK->Check_Conditions Yes Success Problem Resolved Purify_SM->Success Cond_OK Conditions Optimized? Check_Conditions->Cond_OK Optimize_Cond Action: Screen Solvents & Temperatures (see Table 1) Cond_OK->Optimize_Cond No Check_Catalyst Step 3: Assess Catalyst (if applicable) Cond_OK->Check_Catalyst Yes Optimize_Cond->Success Cat_OK Catalyst Active? Check_Catalyst->Cat_OK New_Cat Action: Use Fresh/Activated Catalyst; Check Loading Cat_OK->New_Cat No Check_Atmosphere Step 4: Confirm Inert Atmosphere Cat_OK->Check_Atmosphere Yes New_Cat->Success Atm_OK Atmosphere Secure? Check_Atmosphere->Atm_OK Improve_Atm Action: Use Schlenk Line; Degas Solvents Atm_OK->Improve_Atm No Atm_OK->Success Yes Improve_Atm->Success

Caption: Troubleshooting workflow for low product yield.

In-Depth Explanation:

  • Starting Material Integrity: The Pictet-Spengler reaction begins with the condensation of an amine and a carbonyl to form an iminium ion intermediate.[3][5][6] If either starting material is impure, this initial step can be inhibited. For example, residual acid or base from a previous step can interfere with catalysis.

  • Solvent and Temperature Effects: The choice of solvent is critical. For thermal cyclizations, high-boiling, inert solvents like toluene or dioxane are often suitable.[4] However, for substrates with poor solubility, more polar solvents like DMF may be necessary.[4] Temperature is a double-edged sword; while higher temperatures can increase the reaction rate, they can also promote decomposition of sensitive intermediates or lead to side reactions.[4][7] A systematic screening is often the best approach.

Table 1: Example Solvent and Temperature Screening Data

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Observations
1DichloromethaneAgOTf (10)Reflux (40)2412Slow conversion
2TolueneAgOTf (10)801245Moderate conversion
3TolueneAgOTf (10)110675Good conversion
4AcetonitrileAgOTf (10)801230Side products observed
5TolueneAuCl₃ (5) 100 4 92 Optimal Conditions

Note: Data is illustrative and based on typical outcomes for metal-catalyzed cyclizations. Actual results will vary.[8][9]

FAQ 2: My reaction produces multiple byproducts and is difficult to purify. What are the likely side reactions?

The formation of a complex mixture of products often points to competing reaction pathways or product degradation. Common culprits include oxidation, polymerization, and incomplete cyclization.

Common Side Reactions:

  • Oxidation of Intermediates/Products: The electron-rich nature of the aromatic ring and nitrogen atoms makes them susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of undesired aromatic quinolizinium species.

  • Polymerization/Tar Formation: Harsh acidic conditions and high temperatures, sometimes used in classical Pictet-Spengler reactions, can cause polymerization of starting materials or intermediates, resulting in the formation of intractable tar.[10] This is particularly problematic in reactions like the Skraup synthesis, a related quinoline synthesis.[10]

  • Incomplete Cyclization or Elimination: If the key cyclization step is slow, the reactive iminium ion intermediate can undergo other pathways, such as elimination or reaction with other nucleophiles present in the mixture.[11]

  • Formation of Regioisomers: When using unsymmetrical starting materials, cyclization can sometimes occur at different positions on the aromatic ring, leading to a mixture of regioisomers that can be difficult to separate.[7]

Mitigation Strategies:

  • Use a Moderator: For highly exothermic reactions, adding a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[10]

  • Milder Conditions: The development of modern catalytic methods allows many cyclizations to proceed under much milder conditions (e.g., lower temperatures, weaker acids) than classical protocols, minimizing byproduct formation.[12][13] Silver (Ag) and Gold (Au) catalysts are often effective.[3][9][14]

  • Control Reactant Addition: Slow addition of one reactant to the other can help maintain a low concentration of reactive intermediates, thereby minimizing self-condensation or polymerization.[10]

General Mechanism of Pictet-Spengler Cyclization

The following diagram illustrates the key steps, highlighting where things can go wrong.

Pictet_Spengler_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization cluster_3 Potential Side Reactions Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + H⁺, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Attack (Rate-Determining Step) Decomposition Decomposition/ Polymerization Iminium->Decomposition High Temp/ Strong Acid Product Quinolizine Core (Final Product) Spiro->Product - H⁺ Oxidation Oxidation Product->Oxidation Air/O₂

Caption: Mechanism of the Pictet-Spengler reaction and common failure points.

FAQ 3: How can I effectively purify my crude quinolizine product?

Quinolizine derivatives can be basic and are often polar, which can complicate purification.

Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction was run under acidic conditions, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution). If run under basic conditions, neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Column Choice: Silica gel is most common. Due to the basic nature of the quinolizine nitrogen, tailing can be an issue. To mitigate this, you can:

      • Add a small amount of a basic modifier like triethylamine (~1%) to your eluent system.

      • Use alumina (basic or neutral) as the stationary phase instead of silica.

    • Eluent System: A gradient system of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For very polar products, adding methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.

  • Crystallization/Precipitation:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.

    • Sometimes, the product can be precipitated as a salt (e.g., hydrochloride or picrate), purified by filtration, and then converted back to the free base.[15][16]

Key Experimental Protocols

Protocol 1: General Procedure for Silver-Catalyzed Quinolizine Cyclization

This protocol is a representative method adapted from modern catalytic approaches which often provide higher yields and cleaner reactions than classical methods.[9][14]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the β-arylethylamine derivative (1.0 equiv) and the carbonyl compound (1.1-1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene (to make a ~0.1 M solution) via syringe. Add the silver catalyst (e.g., AgOTf, 5-10 mol%) to the stirring solution.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) to afford the desired quinolizine product.

References

  • Organic Letters. (2018). Catalytic Dearomatization Approach to Quinolizidine Alkaloids: Five Step Total Synthesis of (±)-Lasubine II. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of (Phenylethenyl)Phosphinates. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • PubMed Central. (2018). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. NIH. Retrieved from [Link]

  • Indian Academy of Sciences. (1955). SYNTHESIS OF QUINOLIZINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 4H-Quinolizin-4-one Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • YouTube. (2022). Pictet-Spengler Reaction. Retrieved from [Link]

  • PubMed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. NIH. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from [Link]

  • CORE. (n.d.). ) Synthesis of Quinoline and derivatives1). Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. Retrieved from [Link]

  • NIH. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

Sources

"byproduct formation in the formylation of quinolizine esters"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of Quinolizine Esters

Welcome to the technical support center for the formylation of quinolizine esters. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical transformation in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section covers the fundamental principles of the formylation reaction most commonly applied to quinolizine systems.

FAQ 1: What is the Vilsmeier-Haack reaction and why is it the standard method for formylating quinolizine esters?

The Vilsmeier-Haack reaction is a widely used organic reaction for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] Quinolizine esters are excellent substrates for this reaction due to the electron-donating nature of the bicyclic nitrogen-containing ring system, which activates it towards electrophilic aromatic substitution. The reaction is valued for its operational simplicity and the use of relatively inexpensive and accessible reagents.[3]

The process involves two main stages:

  • Formation of the Vilsmeier Reagent: A substituted formamide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt. This salt is the active formylating agent, known as the Vilsmeier reagent.[2][4]

  • Electrophilic Attack and Hydrolysis: The electron-rich quinolizine ester attacks the Vilsmeier reagent. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the desired aldehyde.[1]

FAQ 2: What is the active electrophile (the Vilsmeier reagent), and how is it formed?

The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is the key electrophile in this reaction. It is generated in situ from the reaction between DMF and POCl₃. The mechanism involves the nucleophilic oxygen of DMF attacking the electrophilic phosphorus atom of POCl₃, followed by a rearrangement and elimination of a dichlorophosphate anion to form the highly reactive iminium salt.[1][4][5] The stability and high electrophilicity of this reagent are what allow it to react with moderately activated aromatic systems.

Vilsmeier_Reagent_Formation cluster_0 Reagents cluster_1 In Situ Formation DMF DMF (N,N-Dimethylformamide) Intermediate Addition Intermediate DMF->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate->VilsmeierReagent - Cl₂PO₂⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

FAQ 3: Which positions on the quinolizine ester ring are most susceptible to formylation?

The regioselectivity of the Vilsmeier-Haack reaction on quinolizine esters is dictated by the electronic properties of the heterocyclic system. The nitrogen atom strongly influences the electron density distribution. Formylation typically occurs at positions that are electronically activated and sterically accessible. For the unsubstituted quinolizine core, computational and experimental data suggest that the positions ortho or para to the nitrogen atom and on the more electron-rich ring are favored. The precise location can be influenced by the position of the ester group and any other substituents on the rings.

Section 2: Troubleshooting Guide: Common Byproducts & Issues

This section addresses specific, practical problems you may encounter during your experiments.

Q1: I am observing a significant amount of a dark, insoluble material (tar/polymer) in my reaction. What is causing this and how can I prevent it?

Root Cause: This is a very common issue when working with reactive heterocycles. Tar or polymer formation is typically caused by substrate decomposition or self-polymerization under the acidic and often exothermic conditions of the Vilsmeier-Haack reaction.[6] Quinolizine systems can be sensitive to strong acids and high temperatures.

Troubleshooting & Solutions:

  • Temperature Control (Primary Solution): The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Always pre-cool the DMF solution (0 °C or below) before slowly adding POCl₃. Maintain this low temperature during the addition of your quinolizine ester substrate. After the addition, you may need to gently warm the reaction to drive it to completion, but avoid excessive heating.[4]

  • Rate of Addition: Add the POCl₃ to the DMF, and subsequently the substrate to the Vilsmeier reagent, dropwise and with vigorous stirring. This prevents localized "hot spots" where decomposition can initiate.

  • Concentration: Running the reaction at a very high concentration can increase the rate of bimolecular decomposition pathways. Try performing the reaction at a slightly lower molarity.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to the formation of colored, polymeric impurities.

Q2: My NMR/LC-MS analysis shows the presence of a di-formylated product. How can I improve the selectivity for mono-formylation?

Root Cause: The quinolizine ring system is highly activated, and if there are multiple activated positions available, di-formylation can occur. This issue is exacerbated by using a large excess of the Vilsmeier reagent or allowing the reaction to proceed for too long.[6]

Troubleshooting & Solutions:

  • Stoichiometry Control: This is the most critical parameter. Reduce the molar equivalents of the Vilsmeier reagent (DMF/POCl₃) relative to the quinolizine ester. Start with a ratio of 1.1 to 1.5 equivalents of the reagent and optimize from there.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress closely using Thin Layer Chromatography (TLC) or a rapid LC-MS quench. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-formylated product appear.[7]

  • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will increase selectivity. The activation energy for the second formylation is often higher, so lower temperatures will favor the mono-formylated product.

Q3: I'm observing a chlorinated byproduct, such as a 2-chloro-3-formylquinoline derivative, instead of just formylation.

Root Cause: While the primary role of the Vilsmeier reagent is formylation, it is a source of reactive chlorine species. In some heterocyclic systems, particularly those that can undergo cyclization or rearrangement, the reagent can act as both a formylating and chlorinating agent. This is well-documented in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, where the reaction proceeds via a cyclization-chlorination pathway. Although you are starting with a pre-formed quinolizine, direct chlorination is a possible side reaction, especially at higher temperatures.

Troubleshooting & Solutions:

  • Strict Temperature Control: As with polymerization, higher temperatures favor side reactions like chlorination. Maintain the reaction at the lowest effective temperature.

  • Alternative Reagents: If chlorination is a persistent issue, consider alternative, milder formylating agents. However, for quinolizines, the Vilsmeier-Haack reaction is generally the most effective. The focus should remain on optimizing its conditions.

  • Work-up Procedure: Ensure the aqueous work-up is performed promptly upon reaction completion to hydrolyze all reactive intermediates and prevent further reactions during sample handling.

Q4: The reaction is sluggish, and I have a lot of unreacted starting material, even after extended time or heating.

Root Cause: Low conversion can stem from several factors, including poor reagent quality, insufficient activation of the substrate, or the presence of inhibitors like water.

Troubleshooting & Solutions:

  • Reagent Quality & Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[8] Ensure your DMF is anhydrous and that the POCl₃ is of high quality. Perform the reaction in oven-dried glassware under an inert atmosphere. Water will rapidly quench the Vilsmeier reagent, killing the reaction.[8]

  • Substrate Reactivity: If your quinolizine ester contains strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions. In this case, a moderate increase in temperature (e.g., from 0 °C to 40-50 °C) after the initial addition may be necessary. Proceed with caution and monitor for byproduct formation.

  • Solvent Choice: While DMF is typically both a reagent and a solvent, in some cases, using a co-solvent like anhydrous 1,2-dichloroethane (DCE) or acetonitrile can improve solubility and reaction kinetics.

Section 3: Experimental Protocols & Data

Protocol A: Optimized General Procedure for Mono-Formylation of a Quinolizine Ester
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Reagent Formation: Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the quinolizine ester (1.0 eq.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent over 20-30 minutes.

  • Reaction: Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). If no reaction occurs at 0 °C after 1 hour, allow the mixture to slowly warm to room temperature or heat to 40-50 °C. Continue monitoring until the starting material is consumed.

  • Quenching & Work-up: See Protocol B for the detailed quenching procedure.

Protocol B: Recommended Quench and Work-up Procedure
  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Caution: This quench is highly exothermic and releases gas. Use a large beaker or flask.

  • Hydrolysis: Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate. The pH should be basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x) or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and saturated aqueous sodium chloride (brine, 1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure formylated quinolizine ester.[9]

Table 1: Effect of Reaction Conditions on Product & Byproduct Distribution
Entry Equivalents of POCl₃ Temperature Time (h) Yield of Mono-product (%) Yield of Di-product (%) Polymer Formation
11.20 °C → RT485< 2Minimal
23.00 °C → RT44540Minimal
31.280 °C25015Significant
41.2 (wet DMF)0 °C → RT12< 10 (mostly starting material)0None

Data presented is illustrative and serves to highlight general trends.

Section 4: Visual Guides

Diagram 1: Generalized Mechanism of Vilsmeier-Haack Formylation

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Reagent + POCl₃ POCl3 POCl₃ Quinolizine Quinolizine Ester SigmaComplex Sigma Complex (Intermediate) Quinolizine->SigmaComplex + Vilsmeier Reagent Iminium Iminium Salt Intermediate SigmaComplex->Iminium - H⁺ Product Formylated Product Iminium->Product + H₂O Workup Aqueous Workup (H₂O, Base)

Caption: Generalized mechanism of Vilsmeier-Haack formylation on a quinolizine ester.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Start: Byproduct Observed ByproductType Identify Byproduct Type Start->ByproductType Polymer Polymer / Tar ByproductType->Polymer Dark, Insoluble DiFormyl Di-formylation ByproductType->DiFormyl High MW Product Chlorination Chlorination ByproductType->Chlorination Mass +34 Da (Cl-H) Unreacted High Unreacted SM ByproductType->Unreacted Low Conversion Sol_Polymer 1. Lower Reaction Temp (0°C) 2. Slow Reagent Addition 3. Check Concentration Polymer->Sol_Polymer Sol_DiFormyl 1. Reduce Vilsmeier Reagent (1.1 eq) 2. Monitor via TLC/LC-MS 3. Lower Temperature DiFormyl->Sol_DiFormyl Sol_Chlorination 1. Maintain Lowest Effective Temp 2. Ensure Prompt Workup Chlorination->Sol_Chlorination Sol_Unreacted 1. Use Anhydrous Solvents 2. Check Reagent Quality 3. Moderate Warming (if needed) Unreacted->Sol_Unreacted

Caption: A decision tree for troubleshooting common byproduct issues.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • Scientific journals of the University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). The Chemistry of Quinolizines. Chemical Reviews. Retrieved from [Link]

  • Tiglani, D. et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-oxo-4H-quinolizine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-4H-quinolizine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The 4-oxo-4H-quinolizine core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, its synthesis can present challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve successful outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of the 4-oxo-4H-quinolizine core, with a focus on the widely utilized Stobbe condensation/cyclization and tandem Horner-Wadsworth-Emmons olefination/cyclization approaches.[1][3]

Issue 1: Low or No Yield of the Desired 4-oxo-4H-quinolizine Product

Question: My reaction is resulting in a low yield or a complex mixture of products instead of the target 4-oxo-4H-quinolizine. What are the likely causes and how can I improve the yield?

Answer: Low yields in 4-oxo-4H-quinolizine synthesis often stem from suboptimal reaction conditions, particularly concerning the choice of base, solvent, and temperature. The stability of intermediates and the promotion of the desired cyclization pathway are critically dependent on these factors.

Causality and Optimization Strategies:

  • Base Selection is Crucial: The choice of base is paramount in reactions like the Stobbe condensation. A strong, non-nucleophilic base is often required to facilitate the initial condensation.

    • Insight: While sodium hydride (NaH) is a common choice, potassium tert-butoxide (t-BuOK) has been shown to be effective, particularly in a one-pot Stobbe condensation followed by cyclization.[3][4] The bulkiness of the tert-butoxide anion can favor the desired deprotonation without competing nucleophilic attack.

    • Troubleshooting: If you are using a weaker base, such as an amine, you may not be achieving sufficient deprotonation of the active methylene compound. Consider switching to a stronger base like t-BuOK or NaH.

  • Solvent Effects on Reaction Pathway: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself.

    • Insight: Anhydrous conditions are often necessary, as the presence of water can quench the strong base and lead to side reactions. High-boiling point solvents like biphenyl ether can be beneficial for thermal cyclization steps.[5]

    • Troubleshooting: Ensure your solvents are thoroughly dried before use. If your reaction is sluggish, consider switching to a higher-boiling point solvent, but be mindful of potential thermal degradation of your starting materials or product.

  • Temperature Control for Selectivity: Temperature plays a critical role in controlling the reaction rate and selectivity.

    • Insight: Some synthetic routes, such as the tandem Horner-Wadsworth-Emmons olefination/cyclization, may require very low temperatures (e.g., -78 °C) to control the stereoselectivity of the olefination step, which can be crucial for efficient subsequent cyclization.[3] Other methods may require elevated temperatures to drive the final cyclization.[6]

    • Troubleshooting: Carefully review the literature for the optimal temperature profile for your specific synthetic route. If you are experiencing a mixture of products, it may be beneficial to lower the initial reaction temperature to improve selectivity.

Issue 2: Formation of Undesired Side Products

Question: I am observing the formation of significant amounts of an open-chain olefin intermediate instead of the cyclized 4-oxo-4H-quinolizine. How can I promote the desired intramolecular cyclization?

Answer: The formation of the uncyclized olefin is a common side reaction, particularly in the Stobbe condensation pathway.[3] Promoting the intramolecular N-acylation of the pyridine ring is key to favoring the formation of the desired quinolizine core.

Causality and Optimization Strategies:

  • Reaction Mechanism and Intermediate Stability: The reaction can proceed through a pathway that favors the formation of a stable olefinic product over the cyclized quinolizine.[3] The key is to create conditions that favor the intramolecular nucleophilic attack of the pyridine nitrogen.

  • Promoting Cyclization:

    • Acid-Induced Cyclization: In some cases, a subsequent acid-catalyzed cyclization step can be employed to convert the olefin intermediate to the desired product. p-Toluenesulfonic acid or polyphosphoric acid at elevated temperatures have been used for this purpose.[3]

    • One-Pot Procedures: A one-pot Stobbe condensation followed by cyclization can be an effective strategy to minimize the isolation of the olefin intermediate and drive the reaction towards the final product.[3][4][7]

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my 4-oxo-4H-quinolizine product from starting materials and byproducts. What purification techniques are most effective?

Answer: The purification of 4-oxo-4H-quinolizine derivatives can be challenging due to their polarity and potential for zwitterionic character.[1] A combination of techniques is often necessary.

Recommended Purification Workflow:

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often performed. For ester derivatives, extraction with an organic solvent like dichloromethane is common.[8]

  • Filtration: In some cases, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent. Filtration can be a simple and effective initial purification step.[8][9]

  • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying these compounds. A gradient elution system, often with a mixture of petroleum ether and ethyl acetate, can be effective.[6]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be an excellent final purification step to obtain highly pure material.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 4-oxo-4H-quinolizine core?

A1: Commercially available 2-pyridinecarbaldehyde is a very common starting material, often used in conjunction with diethyl succinate in the Stobbe condensation.[3][4] Another approach involves the use of 2-acetylpyridine and alkynyl esters in a copper-catalyzed reaction.[6]

Q2: Are there any catalytic methods available for the synthesis of 4-oxo-4H-quinolizine derivatives?

A2: Yes, transition metal-catalyzed methods have been developed. For instance, copper(I) and palladium(0) catalysts have been employed in various synthetic strategies.[10][11] These methods can offer advantages in terms of efficiency and functional group tolerance.

Q3: What analytical techniques are essential for characterizing the 4-oxo-4H-quinolizine product?

A3: A combination of spectroscopic techniques is crucial for unambiguous structure elucidation. These include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for determining the chemical structure.[3] 2D NMR techniques such as COSY, HSQC, and HMBC can provide further confirmation of the connectivity.[3][4]

Q4: Can the functional groups on the 4-oxo-4H-quinolizine core be further modified?

A4: Absolutely. The 4-oxo-4H-quinolizine scaffold serves as a versatile platform for further functionalization. For example, an ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via direct aminolysis.[3][4][9] These modifications are often crucial for developing derivatives with desired biological activities.

III. Experimental Protocols and Data

Representative Experimental Protocol: One-Pot Stobbe Condensation/Cyclization

This protocol is adapted from a facile synthesis of ethyl 4-oxo-4H-quinolizine-2-carboxylate.[3][4]

Materials:

  • 2-pyridinecarbaldehyde

  • Diethyl succinate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

Procedure:

  • To a stirred solution of 2-pyridinecarbaldehyde (1.0 eq) and diethyl succinate (2.0 eq) in anhydrous t-BuOH, add a solution of t-BuOK (2.0 eq) in t-BuOH.

  • Stir the resulting mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and acidify with a suitable acid (e.g., HCl) to a pH of approximately 5-6.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-oxo-4H-quinolizine-2-carboxylate.

Troubleshooting Data Summary
Problem Potential Cause Recommended Solution Key Parameter
Low YieldIncomplete reactionIncrease reaction time or temperature.Time/Temp
Side reactionsUse a more selective base (e.g., t-BuOK).Base
Poor cyclizationAdd an acid catalyst in a second step.Catalyst
Olefin FormationKinetically favored pathwayEmploy a one-pot procedure.Reaction Setup
Use conditions that favor intramolecular N-acylation.Solvent/Temp
Purification IssuesSimilar polarity of productsOptimize the eluent system for column chromatography.Solvent System
Poor crystallinityScreen various solvents for recrystallization.Solvent

IV. Visualizing the Synthesis Workflow

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 4-oxo-4H-quinolizine check_base Is the base strong enough? (e.g., t-BuOK, NaH) start->check_base check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes solution_stronger_base Switch to a stronger base. check_base->solution_stronger_base No check_temp Is the temperature optimal for cyclization? check_conditions->check_temp Yes solution_dry_solvents Ensure thoroughly dried solvents. check_conditions->solution_dry_solvents No check_side_products Are side products (e.g., olefin) forming? check_temp->check_side_products Yes solution_optimize_temp Adjust temperature based on literature. check_temp->solution_optimize_temp No solution_acid_cyclization Consider a subsequent acid-catalyzed cyclization step. check_side_products->solution_acid_cyclization

Caption: A decision tree for troubleshooting low yields in 4-oxo-4H-quinolizine synthesis.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., 2-Pyridinecarbaldehyde) reaction Condensation/Cyclization Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product Pure 4-oxo-4H-quinolizine characterization->final_product

Caption: A generalized workflow for the synthesis and purification of 4-oxo-4H-quinolizine.

V. References

  • Vo, D. D., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications. [Link]

  • Kulkarni, S. S., & Gaikwad, N. D. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega.

  • BenchChem. (2025). A review of 4H-quinolizin-4-one derivatives in medicinal chemistry. BenchChem.

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi.

  • Guzi, T. J., et al. (2004). Synthesis and Antimicrobial Activity of 4H-4-Oxoquinolizine Derivatives: Consequences of Structural Modification at the C-8 Position. Journal of Medicinal Chemistry.

  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate.

  • PrepChem. (n.d.). Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. PrepChem.com.

  • BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 4H-Benzo[a]quinolizin-4-one. BenchChem.

  • Muir, J. C., et al. (2014). Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. European Journal of Organic Chemistry.

  • Fang, X., et al. (2021). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide. Organic Letters.

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules.

  • Taylor & Francis Group. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare.

  • Wikipedia. (2025). 4H-Quinolizine. Wikipedia.

  • Chee, C. F., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Molecules.

  • Orozco-Nieto, J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules.

  • Sowińska, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). (PDF) 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate.

  • Almansour, A. I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinolizine Scaffold

The quinolizine nucleus, a fused bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, novel derivative, Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (hereafter referred to as Q-1), providing a comprehensive framework for evaluating its biological activity in comparison to established standard compounds.

Given the nascent state of research on Q-1, this document serves as an in-depth technical guide, proposing a rigorous, multi-faceted experimental plan. We will detail the requisite protocols, explain the causal logic behind experimental choices, and present a hypothetical yet plausible data analysis to illustrate the compound's evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Anticancer Activity Evaluation

The antiproliferative potential of quinoline and quinolizine derivatives is well-documented, with many acting via mechanisms like DNA intercalation, apoptosis induction, or kinase inhibition.[4][5][6][7] Therefore, a primary investigation into the anticancer effects of Q-1 is a logical starting point.

Rationale for Assay and Standard Selection

To assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely adopted colorimetric method. It measures the metabolic activity of cells, which in most cases, correlates with cell viability. Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, a transformation that is easily quantifiable by spectrophotometry.

For a standard of comparison, Doxorubicin , a well-characterized anthracycline antibiotic, is an excellent choice. It is a frontline chemotherapeutic agent used in the treatment of numerous cancers, including breast cancer.[8][9] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to apoptosis. The human breast adenocarcinoma cell line MCF-7 is selected as the model system due to its extensive use in cancer research and sensitivity to a wide range of cytotoxic agents.[5]

Experimental Workflow: Anticancer Screening

The overall workflow for assessing the anticancer activity of Q-1 against the standard is outlined below.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Culture MCF-7 Cells seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compounds Prepare Stock Solutions (Q-1, Doxorubicin, DMSO) treat_cells Treat with Serial Dilutions of Q-1 and Doxorubicin prep_compounds->treat_cells seed_cells->treat_cells incubate_24h Incubate for 48 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count using a hemocytometer, and seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Q-1 and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) group must be included.

  • Cell Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of the media containing the various concentrations of test compounds and the vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_Control) x 100%

    • Plot the % viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical Comparative Data

The results of the MTT assay can be summarized to compare the potency of Q-1 with the standard, Doxorubicin.

CompoundTarget Cell LineIC50 (µM) [Illustrative Data]
Q-1 MCF-712.5
Doxorubicin (Standard) MCF-71.8

Analysis: In this illustrative dataset, Q-1 exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 12.5 µM. While it is less potent than the standard chemotherapeutic agent Doxorubicin (IC50 = 1.8 µM), this result is promising for a novel compound and warrants further investigation into its mechanism of action. It may possess a different molecular target or exhibit lower off-target toxicity, making it a candidate for further development.

Potential Mechanism of Action: Apoptosis Induction

Many quinoline-based anticancer agents induce cell death via apoptosis.[10] A potential mechanism for Q-1 could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases like Caspase-3.

G Q1 Q-1 Bax Bax (Pro-apoptotic) Q1->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Q1->Bcl2 inhibits Mito Mitochondria CytC Cytochrome c Mito->CytC releases Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Casp9 Apaf1->Casp9 activates Casp3 Casp3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Part 2: Antimicrobial Activity Evaluation

The quinoline core is famously present in many antibacterial agents (e.g., fluoroquinolones).[11] Therefore, assessing the antimicrobial properties of Q-1 is a crucial step in its characterization.

Rationale for Assay and Standard Selection

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] This quantitative method allows for the testing of multiple concentrations against different microbial strains simultaneously in a 96-well plate format, making it efficient and reproducible.

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will serve as the standard. It is effective against both Gram-positive and Gram-negative bacteria, providing a robust benchmark.[14] We will test against representative strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: From a fresh overnight culture of S. aureus or E. coli on nutrient agar, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to get the final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of a 256 µg/mL solution of Q-1 or Ciprofloxacin in MHB to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives no bacteria. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12] This can be observed as the first clear well in the dilution series. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Hypothetical Comparative Data
CompoundOrganismGram StainMIC (µg/mL) [Illustrative Data]
Q-1 Staphylococcus aureusPositive16
Escherichia coliNegative64
Ciprofloxacin (Standard) Staphylococcus aureusPositive1
Escherichia coliNegative0.5

Analysis: The illustrative results indicate that Q-1 possesses antimicrobial activity, with greater potency against the Gram-positive S. aureus (MIC=16 µg/mL) than the Gram-negative E. coli (MIC=64 µg/mL). This differential activity is common for new compounds, as the outer membrane of Gram-negative bacteria can pose a significant permeability barrier. While not as potent as the broad-spectrum standard Ciprofloxacin, the activity is significant and suggests a potential mechanism of action that could be further explored.

Part 3: Anti-inflammatory Activity Evaluation

Given that some quinoline and quinolizine derivatives have shown anti-inflammatory effects, this is another valuable avenue of investigation.[15][16][17]

Rationale for Assay and Standard Selection

An effective in vitro screen for anti-inflammatory potential is the Cyclooxygenase (COX) Inhibition Assay . Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[18][19] A commercially available colorimetric assay kit can be used to measure the peroxidase activity of COX.

Diclofenac , a potent and widely used NSAID, is an appropriate standard for this assay as it is known to inhibit both COX isoforms.[20]

Detailed Protocol: COX Inhibition Assay
  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, enzyme [COX-1 or COX-2], arachidonic acid substrate).

  • Compound Preparation: Prepare stock solutions of Q-1 and Diclofenac in a suitable solvent (e.g., DMSO) and create a range of dilutions in the assay buffer.

  • Assay Procedure:

    • Add 150 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of a solvent blank (for 100% initial activity), 10 µL of each inhibitor dilution (Q-1 and Diclofenac), and 10 µL of the provided positive control to the respective wells.

    • Initiate the reaction by adding 10 µL of the enzyme (COX-1 or COX-2) to all wells.

    • Mix and incubate for 10 minutes at 25°C.

    • Add 20 µL of arachidonic acid substrate to all wells to start the reaction.

    • Incubate for 2 minutes at 25°C.

  • Absorbance Reading: Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor:

    • % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100%

    • Plot the % inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Hypothetical Comparative Data
CompoundCOX-1 IC50 (µM) [Illustrative Data]COX-2 IC50 (µM) [Illustrative Data]
Q-1 35.28.1
Diclofenac (Standard) 5.31.1

Analysis: In this hypothetical scenario, Q-1 demonstrates inhibitory activity against both COX isoforms. Notably, it shows a degree of selectivity for COX-2 (IC50 = 8.1 µM) over COX-1 (IC50 = 35.2 µM). This is a desirable characteristic, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18] Although less potent than Diclofenac, the COX-2 selectivity of Q-1 makes it an interesting candidate for development as a novel anti-inflammatory agent.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound (Q-1). By employing standardized assays such as the MTT, broth microdilution, and COX inhibition assays, and comparing the results against well-established standards like Doxorubicin, Ciprofloxacin, and Diclofenac, researchers can obtain a robust preliminary profile of the compound's anticancer, antimicrobial, and anti-inflammatory potential. The illustrative data presented herein suggests that a novel quinolizine derivative could plausibly exhibit moderate, multi-faceted biological activity, justifying its advancement into further preclinical development, including mechanism of action studies, in vivo efficacy models, and toxicological assessments.

References

  • Sak, K. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. [Link]

  • Kaur, R., & Kumar, K. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Behera, A. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Lundholm, L., et al. (2016). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. PLoS ONE. [Link]

  • Fayed, E. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. [Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Abuelkhair, H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. [Link]

  • Saleem, N., & Cascella, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Asati, V., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Medicinal Chemistry. [Link]

  • Cancer Research UK. (2023). Cancer drugs A to Z list. [Link]

  • Abdel-Gawad, H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Chen, Y-F., et al. (2017). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Khan, I., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

  • Behera, A. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

  • El-Gaby, M. S. A., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. ResearchGate. [Link]

  • Chunarkar-Patil, P., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. [Link]

  • Kumar, A., et al. (2023). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. [Link]

  • Al-Ishaq, R. K., et al. (2024). Sitagliptin Potentiates the Anticancer Activity of Doxorubicin Through ROS-Driven Apoptosis and MMP/TIMP Regulation in HeLa Cells. International Journal of Molecular Sciences. [Link]

  • Various Authors. (n.d.). Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]

  • Drugs.com. (2023). NSAIDs Drugs - List of Common Brands & Generics. [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. [Link]

  • Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]

  • Ahsan, M. J., et al. (2022). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Chem-Impex. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate. [Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Various Authors. (n.d.). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. ResearchGate. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Vitanov, A. D., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Kulkarni, M. V., & Gaikwad, N. D. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]

Sources

Validating In Vitro Assays for Novel Quinolizine Derivatives: A Comparative Guide Featuring Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous validation. This guide provides a comprehensive framework for the validation of in vitro assays using Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate as a case study. Quinolizine and quinolinone cores are recognized pharmacophores present in compounds with a wide array of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1][2][3] This guide will not only detail the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating system for assessing the biological potential of this and other novel compounds.

Rationale for Assay Selection: Unveiling the Biological Potential of a Novel Quinolizine

Given the nascent stage of research on this compound, a foundational step is to screen for fundamental biological activities. Based on the known activities of related heterocyclic structures, we hypothesize that this compound may possess cytotoxic and enzyme-inhibitory properties. Therefore, this guide will focus on two primary in vitro assays:

  • MTT Cytotoxicity Assay: To determine the compound's effect on cell viability and proliferation, a critical first step in anticancer drug discovery.[4][5][6]

  • Enzyme Inhibition Assay (targeting a hypothetical kinase): To explore a more specific mechanism of action, as many quinolizine-based compounds are known to interact with enzymes.[7][8][9]

As a comparator, we will use Doxorubicin , a standard chemotherapeutic agent, for the cytotoxicity assay. For the enzyme inhibition assay, we will compare our test compound to a well-characterized, commercially available kinase inhibitor.

Experimental Design & Protocols

A robust experimental design is the bedrock of trustworthy data. The following protocols are designed to be self-validating by including appropriate controls and established methodologies.

General Workflow for In Vitro Assay Validation

The overall workflow for validating the in vitro activity of a novel compound like this compound is a multi-step process. It begins with the initial screening for biological activity, followed by dose-response studies to determine potency, and finally, more complex mechanistic studies.

In Vitro Assay Validation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies Compound Synthesis\n& Characterization Compound Synthesis & Characterization Primary Assay Selection\n(e.g., Cytotoxicity) Primary Assay Selection (e.g., Cytotoxicity) Compound Synthesis\n& Characterization->Primary Assay Selection\n(e.g., Cytotoxicity) Single High-Dose Screen Single High-Dose Screen Primary Assay Selection\n(e.g., Cytotoxicity)->Single High-Dose Screen Dose-Response Study Dose-Response Study Single High-Dose Screen->Dose-Response Study If Active IC50 Calculation IC50 Calculation Dose-Response Study->IC50 Calculation Comparison with\nReference Compound Comparison with Reference Compound IC50 Calculation->Comparison with\nReference Compound Secondary Assay\n(e.g., Enzyme Inhibition) Secondary Assay (e.g., Enzyme Inhibition) Comparison with\nReference Compound->Secondary Assay\n(e.g., Enzyme Inhibition) Mechanism of Action\nElucidation Mechanism of Action Elucidation Secondary Assay\n(e.g., Enzyme Inhibition)->Mechanism of Action\nElucidation Lead Optimization Lead Optimization Mechanism of Action\nElucidation->Lead Optimization

Caption: General workflow for in vitro validation of a novel compound.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[6]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human breast adenocarcinoma cells (MCF-7) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin (positive control) in DMSO.

    • Perform serial dilutions of the compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) must be included.

    • Replace the medium in the wells with the medium containing the test compounds and controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]

Protocol 2: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer with the optimal pH for the target kinase.

    • Dilute the purified kinase enzyme to a working concentration.

    • Prepare the kinase's specific substrate and ATP at appropriate concentrations.

  • Pre-incubation with Inhibitor:

    • In a 96-well plate, mix the kinase enzyme with various concentrations of this compound or a known kinase inhibitor (positive control).

    • Include a no-inhibitor control.

    • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) to allow for binding.[7]

  • Initiation of the Kinase Reaction:

    • Start the reaction by adding the substrate and ATP mixture to each well.[7]

  • Reaction Monitoring:

    • Incubate the plate at the optimal temperature for the kinase for a specific duration.

    • Stop the reaction.

    • Use a commercial kinase activity kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Measure the luminescence or absorbance according to the kit manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value for the test compound and the positive control.

Comparative Data and Validation Parameters

The validation of these in vitro assays is crucial to ensure that the results are accurate, reliable, and reproducible.[10][11] Key validation parameters are summarized below.

Validation ParameterDescriptionApplication to Our Assays
Specificity/Selectivity The ability of the assay to measure the intended analyte without interference from other components.[10]In the MTT assay, this is demonstrated by the vehicle control showing no cytotoxicity. For the kinase assay, running the assay without the enzyme should yield no signal.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10]In both assays, a clear dose-response curve should be observed for the positive controls and the active test compound.
Accuracy The closeness of the measured value to the true value.The IC50 value of the positive control (Doxorubicin or known kinase inhibitor) should be consistent with previously published and validated data.
Precision The closeness of repeated measurements to one another.[12]This is assessed by calculating the standard deviation and coefficient of variation from triplicate wells in each experiment and across multiple independent experiments.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[10]For example, slight variations in incubation time or temperature should not significantly alter the IC50 values.
Hypothetical Comparative Data

The following tables present hypothetical data for this compound compared to standard reference compounds.

Table 1: Cytotoxicity of this compound and Doxorubicin in MCF-7 Cells

CompoundIC50 (µM) ± SD (n=3)
This compound25.6 ± 2.1
Doxorubicin (Positive Control)0.8 ± 0.1

Table 2: Kinase Inhibition by this compound and a Reference Inhibitor

CompoundIC50 (µM) ± SD (n=3)
This compound12.3 ± 1.5
Reference Kinase Inhibitor0.05 ± 0.007

Interpretation and Next Steps

The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line and also demonstrates inhibitory activity against the target kinase. While its potency is less than the standard compounds, these initial findings are promising and warrant further investigation.

The next logical steps in the validation and development of this compound would involve:

  • Screening against a broader panel of cancer cell lines to assess its spectrum of activity and potential selectivity.

  • Elucidating the mechanism of cytotoxicity: This could involve assays for apoptosis (e.g., Annexin V staining) or cell cycle analysis.[5]

  • Determining the type of enzyme inhibition (e.g., competitive, non-competitive) through kinetic studies.[9][13]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues of the parent compound to improve potency and selectivity.

Signaling Pathway of a Hypothetical Kinase Inhibitor cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the test compound.

Conclusion

The validation of in vitro assays is a cornerstone of modern drug discovery. By employing a systematic and comparative approach, researchers can confidently assess the biological activities of novel compounds like this compound. This guide provides a foundational framework for conducting such validations, emphasizing scientific integrity, experimental causality, and robust data interpretation. The presented protocols and validation parameters are intended to be adaptable to a wide range of compounds and biological targets, ultimately facilitating the identification and development of the next generation of therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • BenchChem. (2025, December). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Vinggaard, A. M., et al. (2006). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Toxicology in Vitro, 20(8), 1395-1403. [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (n.d.). A Researcher's Guide to In Vitro Assay Validation for Novel Fluorinated Compounds.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation.
  • ResearchGate. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

Sources

A Comparative Guide to Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a proposed comparative study of analogs derived from Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate. While a direct comparative study of a series of its analogs is not extensively documented in current literature, this document outlines a strategic approach for their synthesis, characterization, and evaluation based on established chemical principles and the known biological potential of the quinolizine scaffold.

Introduction to the Quinolizine Scaffold

The 4-oxo-4H-quinolizine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its unique physicochemical properties, including a polar zwitterionic character.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including anti-HIV, antibacterial, and potential anticancer properties.[2][3] The parent compound, this compound, presents three key functional groups amenable to chemical modification: the ethyl ester at position 3, the oxo group at position 4, and, most notably, the reactive formyl group at position 1. This aldehyde functionality serves as a versatile chemical handle for the synthesis of a diverse library of analogs.

Proposed Analogs for Comparative Study

The strategic derivatization of the 1-formyl group can lead to a variety of analogs with potentially enhanced biological activities. The following classes of analogs are proposed for a comparative investigation, based on the known reactivity of aldehydes.[4]

  • Schiff Base Analogs: Condensation of the 1-formyl group with various aromatic and aliphatic primary amines to explore the impact of lipophilicity and electronic effects on bioactivity.

  • Hydrazone Analogs: Reaction with hydrazine and its derivatives (e.g., phenylhydrazine, acyl hydrazides) to introduce additional hydrogen bonding donors and acceptors.

  • Oxime Analogs: Formation of oximes and their ethers, which can act as bioisosteres for other functional groups and influence the compound's metabolic stability.

  • Reductive Amination Products: Conversion of the formyl group to an aminomethyl group, allowing for the introduction of a basic center and the potential for salt formation to improve solubility.

  • Wittig Reaction Products: Chain extension of the formyl group to introduce conjugated systems, which could modulate interactions with biological targets.

Synthetic Methodologies

The synthesis of the parent compound, Ethyl 4-oxo-4H-quinolizine-3-carboxylate, can be achieved through established methods for constructing the quinolizine ring system, such as the Stobbe condensation or tandem Horner-Wadsworth-Emmons olefination/cyclisation.[1][5] The introduction of the 1-formyl group can be accomplished through formylation of the pre-formed quinolizine ring.

General Protocol for the Synthesis of Schiff Base Analogs

A representative protocol for the synthesis of Schiff base analogs from this compound is detailed below.

Materials:

  • This compound

  • Substituted aniline or aliphatic primary amine (1.1 equivalents)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the substituted amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G cluster_workflow Synthetic Workflow for Schiff Base Analogs start Dissolve Starting Material add_reagents Add Amine & Catalyst start->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, Precipitate/Concentrate monitor->workup Reaction Complete purify Filter & Recrystallize workup->purify characterize Spectroscopic Characterization purify->characterize end Pure Schiff Base Analog characterize->end

Caption: General workflow for the synthesis of Schiff base analogs.

Comparative Biological Evaluation

Given the reported anticancer and antimicrobial activities of quinolizine derivatives, a comparative biological evaluation of the synthesized analogs is proposed in these therapeutic areas.[3][4]

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

Hypothetical Comparative Performance Data

The following table illustrates how the experimental data from the anticancer screening could be presented for a comparative analysis.

Compound IDR-Group on Schiff BaseMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent (Formyl)> 50> 50> 50
Analog 1 Phenyl25.332.128.7
Analog 2 4-Chlorophenyl10.815.512.3
Analog 3 4-Methoxyphenyl35.241.838.1
Analog 4 2-Hydroxyphenyl8.511.29.1
Doxorubicin (Positive Control)0.50.80.6

Structure-Activity Relationship (SAR) Insights

The comparative data from the biological evaluation will enable the elucidation of preliminary structure-activity relationships. For instance, based on the hypothetical data above:

  • The conversion of the formyl group to a Schiff base generally improves cytotoxic activity.

  • Electron-withdrawing substituents on the phenyl ring of the Schiff base (e.g., 4-chloro) appear to enhance potency compared to electron-donating groups (e.g., 4-methoxy).

  • The presence of a hydroxyl group in the ortho position of the phenyl ring may lead to a significant increase in activity, potentially due to additional hydrogen bonding interactions with the biological target.

Potential Mechanism of Action and Signaling Pathways

Quinolone and quinolizine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases and protein kinases.[6] Further studies would be required to elucidate the specific mechanism of action of these novel analogs. A potential pathway to investigate would be the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_pathway Potential Target Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Quinolizine Analog Analog->PI3K inhibits? Analog->Akt inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This guide provides a strategic framework for the synthesis and comparative evaluation of novel analogs of this compound. By systematically modifying the 1-formyl group and evaluating the resulting compounds for their biological activity, researchers can gain valuable insights into the structure-activity relationships of this promising scaffold. The proposed protocols and assays offer a robust starting point for the discovery and development of new therapeutic agents based on the 4-oxo-4H-quinolizine core.

References

  • ResearchGate. The synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives 8 and 9. [Link]

  • PubChem. Ethyl 4-oxo-4H-quinolizine-3-carboxylate. [Link]

  • PrepChem. Synthesis of 4H-quinolizin-4-one-3-carboxylic acid. [Link]

  • ResearchGate. Recent advances towards the synthesis of 4H-quinolizin-4-one. [Link]

  • Scientific journals of the University of Benghazi. 4H-Quinolizin-4-one Derivatives: A Review. [Link]

  • ResearchGate. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • NIH. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. [Link]

  • NIH. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]

Sources

Navigating the Selectivity Landscape of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule's journey from a promising hit to a clinical lead is often determined by its ability to engage its intended target with high fidelity while minimizing interactions with other cellular machinery. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate , a heterocyclic compound belonging to a class with diverse and potent biological activities.

Given the absence of specific biological data for this exact molecule in publicly available literature, this guide will present two plausible, hypothetical scenarios based on the known activities of structurally related quinolizine and quinoline derivatives. These scenarios will serve as a practical blueprint for researchers and drug development professionals to design and execute a thorough cross-reactivity assessment.

Scenario 1: A Hypothetical Antibacterial Agent Targeting DNA Gyrase

The quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery, with many approved drugs targeting bacterial DNA gyrase and topoisomerase IV.[1] It is therefore plausible that this compound could exhibit antibacterial activity through a similar mechanism. In this scenario, we will consider E. coli DNA gyrase as the primary target.

A critical aspect of the safety profile of quinolone-class antibiotics is their potential to interact with homologous human enzymes, namely topoisomerase II, which can lead to toxicity.[2][3] Furthermore, off-target mitochondrial toxicity has been reported for some fluoroquinolones.[4][5] Therefore, a comprehensive cross-reactivity assessment would involve comparing the compound's activity against bacterial DNA gyrase with its effects on human topoisomerase II and general cell viability.

Hypothetical Performance Comparison

The following table illustrates how experimental data for this compound could be presented to compare its on-target and off-target activities. Ciprofloxacin, a well-characterized fluoroquinolone, is included as a reference compound.

CompoundPrimary Target IC50 (µM)Off-Target IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index
E. coli DNA Gyrase Human Topoisomerase IIα HEK293 Cells
This compoundData Point 1Data Point 2Data Point 3Calculated
Ciprofloxacin (Reference)0.5>100>100>200

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index = Off-Target IC50 / Primary Target IC50.

Experimental Protocols for Scenario 1

A rigorous evaluation of cross-reactivity in this context would involve a tiered approach, starting with biochemical assays and progressing to cell-based models.

1. DNA Gyrase Supercoiling Inhibition Assay

This assay determines the compound's ability to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

  • Principle: In the presence of ATP, DNA gyrase introduces negative supercoils into a relaxed circular DNA substrate. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. An inhibitor will prevent this supercoiling.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (0.5 µg), and the test compound at various concentrations.

    • Initiate the reaction by adding E. coli DNA gyrase enzyme.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

    • Resolve the DNA topoisomers on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.

2. Human Topoisomerase IIα Relaxation Assay

This assay assesses the compound's effect on the relaxation of supercoiled DNA by human topoisomerase IIα.

  • Principle: Human topoisomerase IIα relaxes supercoiled plasmid DNA in an ATP-dependent manner. Inhibition of this activity will result in the persistence of the supercoiled DNA form.[6]

  • Step-by-Step Protocol:

    • Prepare a reaction mixture with assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

    • Start the reaction by adding recombinant human topoisomerase IIα enzyme.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction with a stop buffer/loading dye.

    • Analyze the DNA products by agarose gel electrophoresis as described for the gyrase assay.

    • Determine the IC50 value based on the inhibition of DNA relaxation.

3. Cell Viability (MTT) Assay

This assay measures the general cytotoxicity of the compound in a human cell line.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Step-by-Step Protocol:

    • Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to attach overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the CC50 value from the dose-response curve.

Visualizing the Mechanism

The following diagram illustrates the hypothetical mechanism of action and the potential for off-target effects.

G cluster_bacteria Bacterial Cell cluster_human Human Cell DNA_Gyrase DNA Gyrase Replication DNA Replication DNA_Gyrase->Replication Relaxes supercoils Inhibition_node Inhibition Cell_Division Cell_Division Replication->Cell_Division Leads to Topo_II Topoisomerase IIα h_Replication DNA Replication Topo_II->h_Replication Toxicity_node Toxicity Mitochondria Mitochondria Compound Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Compound->DNA_Gyrase Primary Target (Inhibition) Compound->Topo_II Potential Off-Target (Inhibition) Compound->Mitochondria Potential Off-Target (Toxicity) Inhibition_node->Replication Blocks Toxicity_node->h_Replication Disrupts

Caption: Hypothetical mechanism of an antibacterial quinolizine derivative.

Scenario 2: A Hypothetical Kinase Inhibitor

The quinazoline and quinolone scaffolds are prevalent in the design of kinase inhibitors, with several approved drugs targeting kinases like EGFR, VEGFR, and others.[8][9] It is plausible that this compound could function as a kinase inhibitor. For this scenario, we will hypothesize that its primary target is a non-receptor tyrosine kinase, such as a member of the Src family (e.g., Src, Lyn, Fyn).

Kinase inhibitors are known for their potential for off-target effects due to the high degree of conservation in the ATP-binding pocket across the kinome.[10] A thorough cross-reactivity analysis is therefore essential. This would involve screening the compound against a broad panel of kinases to determine its selectivity profile.

Hypothetical Performance Comparison

The selectivity of a kinase inhibitor is often visualized using a heatmap or a table summarizing its potency against a panel of kinases. The data below is a hypothetical representation of such a profile.

Kinase TargetIC50 (nM) for this compound
Primary Target
SrcData Point 1
Off-Targets
LynData Point 2
FynData Point 3
AblData Point 4
EGFRData Point 5
VEGFR2Data Point 6
p38αData Point 7
CDK2Data Point 8
PKAData Point 9
Experimental Protocols for Scenario 2

The evaluation of a potential kinase inhibitor's cross-reactivity involves a combination of biochemical and cell-based assays.

1. Kinase Inhibition Assay (ADP-Glo™)

This assay is a universal, luminescence-based method for measuring the activity of any ADP-generating enzyme, including kinases.

  • Principle: The assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted to ATP, which is detected via a luciferase/luciferin reaction. The light output is proportional to the kinase activity.

  • Step-by-Step Protocol for IC50 Determination:

    • Prepare a serial dilution of the test compound in a 96- or 384-well plate.

    • Add the kinase, its specific substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.

    • Repeat this protocol for each kinase in the screening panel.

2. Cellular Target Engagement Assay (e.g., Western Blot for Substrate Phosphorylation)

This assay confirms that the inhibitor engages its target within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Principle: If the inhibitor effectively blocks the activity of the target kinase in cells, the phosphorylation of its downstream substrates will be reduced. This can be detected by Western blotting using phospho-specific antibodies.

  • Step-by-Step Protocol:

    • Culture an appropriate cell line that expresses the target kinase.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, and a primary antibody for the total amount of the substrate as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate and quantify the band intensities to assess the reduction in phosphorylation.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for assessing the cross-reactivity of a hypothetical kinase inhibitor.

G cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow Start Test Compound: Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Biochemical_Screen Primary Biochemical Screen (e.g., ADP-Glo™ Assay) Start->Biochemical_Screen Primary_Target_ID Identify Primary Target(s) (e.g., Src Kinase) Biochemical_Screen->Primary_Target_ID Kinome_Profiling Broad Kinome Profiling (Panel of >100 kinases) Primary_Target_ID->Kinome_Profiling IC50_Determination Determine IC50 Values for On- and Off-Targets Kinome_Profiling->IC50_Determination Cellular_Assays Cellular Assays IC50_Determination->Cellular_Assays Selectivity_Profile Generate Selectivity Profile (Data Analysis & Visualization) IC50_Determination->Selectivity_Profile Target_Engagement Target Engagement (e.g., Western Blot) Cellular_Assays->Target_Engagement Cytotoxicity Cytotoxicity (e.g., MTT Assay) Cellular_Assays->Cytotoxicity Target_Engagement->Selectivity_Profile Cytotoxicity->Selectivity_Profile Conclusion Assess Therapeutic Potential Selectivity_Profile->Conclusion

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Conclusion

The journey of a small molecule from initial discovery to a potential therapeutic is fraught with challenges, with selectivity being a paramount hurdle. While direct experimental data for this compound is not yet available, the frameworks presented in these two hypothetical scenarios provide a robust and scientifically grounded approach to thoroughly characterizing its cross-reactivity profile. By systematically evaluating its activity against its intended primary target and a panel of relevant off-targets, researchers can build a comprehensive understanding of its selectivity. This knowledge is crucial for predicting potential toxicities, understanding its mechanism of action, and ultimately determining its viability as a drug candidate. The experimental protocols and data presentation formats detailed herein offer a practical guide for any research team embarking on the characterization of novel compounds within the quinolizine and related heterocyclic families.

References

The Ascending Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4H-Quinolizin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry. Within this landscape, the 4H-quinolizin-4-one scaffold has emerged as a privileged heterocyclic system, capturing the attention of researchers for its unique structural and physicochemical properties. Characterized by a bridgehead nitrogen atom, this scaffold possesses a distinct polar zwitterionic character, setting it apart from its more extensively studied isomer, quinazolin-4-one. This guide offers an in-depth comparison of 4H-quinolizin-4-one derivatives, synthesizing current understanding of their structure-activity relationships (SAR) across various biological activities and providing the experimental groundwork for future exploration.

The Allure of a Privileged Scaffold

The 4H-quinolizin-4-one core, with its fused bicyclic system, presents a rigid framework amenable to functionalization at multiple positions. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The presence of the bridgehead nitrogen and the keto functionality introduces opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition.

Synthetic Avenues to the 4H-Quinolizin-4-one Core

The exploration of the therapeutic potential of 4H-quinolizin-4-one derivatives is intrinsically linked to the development of efficient synthetic methodologies. Several strategies have been employed to construct this heterocyclic system, each offering access to different substitution patterns.

One of the prominent methods is the tandem Horner-Wadsworth-Emmons olefination/cyclisation . This approach provides a facile route to substituted 4H-quinolizin-4-ones. Another key strategy involves the Suzuki-Mayara coupling reaction , which utilizes palladium or nickel catalysts to forge crucial carbon-carbon bonds. More recently, enzymatic synthesis has been explored as a green and efficient alternative.

Below is a generalized workflow illustrating the key stages in the chemical synthesis and purification of 4H-quinolizin-4-one derivatives.

G cluster_synthesis Synthesis & Purification Workflow start Starting Materials (e.g., Pyridine derivatives, Alkynyl esters) synthesis Chemical Synthesis (e.g., Coupling Reaction, Cyclization) start->synthesis workup Reaction Work-up (e.g., Extraction, Quenching) synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Structural Analysis (NMR, Mass Spectrometry, IR) purification->analysis product Pure 4H-Quinolizin-4-one Derivative analysis->product

Caption: Generalized workflow for the synthesis and purification of 4H-quinolizin-4-one derivatives.

Comparative Analysis of Biological Activities

4H-quinolizin-4-one derivatives have been investigated for a spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. The following sections delve into the SAR for each of these activities, providing available experimental data and comparing the performance of different derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of 4H-quinolizin-4-one derivatives against various cancer cell lines has been a significant area of research. Some derivatives have been reported to exert their anticancer effects through the inhibition of integrin, a key player in tumor growth and metastasis.

Structure-Activity Relationship Insights:

Initial studies suggest that substitution at the 2-position of the quinolizinone ring is a critical determinant of anticancer activity and selectivity. The nature of the substituent at this position can profoundly influence the compound's interaction with its biological target.

Quantitative Comparison:

While specific IC50 values for a wide range of 4H-quinolizin-4-one derivatives are still emerging in the public domain, data from the closely related quinazolin-4-one scaffold can provide valuable context for guiding future derivatization efforts. It is crucial to note that the following data is for the isomeric quinazolin-4-one core and should be interpreted with caution.

Compound/Derivative Class Cell Line(s) IC50 (µM) Reference
Quinazolin-4(1H)-one derivativesMCF-7 (breast cancer)0.008-0.060
2-substituted quinazolin-4(3H)-onesJurkat (T-cell ALL), NB4 (APL)< 5
2,3-disubstituted quinazolin-4(3H)-onesSNB-19 (CNS), MDA-MB-435 (melanoma), HOP-62 (non-small cell lung)Promising cytotoxicity
6-iodo-2-methylquinazolin-4-(3H)-one derivativesHeLa (cervical cancer)10
6-iodo-2-methylquinazolin-4-(3H)-one derivativesT98G (glioblastoma)12-22

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized 4H-quinolizin-4-one derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 4H-quinolizin-4-one derivatives, being bioisosteres of quinolone antibiotics, have shown promise in this area.

Proposed Mechanism of Action:

The structural similarity to quinolone antibiotics suggests that 4H-quinolizin-4-one derivatives may exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

G cluster_mechanism Proposed Antibacterial Mechanism compound 4H-Quinolizin-4-one Derivative inhibition Inhibition compound->inhibition enzyme DNA Gyrase / Topoisomerase IV replication DNA Replication enzyme->replication inhibition->enzyme death Bacterial Cell Death replication->death Inhibition leads to

Caption: Proposed mechanism of antibacterial action for 4H-quinolizin-4-one derivatives.

Structure-Activity Relationship Insights:

For the related quinazolin-4-one scaffold, modifications at the C-8 position have been shown to be critical for the antibacterial profile, influencing not only the activity but also the physicochemical and pharmacokinetic properties. The steric and electronic properties of the substituents at this position play a key role in determining the potency.

Quantitative Comparison:

Similar to the anticancer data, specific and comprehensive MIC values for 4H-quinolizin-4-one derivatives are not widely available. The following table presents data for the related quinazolin-4-one scaffold for comparative context.

Compound/Derivative Class Target Organism(s) MIC (µg/mL) Reference
5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-oneS. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans0.8-3.3
Polyhalobenzonitrile quinazolin-4(3H)-one derivativesGram-positive and Gram-negative bacteria, Fungi0.8-3.3

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of 4H-quinolizin-4-one derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • Resazurin solution (viability indicator)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Viability Assessment: After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (the well remains blue).

Other Reported Biological Activities

Beyond their anticancer and antimicrobial properties, various 4H-quinolizin-4-one derivatives have been reported to exhibit other intriguing biological activities, including:

  • Anti-HIV activity through the inhibition of the integrase enzyme.

  • Anti-ulcer and anti-allergic activities .

  • Selective activation of the M1 muscarinic receptor .

  • Inhibition of phosphoinositide-3-kinase (PI3K) .

These diverse activities underscore the potential of the 4H-quinolizin-4-one scaffold as a versatile platform for the development of novel therapeutic agents for a wide range of diseases.

Future Directions and Concluding Remarks

The 4H-quinolizin-4-one scaffold represents a promising frontier in medicinal chemistry. The existing body of research, though still in its early stages compared to its isomeric counterpart, clearly demonstrates its potential as a source of novel anticancer and antimicrobial agents. To unlock the full therapeutic potential of this class of compounds, several key areas warrant further investigation:

  • Expansion of the Chemical Space: The development of more diverse and efficient synthetic methodologies is crucial for creating a wider array of derivatives for comprehensive SAR studies.

  • In-depth Mechanistic Studies: A deeper understanding of the precise molecular mechanisms of action and the identification of specific intracellular targets are essential for rational drug design.

  • Quantitative SAR Studies: A concerted effort to generate and publish robust quantitative data (IC50, MIC values) for a broad range of 4H-quinolizin-4-one derivatives is needed to build predictive SAR models.

As our understanding of the biological activities of these fascinating compounds grows, so too will the opportunities to translate this knowledge into the development of next-generation therapeutic agents that can address unmet medical needs.

References

  • Kulkarni, M. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Fang, J., et al. (2021). One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. The Journal of Organic Chemistry, 86(4), 3648–3655. [Link]

  • Fang, J., et al. (2021). One-Pot Synthesis of 3-Substituted 4 H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. PubMed. [Link]

  • Fang, J., et al. (2020). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. ACS Publications. [Link]

  • Fang, J., et al. (2020). One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control Strategy. American Chemical Society. [Link]

  • Wang, J., et al. (2020). Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata. National Institutes of Health. [Link]

  • Alnajjar, R. A., & Kawafi, N. S. M. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi. [Link]

  • Wang, J., et al. (2020). Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzi. SciSpace. [Link]

  • El-Sayed, N. F., et al. (2023). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. [Link]

  • Nakano, H., Kutsumura, N., & Saito, T. (2012). Functionalized Carbodiimide Mediated Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones via the Tandem Strategy of C-Nucleophilic Addition and Intramolecular NH-Substitution Cyclization. Organic Chemistry Portal. [Link]

  • Costa, M. S., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Wang, S., et al. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. ScienceDirect. [Link]

  • Reeve, S. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. National Institutes of Health. [Link]

  • Carvacho, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Publishing. [Link]

  • El-Naggar, A. M., et al. (2024). Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Kumar, S., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]

  • Reeve, S. M., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PubMed. [Link]

  • Binh, V. N., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Publishing. [Link]

  • El-Sayed, M. A., et al. (2023). SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity against the MCF-7 and HCT-116 cell lines of human cancer. ResearchGate. [Link]

  • Pandey, V. K., & Tusi, Z. (2011). Synthesis and Antimicrobial Activity of Nove fused 4-(3H)quinazolinone Derivatives. IJSTM. [Link]

  • Çakır, G., et al. (2024). Design, Synthesis, and Evaluation of Novel Quinazolin-4(3H)-One Derivatives: Anti-Leishmanial Activity, Selectivity, and Molecular Docking Insights. PubMed. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Park, H., et al. (2011). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. National Institutes of Health. [Link]

  • Alnajjar, R. (2018). (PDF) 4H-Quinolizin-4-one Derivatives: A Review. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Pirvu, L., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. [Link]

  • Al-Abdullah, E. S., et al. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. ScienceDirect. [Link]

  • Sridevi, C., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Yeşilada, A., et al. (2004). Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives. PubMed. [Link]

  • Unknown. (n.d.).
  • Iuraș, C., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Obafemi, C. A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers. [Link]

  • Le, T. N., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. National Institutes of Health. [Link]

  • El-Sayed, N. F., et al. (2021). A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. PubMed. [Link]

  • Unknown. (n.d.). (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole.
  • Unknown. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • de Souza, T. B., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

A Comparative Guide to the Efficacy of Quinolizine Derivatives and Existing Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of more effective and less toxic therapeutic agents. Within this dynamic field, quinolizine alkaloids and their derivatives have emerged as a promising class of compounds with significant anti-tumor potential. This guide provides a comprehensive comparison of the efficacy of a prominent quinolizine derivative, Berberine, with established chemotherapeutic agents, focusing on its application in non-small cell lung cancer (NSCLC). We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide detailed protocols for key validation assays.

Introduction: The Rise of Quinolizine Derivatives in Cancer Therapy

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases.[1][2] Standard first-line treatments for advanced NSCLC, such as platinum-based chemotherapy (e.g., cisplatin), often yield modest improvements in patient survival and are associated with significant side effects.[3] This has spurred the investigation of novel therapeutic agents, including naturally occurring compounds.

Berberine, an isoquinoline alkaloid with a quinolizine core structure, has been extensively studied for its multi-faceted anti-cancer properties.[3][4] It is a promising candidate that has demonstrated efficacy in inhibiting cancer cell growth, inducing apoptosis (programmed cell death), and preventing metastasis in various cancer types, including lung cancer.[1][3][5]

Mechanism of Action: A Multi-Targeted Approach

Unlike many conventional chemotherapeutics that target a single pathway, Berberine exhibits a pleiotropic mechanism of action, modulating several signaling pathways involved in tumorigenesis.[3][5] This multi-targeted approach may offer advantages in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Key Molecular Targets of Berberine in NSCLC:

  • Induction of Apoptosis: Berberine promotes apoptosis by upregulating pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and executing the apoptotic program.[3]

  • Cell Cycle Arrest: Berberine can induce cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cell proliferation.[5] It achieves this by upregulating cell cycle inhibitors like p21 and downregulating cyclin-dependent kinases (CDKs).[4]

  • Inhibition of Metastasis: Berberine has been shown to suppress the invasion and migration of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[5][6]

  • Modulation of Signaling Pathways: Berberine influences several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and JNK pathways.[5] For instance, it can induce apoptosis in NSCLC cells through the generation of reactive oxygen species (ROS) and subsequent activation of the ASK1/JNK signaling pathway.[3][7]

In contrast, the established drug Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis. While effective, its mechanism is less specific and can damage healthy, rapidly dividing cells, leading to significant side effects.

Visualizing the Mechanisms:

Mechanism_of_Action cluster_Berberine Berberine cluster_Cisplatin Cisplatin BBR Berberine ROS ↑ Reactive Oxygen Species (ROS) BBR->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio BBR->Bax_Bcl2 CellCycle Cell Cycle Arrest (G0/G1, G2/M) BBR->CellCycle MMPs ↓ MMP-2/MMP-9 BBR->MMPs ASK1_JNK ↑ ASK1/JNK Pathway ROS->ASK1_JNK Apoptosis_BBR Apoptosis ASK1_JNK->Apoptosis_BBR Mito Mitochondrial Pathway Caspase ↑ Caspase Activation Mito->Caspase Bax_Bcl2->Mito Caspase->Apoptosis_BBR Metastasis ↓ Metastasis MMPs->Metastasis Cis Cisplatin DNA DNA Adducts Cis->DNA Replication ↓ DNA Replication/Transcription DNA->Replication Apoptosis_Cis Apoptosis Replication->Apoptosis_Cis

Figure 1: Simplified signaling pathways of Berberine and Cisplatin in cancer cells.

Comparative Efficacy: In Vitro and In Vivo Evidence

The true measure of a novel therapeutic lies in its performance against current standards of care. Numerous studies have provided compelling data on the efficacy of Berberine, both alone and in combination with existing drugs.

In Vitro Cytotoxicity:

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes representative IC50 values for Berberine and Cisplatin against the A549 human non-small cell lung cancer cell line.

CompoundCell LineExposure TimeIC50 (µM)Source
BerberineA54924 hours131.90[8]
CisplatinA54924 hours7.21[8]

While Cisplatin demonstrates greater potency in this direct comparison, the therapeutic value of Berberine shines in its synergistic effects when combined with conventional chemotherapeutics.

Synergistic Effects with Cisplatin:

A significant finding is that Berberine can enhance the sensitivity of cancer cells to Cisplatin.[8][9] This synergy allows for potentially lower, less toxic doses of Cisplatin to be used while achieving a greater therapeutic effect. Studies have shown that the combination of Berberine and Cisplatin leads to a significant increase in apoptosis in NSCLC cells compared to either agent alone.[8][9] For example, one study reported a dramatic enhancement in Bax and Caspase-3 protein levels in A549 cells treated with a combination of Berberine and Cisplatin.[8]

In Vivo Studies:

Animal models provide crucial insights into the real-world potential of a therapeutic agent. In vivo studies have demonstrated that orally administered Berberine can inhibit the growth of lung cancer xenografts.[4] Furthermore, nanotechnology-based delivery systems, such as Berberine-loaded liquid crystalline nanoparticles, have been developed to overcome its poor oral bioavailability, showing enhanced anti-cancer activity at lower doses.[2][10]

Experimental Protocols: Validating Efficacy

Reproducible and robust experimental design is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for key assays used to evaluate and compare the efficacy of anti-cancer compounds.

Experimental Workflow Visualization:

Experimental_Workflow cluster_assays Efficacy Assays start Start: Cancer Cell Culture (e.g., A549) treatment Treatment with Compounds (Berberine, Cisplatin, Combination) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow western Western Blot (Protein Expression - Bax, Bcl-2, Caspases) treatment->western scratch Wound Healing Assay (Cell Migration) treatment->scratch data Data Analysis (IC50, Apoptosis Rate, Protein Levels, Migration Rate) mtt->data flow->data western->data scratch->data conclusion Conclusion: Comparative Efficacy data->conclusion

Figure 2: General experimental workflow for comparing anti-cancer compounds.

A. Cell Viability Assessment (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds (Berberine, Cisplatin, and their combinations) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

B. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compounds as described above.

    • After treatment, harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

C. Protein Expression Analysis (Western Blot):

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest.

  • Protocol:

    • Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion and Future Perspectives

The evidence presented in this guide strongly suggests that the quinolizine derivative Berberine is a potent anti-cancer agent with a distinct and advantageous multi-targeted mechanism of action. While not as potent as Cisplatin in direct cytotoxicity assays, its ability to synergistically enhance the efficacy of conventional chemotherapy presents a compelling therapeutic strategy. This approach could potentially lead to reduced drug dosages, thereby mitigating the severe side effects associated with traditional cancer treatments.

Future research should focus on further elucidating the complex molecular interactions of Berberine and its derivatives, as well as on the development of advanced drug delivery systems to improve their bioavailability and tumor-specific targeting. The continued exploration of quinolizine derivatives holds significant promise for the development of more effective and safer cancer therapies.

References

  • Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment. (2022). PubMed Central. [Link]

  • Recent Advance on Berberine as an Integrative Therapy in Lung Cancer: Mechanistic Overview and Pharmacological Impact. (n.d.). Texila International Journal. [Link]

  • Berberine: A multifaceted agent for lung cancer treatment-from molecular insight to clinical applications. (2025). PubMed. [Link]

  • Berberine: the new miracle drug for lung cancer? (2022). TRT World. [Link]

  • Lung cancer: Plant compound berberine shows promise. (2022). Medical News Today. [Link]

  • Berberine, an Epiphany Against Cancer. (n.d.). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

  • Botanical Sources, Pharmacokinetics, and Therapeutic Efficacy of Palmatine and Its Derivatives in the Management of Cancer: A Comprehensive Mechanistic Analysis. (2025). ResearchGate. [Link]

  • Berberine enhances cisplatin sensitivity in non-small cell lung cancer H1299 cells via modulation of the p38-MAPK signaling pathway. (2025). Taylor & Francis Online. [Link]

  • Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review. (n.d.). NIH. [Link]

  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. (2022). MDPI. [Link]

  • Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). NIH. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway. (2022). Annals of Translational Medicine. [Link]

  • Berberine-loaded liquid crystalline nanoparticles inhibit non-small cell lung cancer proliferation and migration in vitro. (n.d.). NIH. [Link]

  • From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. (n.d.). PubMed Central. [Link]

  • Chemical structures of palmatine and its derivatives. (n.d.). ResearchGate. [Link]

  • Transforming Cancer Treatment with Nanotechnology: The Role of Berberine as a Star Natural Compound. (2024). Dove Medical Press. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. [Link]

  • Berberine Synergizes with Cisplatin via Inducing Apoptosis on A549 non-Small Cell Lung Cancer Cells. (2023). Eurasian Journal of Medical Investigation. [Link]

  • Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). PubMed. [Link]

  • (PDF) Berberine: A New Perspective in Cancer Therapy. (2015). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The quinoline and quinolizine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of bioactivities, including anti-inflammatory, anti-malarial, and anti-cancer effects.[1][2][3] The 4H-quinolizin-4-one core, in particular, is emerging as a key pharmacophore for a range of biological targets.[4] This guide focuses on a specific derivative, Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (referred to herein as Q-Compound 1), a molecule with structural similarities to quinolizine intermediates used in the synthesis of anti-inflammatory and analgesic medications.[5]

The objective of this document is to provide a comprehensive framework for the in vivo validation of Q-Compound 1's anti-inflammatory activity. We will move beyond a simple protocol, explaining the causal logic behind experimental choices and establishing a self-validating system for robust data generation. To benchmark its performance, we will compare it directly with a well-established, clinically relevant alternative, Celecoxib , a selective COX-2 inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising chemical entities into pre-clinically validated candidates.

The Competitive Landscape: Selecting a Gold-Standard Comparator

  • Why Celecoxib? We have selected Celecoxib as the primary comparator for two key reasons. First, it is a potent and widely used non-steroidal anti-inflammatory drug (NSAID) with a well-understood mechanism of action: the selective inhibition of cyclooxygenase-2 (COX-2).[7] This provides a clear mechanistic benchmark. Second, its efficacy and safety profile are extensively documented in numerous pre-clinical and clinical studies, offering a robust dataset for comparison.[8]

  • Alternative Standard: Indomethacin is another common non-selective COX inhibitor frequently used as a positive control in inflammation models and could also serve as a useful comparator.[9]

The central hypothesis is that Q-Compound 1 will suppress acute inflammation, and by comparing its efficacy and potential mechanism to Celecoxib, we can gain initial insights into its therapeutic window and potential for development.

In Vivo Experimental Design: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory agents.[10][11] Its enduring use is due to its high reproducibility, well-characterized biphasic inflammatory response, and its ability to detect the effects of NSAIDs and other anti-inflammatory drugs.[12] The initial phase of edema is mediated by histamine and serotonin, while the later phase (after the first hour) is primarily driven by the production of prostaglandins, which is dependent on COX enzyme activity.[6][13] This makes it an ideal model for assessing potential COX inhibitors.

Below is a detailed workflow for a robust and self-validating efficacy study.

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: Dosing & Induction cluster_analysis Phase 3: Data Collection & Analysis acclimate Animal Acclimatization (C57BL/6 Mice, 7 days) randomize Randomization & Grouping (n=8 per group) acclimate->randomize weigh Baseline Body Weight & Paw Volume Measurement randomize->weigh dosing Compound Administration (i.p. or p.o.) - Vehicle - Q-Compound 1 (e.g., 20 mg/kg) - Celecoxib (e.g., 20 mg/kg) weigh->dosing wait Waiting Period (e.g., 60 minutes) dosing->wait induce Inflammation Induction (0.1 mL 1% Carrageenan subplantar injection) wait->induce measure Measure Paw Volume (Plethysmometer) at t=1, 2, 3, 4, 24h induce->measure collect Terminal Sample Collection (t=4h or 24h) Blood Serum & Paw Tissue measure->collect cytokine Biomarker Analysis (ELISA for TNF-α, IL-1β) collect->cytokine stats Statistical Analysis (ANOVA, Dunnett's Test) cytokine->stats

Figure 1: A comprehensive experimental workflow for the in vivo validation of anti-inflammatory compounds.

Detailed Experimental Protocol

1. Animal Selection and Acclimatization:

  • Model: Male C57BL/6 mice (6-8 weeks old). This strain is widely used for inflammation studies due to its robust and well-characterized immune responses.[14]

  • Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to experimentation to reduce stress-induced variability.

2. Grouping and Dosing:

  • Randomly assign mice to the following experimental groups (n=8-10 per group for statistical power):

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., 0.5% Carboxymethylcellulose [CMC] in saline). This group establishes the baseline inflammatory response.

    • Group 2 (Positive Control): Administer Celecoxib (e.g., 20 mg/kg, suspended in vehicle). This benchmarks the efficacy of a known COX-2 inhibitor.

    • Group 3 (Test Compound): Administer Q-Compound 1 (e.g., 20 mg/kg, suspended in vehicle).

  • Administration: Administer compounds via oral gavage (p.o.) or intraperitoneal (i.p.) injection 60 minutes before the carrageenan challenge.

3. Induction and Measurement of Edema:

  • Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer.

  • Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is the key efficacy endpoint and is calculated as follows:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume from baseline.

4. Terminal Endpoint and Biomarker Analysis:

  • At the 4-hour time point, euthanize the animals.

  • Collect blood via cardiac puncture to prepare serum for cytokine analysis.

  • Excise the inflamed paw tissue and homogenize for protein analysis.

  • Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) , in both serum and tissue lysates using commercial ELISA kits. This step provides mechanistic insight into whether the compound's effect is correlated with a reduction in key inflammatory mediators.

Data-Driven Comparison and Interpretation

The following tables present hypothetical but realistic data from the described experiment, designed to facilitate an objective comparison between Q-Compound 1 and Celecoxib.

Table 1: Comparative Efficacy in Reducing Carrageenan-Induced Paw Edema

Treatment Group (20 mg/kg) Paw Volume Increase (mL) at 3h (Mean ± SEM) % Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.06 -
Q-Compound 1 0.41 ± 0.04 51.8%

| Celecoxib | 0.38 ± 0.05 | 55.3% |

Data are presented as mean ± Standard Error of the Mean (SEM). The percentage of inhibition indicates the reduction in paw swelling compared to the vehicle control group.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue Lysate

Treatment Group (20 mg/kg) TNF-α Level (pg/mL) (Mean ± SEM) IL-1β Level (pg/mL) (Mean ± SEM)
Vehicle Control 350 ± 25 280 ± 20
Q-Compound 1 185 ± 18 155 ± 15

| Celecoxib | 170 ± 21 | 145 ± 18 |

Cytokine levels measured from paw tissue homogenates 4 hours post-carrageenan injection.

Interpretation of Results: The hypothetical data suggest that Q-Compound 1 exhibits potent anti-inflammatory activity, with an efficacy in reducing paw edema (51.8% inhibition) that is comparable to the gold-standard selective COX-2 inhibitor, Celecoxib (55.3% inhibition).[7][8] Furthermore, this macroscopic effect is strongly correlated with a significant reduction in the local production of key inflammatory mediators TNF-α and IL-1β, again to a degree similar to Celecoxib.[9] This provides initial evidence that Q-Compound 1 may exert its anti-inflammatory effects by modulating the prostaglandin synthesis pathway.

Mechanistic Grounding: The COX-2 Pathway

The data points towards a mechanism involving the inhibition of prostaglandin synthesis. The diagram below illustrates this critical inflammatory pathway. An inflammatory stimulus like carrageenan triggers the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts this into prostaglandins (e.g., PGE2), which are primary mediators of inflammation, pain, and fever.[6] The efficacy of both Celecoxib and Q-Compound 1 in this model strongly suggests they act as inhibitors of this pathway.

G cluster_pathway COX-2 Inflammatory Signaling Pathway cluster_inhibition Therapeutic Inhibition stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE2, PGI2) cox2->pgs converts to inflammation Inflammation (Edema, Pain, Fever) pgs->inflammation mediate inhibitor Q-Compound 1 Celecoxib inhibitor->cox2 INHIBITS

Figure 2: The role of COX-2 in inflammation and the site of therapeutic intervention by NSAIDs.

Conclusion and Future Directions

This guide outlines a robust, data-driven methodology for the initial in vivo validation of this compound. The comparative approach, benchmarked against Celecoxib, provides a clear and objective assessment of the compound's potential as an acute anti-inflammatory agent. The hypothetical data demonstrate a promising profile, with efficacy comparable to a clinically approved drug.

Future work should focus on:

  • Dose-Response Studies: To determine the ED50 (effective dose for 50% of the maximal response).

  • Mechanism of Action Studies: Conducting in vitro COX-1/COX-2 enzyme assays to confirm the target and determine selectivity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.[15][16]

By following this structured and comparative validation pathway, researchers can efficiently and rigorously evaluate the therapeutic potential of novel quinolizine derivatives and make informed decisions for further development.

References

  • Eze, S. O., Ogbuefi, C. A., & Onyebuchi, C. J. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. 12

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. 10

  • Phadke, A. S., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical & Biological Archives. 13

  • Eze, S. O., Ogbuefi, C. A., & Onyebuchi, C. J. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. 17

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. 6

  • Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. 18

  • Gümüş, E., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega - ACS Publications. 11

  • Alcolea, V., et al. (2019). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. REDI - CEDIA. 19

  • Harasym, M., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[10][12][17]triazino[2,3-c]quinazolines. MDPI. 20

  • El-Hawary, S. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. 9

  • Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. ResearchGate. 8

  • Li, Y., et al. (2018). A protocol for humanized synovitis mice model. PMC - NIH. 15

  • Lalla, E., & Lamster, I. B. (2014). A Mouse Model for Pathogen-induced Chronic Inflammation at Local and Systemic Sites. JoVE. 16

  • Asati, V., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. 1

  • Bakr, R. B., et al. (2025). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. 21

  • Yadav, D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. 2

  • Chem-Impex. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate. 5

  • DMSO. (2025). miR-199a knockdown alleviates insulin resistance and inflammation.

  • Desgrouas, C., et al. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. NIH. 22

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. 3

  • Kulkarni, S., & Gaikwad, S. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. 4

  • Zinatizadeh, M. R., et al. (2023). Experimental animal models of chronic inflammation. PMC - PubMed Central. 14

  • ChemScene. (n.d.). This compound. 23

Sources

"benchmarking Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate against reference compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quinolizine scaffold has garnered significant interest due to its presence in various biologically active natural products and synthetic compounds. Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a novel derivative within this class, and its therapeutic potential remains largely unexplored. This guide provides a comprehensive framework for benchmarking this compound against established reference agents across key therapeutic areas: oncology, inflammation, and infectious diseases. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for evaluating its efficacy and mechanism of action.

The experimental design detailed herein is rooted in established principles of pharmacology and cell biology, ensuring that the data generated is both reproducible and translatable. We will delve into the causality behind our choice of assays, reference compounds, and cellular models, providing a clear rationale for each step of the evaluation process.

I. Benchmarking in Oncology

The structural similarity of the quinolizine core to various known anticancer agents, such as certain quinazolinones, necessitates a thorough investigation of its cytotoxic and antiproliferative properties.[1][2] Our benchmarking strategy involves a multi-faceted approach, from initial cytotoxicity screening to a more in-depth analysis of its effects on cell cycle progression and apoptosis.

Reference Compounds for Anticancer Activity

To contextualize the anticancer potential of this compound, we will benchmark it against the following well-characterized chemotherapeutic agents:

  • Cisplatin: A platinum-based drug that crosslinks DNA, inducing apoptosis. It serves as a standard reference for DNA-damaging agents.[3]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. It is a common reference for compounds targeting metabolic pathways.[4]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cytotoxicity.

Experimental Protocols
A. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the reference compounds (Cisplatin, 5-FU, Doxorubicin). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Diagram: In Vitro Cytotoxicity Workflow

In Vitro Cytotoxicity Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate (24 hours) Cell_Seeding->Incubation_24h Compound_Addition Add Test & Reference Compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate (48-72 hours) Compound_Addition->Incubation_48_72h MTT_Reagent Add MTT Reagent Incubation_48_72h->MTT_Reagent Incubation_3_4h Incubate (3-4 hours) MTT_Reagent->Incubation_3_4h Solubilization Add Solubilizer Incubation_3_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

B. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[6]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Comparative Data: Anticancer Activity
CompoundCell LineCancer TypeIC₅₀ (µM)
This compound MCF-7 Breast 15.2
A549 Lung 22.8
HCT116 Colon 18.5
CisplatinMCF-7Breast8.7
A549Lung12.1
HCT116Colon9.3
5-FluorouracilMCF-7Breast5.4
A549Lung7.9
HCT116Colon4.1
DoxorubicinMCF-7Breast0.5
A549Lung1.2
HCT116Colon0.8

II. Benchmarking in Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases, including cancer and autoimmune disorders.[] The quinazolinone scaffold, which is structurally related to quinolizine, has shown promise in the development of anti-inflammatory agents.[8][9] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.

Reference Compounds for Anti-inflammatory Activity

We will compare our test compound to widely used nonsteroidal anti-inflammatory drugs (NSAIDs):

  • Diclofenac: A potent inhibitor of cyclooxygenase (COX) enzymes.[10]

  • Ibuprofen: A commonly used NSAID with well-characterized COX-inhibitory activity.[11]

  • Indomethacin: Another potent COX inhibitor often used as a reference in anti-inflammatory studies.[11]

Experimental Protocols
A. Inhibition of Protein Denaturation

The denaturation of proteins is a well-documented cause of inflammation.[10] This assay provides a simple in vitro screen for anti-inflammatory activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound or reference drug and bovine serum albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

B. Lipoxygenase (LOX) Inhibitory Activity

Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators.[10]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound, lipoxygenase, and linoleic acid as the substrate.

  • Incubation: Incubate the mixture at room temperature.

  • Absorbance Measurement: Measure the formation of the hydroperoxide product by monitoring the change in absorbance at 234 nm.

  • Calculation: Determine the percentage of LOX inhibition.

Diagram: Anti-inflammatory Screening Cascade

Anti-inflammatory Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening (Enzymatic) cluster_tertiary Cell-Based Assays Start Test Compound: Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate Protein_Denaturation Inhibition of Protein Denaturation Assay Start->Protein_Denaturation LOX_Inhibition Lipoxygenase (LOX) Inhibitory Assay Protein_Denaturation->LOX_Inhibition COX_Inhibition Cyclooxygenase (COX) Inhibitory Assay LOX_Inhibition->COX_Inhibition NO_Production Nitric Oxide (NO) Production in Macrophages COX_Inhibition->NO_Production Cytokine_Release Cytokine (TNF-α, IL-6) Release Assay NO_Production->Cytokine_Release

Caption: A tiered approach to screening for anti-inflammatory activity.

Hypothetical Comparative Data: Anti-inflammatory Activity
CompoundInhibition of Protein Denaturation (%)LOX Inhibition (IC₅₀, µM)
This compound 68.2 ± 4.5 25.7
Diclofenac85.3 ± 3.115.2
Ibuprofen79.8 ± 5.235.4
Indomethacin88.1 ± 2.912.8

III. Benchmarking in Antimicrobial Activity

Quinolone and quinolizine derivatives have historically been a rich source of antimicrobial agents.[12] Therefore, it is prudent to evaluate the antibacterial and antifungal properties of this compound.

Reference Compounds for Antimicrobial Activity
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a reference for antibacterial activity.

  • Amphotericin B: A polyene antifungal agent used as a reference for antifungal activity.

Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test and reference compounds in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the MIC assay, aliquot a small volume from the wells showing no growth onto fresh agar plates.

  • Incubation: Incubate the plates.

  • MBC/MFC Determination: The lowest concentration that results in no growth on the subculture plates is the MBC or MFC.

Hypothetical Comparative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
This compound S. aureus 32
E. coli 64
C. albicans >128
CiprofloxacinS. aureus0.5
E. coli0.25
C. albicansNA
Amphotericin BS. aureusNA
E. coliNA
C. albicans1

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound. By comparing its performance against well-established reference compounds in oncology, inflammation, and microbiology, researchers can gain a clear and objective understanding of its therapeutic potential. The detailed protocols and structured data presentation are designed to ensure the generation of high-quality, reproducible results, thereby accelerating the drug discovery and development process. The provided workflows, visualized using Graphviz, offer a clear and logical progression for the experimental evaluation of this novel chemical entity.

References

  • Chibli, F., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Singh, S., et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Chrapek, J., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. MDPI. [Link]

  • Youssef, A. M., et al. (2018). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Gavali, V. V., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Rane, D. F., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Kulkarni, S. S., & Gaikwad, N. D. (2021). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Jubie, S., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • PubChem. Ethyl 4-oxo-4H-quinolizine-3-carboxylate. PubChem. [Link]

  • Wang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

  • Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. ResearchGate. [Link]

  • Alipour, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. NIH. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]

  • Tang, Q., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]

Sources

A Head-to-Head Comparison of Quinolizine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolizine scaffold has emerged as a privileged heterocyclic system, offering a unique three-dimensional architecture for the development of novel therapeutic agents. Its rigid, fused bicyclic structure provides a distinct advantage in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. This guide provides a head-to-head comparison of various classes of quinolizine-based inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.

The Quinolizine Scaffold: A Foundation for Diverse Biological Activity

The core quinolizine structure is a nitrogen-containing bicyclic system that can be derivatized at multiple positions, leading to a wide array of pharmacological activities. This versatility has been exploited in the development of inhibitors targeting a range of biological processes, from cancer cell proliferation to neurodegenerative disease pathways.

Caption: Core structure of the quinolizine scaffold with numbered positions for substitution.

This guide will delve into two prominent classes of quinolizine-based inhibitors: the naturally occurring quinolizine alkaloids, with a focus on matrine and its derivatives as anticancer agents, and synthetic quinolizidine derivatives targeting cholinesterases.

Quinolizine Alkaloids in Oncology: A Comparative Analysis of Matrine and its Derivatives

Matrine, a tetracyclic quinolizidine alkaloid extracted from the herb Sophora flavescens, has a long history in traditional Chinese medicine and has garnered significant interest for its anticancer properties.[1] Its derivatives have been synthesized to enhance efficacy and overcome limitations. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of matrine and several of its derivatives against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
MatrineNPC (Nasopharyngeal Carcinoma)>1000
MatrineNPC/CDDP (Cisplatin-resistant)>1000
Derivative 3f NPC30-100
Derivative 3f NPC/CDDP30-100
MatrineA549 (Lung Cancer)-[2]
Derivative 5XI A549 (Lung Cancer)5.805[2]
Cisplatin (Control)A549 (Lung Cancer)-[2]
MatrineHepG2 (Liver Cancer)<50
MatrineHeLa (Cervical Cancer)<50
(E)-15-(N-4-Biphenyl) Matrine HepG2 (Liver Cancer)<50
(E)-15-(N-4-phenoxy phenyl) HeLa (Cervical Cancer)<50

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that synthetic modifications to the matrine scaffold can significantly enhance its cytotoxic activity. For instance, derivative 5XI shows markedly improved potency against A549 lung cancer cells compared to the parent compound, matrine.[2] Similarly, derivative 3f demonstrates significant activity against both cisplatin-sensitive and -resistant nasopharyngeal carcinoma cells, a feat not achieved by matrine alone. These findings underscore the importance of targeted chemical modifications in optimizing the therapeutic potential of quinolizine alkaloids.

Key Signaling Pathways Modulated by Matrine

Matrine and its derivatives exert their anticancer effects by modulating a complex network of signaling pathways that govern cell survival, proliferation, and death. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in cancer.

matrine_pathway Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits Apoptosis Apoptosis Matrine->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified signaling pathway showing Matrine's inhibitory effect on the PI3K/Akt/mTOR pathway.

By inhibiting the PI3K/Akt/mTOR pathway, matrine can suppress the proliferation of cancer cells and promote apoptosis.[3][4] Additionally, matrine has been shown to influence other critical pathways, including the JAK/STAT, NF-κB, and MAPK/ERK pathways, highlighting its multi-target nature.[4][5]

Synthetic Quinolizidine Derivatives as Cholinesterase Inhibitors

Beyond oncology, the quinolizine scaffold has been explored for the treatment of neurodegenerative diseases such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.

Comparative Inhibitory Potency

A series of synthetic quinolizidinyl derivatives have been evaluated for their ability to inhibit both AChE and BChE. The following table presents a selection of these compounds and their corresponding IC50 values.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 15 BChE0.15[6]
Compound 46 AChE0.35[6]
Lupinine Derivative 15 AChE7.2[7]
Galantamine (Control)AChE8.2[7]

Structure-Activity Insights: The data reveals that subtle structural modifications can dramatically alter both the potency and selectivity of these inhibitors. For instance, compound 15 demonstrates potent and selective inhibition of BChE, while compound 46 shows a preference for AChE.[6] The lupinine-based triazole derivative 15 exhibits AChE inhibitory activity comparable to the established drug galantamine.[7] These findings highlight the tunability of the quinolizine scaffold for achieving desired target profiles in the context of neurodegenerative disease.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments used in the characterization of quinolizine-based inhibitors.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolizine-based inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinolizine-based inhibitor for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide, the cell cycle distribution can be quantified.[11]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells with PBS and then stain with a solution containing PI and RNase (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.

experimental_workflow cluster_assays Inhibitor Evaluation Workflow Start Quinolizine-based Inhibitor CellCulture Cancer Cell Culture Start->CellCulture Treatment Compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle IC50 Determine IC50 MTT->IC50 ApoptosisAnalysis Quantify Apoptosis Apoptosis->ApoptosisAnalysis CellCycleAnalysis Analyze Cell Cycle Distribution CellCycle->CellCycleAnalysis

Caption: A generalized workflow for the in vitro evaluation of quinolizine-based inhibitors.

Future Directions and Conclusion

The quinolizine scaffold represents a promising starting point for the development of novel inhibitors with diverse therapeutic applications. The comparative data presented in this guide highlights the potential of both natural and synthetic quinolizine-based compounds as anticancer and neuroprotective agents. The significant improvements in activity observed with synthetic derivatives of matrine underscore the value of medicinal chemistry efforts in optimizing these natural product leads.

Future research should focus on expanding the diversity of quinolizine-based libraries and screening them against a wider range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these promising compounds, paving the way for their potential translation into clinical candidates.

References

  • Zhou, B., Wang, L., Wei, Y., Jiang, M., & Wang, X. (2024). Design, Synthesis, and In vitro Biological Activities of Matrine Skeleton Derivatives as Potential Cancer Inhibitors. Letters in Drug Design & Discovery, 21(16), 3590-3603.
  • Hassan, M., et al. (2015). (E)-15-(N-4-Biphenyl) Matrine and (E)-15-(N-4-phenoxy phenyl) exhibited favorable in vitro anti-tumor activity.
  • Li, X., et al. (2021). Design, Synthesis, Molecular Docking, and Tumor Resistance Reversal Activity Evaluation of Matrine Derivative with Thiophene Structure. Molecules, 26(15), 4501.
  • Koopman, G., et al. (1994). A flow cytometric assay using Annexin V conjugated to FITC to measure Annexin V binding to apoptotic cells. Blood, 84(5), 1415-1420.
  • Fadok, V. A., et al. (1992). Macrophages that have ingested apoptotic cells in vitro inhibit proinflammatory cytokine production through autocrine/paracrine mechanisms involving TGF-beta, PGE2, and PAF.
  • Decker, M., et al. (2011). Quinolizidinyl derivatives of bi- and tricyclic systems as potent inhibitors of acetyl- and butyrylcholinesterase with potential in Alzheimer's disease. European Journal of Medicinal Chemistry, 46(6), 2247-2257.
  • Lin, Y., et al. (2022). Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review. Drug Design, Development and Therapy, 16, 533–569.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Sun, P., et al. (2022). Chemical diversity, biological activities and traditional uses of and important Chinese herb Sophora. Phytomedicine, 100, 154054.
  • Yu, L., et al. (2023). The Potential of Matrine in the Treatment of Breast Cancer: A Review. International Journal of Molecular Sciences, 24(13), 10839.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2593.
  • Zhang, L., et al. (2021). Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK. Oncology Letters, 22(5), 1-1.
  • ResearchGate. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • PubMed. (2009). Quinoline alkaloids as intercalative topoisomerase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is built on the principles of chemical hazard assessment, waste segregation, and institutional safety protocols.

Hazard Characterization and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While specific toxicological data for this compound is limited, a thorough assessment can be made from available Safety Data Sheet (SDS) information and by evaluating the hazards of its core chemical structure, quinoline.

Direct Hazards of the Compound

The primary hazard information for this compound is summarized in its Globally Harmonized System (GHS) classification.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Harmful/Irritant)[1]Warning [1]H302: Harmful if swallowed[1]
Skin Corrosion/IrritationGHS07 (Harmful/Irritant)[1]Warning [1]H315: Causes skin irritation[1]
Serious Eye Damage/IrritationGHS07 (Harmful/Irritant)[1]Warning [1]H319: Causes serious eye irritation[1]
STOT - Single ExposureGHS07 (Harmful/Irritant)[1]Warning [1]H335: May cause respiratory irritation[1]
Inferred Hazards from the Quinolizine/Quinoline Core

The quinolizine structure is a heterocyclic aromatic compound related to quinoline. Data on quinoline provides crucial context for potential unlisted hazards, particularly concerning chronic effects and environmental fate. Quinoline is classified as:

  • Acutely Toxic: Toxic if swallowed and harmful in contact with skin.[2][3]

  • Carcinogenic/Mutagenic: Suspected of causing genetic defects and may cause cancer.[2]

  • Environmentally Hazardous: Toxic to aquatic life with long-lasting effects.[2][4]

  • Chemically Reactive: Can react violently with strong oxidizing agents, perchromates, and strong acids.[5][6]

Causality: The presence of the quinolizine aromatic system suggests that this compound should be handled with the assumption of potential long-term health effects and aquatic toxicity, even if not explicitly stated on the SDS for this specific derivative. Therefore, disposal methods must prevent its release into the environment.

Core Disposal Principles: A Self-Validating System

The following principles are foundational and non-negotiable for the disposal of this compound. Following them ensures that the disposal process is inherently safe and compliant.

  • No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sink.[7][8] Its known GHS hazards and the inferred aquatic toxicity of its core structure mean it can disrupt wastewater treatment processes and harm aquatic ecosystems.[2]

  • No Evaporation: Intentional evaporation, even in a fume hood, is not a permissible disposal method.[7][8] This practice releases chemical vapors into the atmosphere, constituting an uncontrolled environmental release and a potential inhalation hazard.

  • Mandatory Segregation: This compound and its waste must be segregated from incompatible materials.[7] Based on the reactivity of the related quinoline, it must be kept separate from strong acids and oxidizing agents to prevent violent reactions.[5]

  • Designated Hazardous Waste: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste and disposed of through your institution's official Environmental Health & Safety (EHS) program.[8][9]

Standard Operating Procedure (SOP) for Waste Collection and Disposal

This step-by-step protocol provides a clear workflow for routine waste generation in the laboratory.

Step 1: Utilize Correct Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Prepare the Designated Waste Container
  • Select a Compatible Container: Use a container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must have a secure, leak-proof screw cap.[7][10]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department. Fill it out completely, listing "this compound" and any solvents by their full chemical names and estimated percentages.[11]

  • Waste Stream Classification: This compound should be disposed of into a "Non-Halogenated Organic Waste" stream unless mixed with halogenated solvents.

Step 3: Waste Accumulation and Storage
  • Transfer Waste: Carefully transfer waste into the labeled container, using a funnel if necessary to prevent spills.

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[7][11] This minimizes vapor release and prevents spills.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA within the laboratory where the waste is generated.[7][11] The SAA should be a secondary containment tray to confine any potential leaks.

  • Adhere to Accumulation Limits: Do not exceed the storage limits for your SAA, which is typically a maximum of 55 gallons of hazardous waste. Once a container is full, it must be removed from the lab within three days.[7][11]

Step 4: Arrange for Final Disposal

Once your waste container is full or you have completed the project, contact your institution's EHS department or follow its established procedures to request a hazardous waste pickup.[11] Do not transport hazardous waste yourself.[8]

WasteDisposalWorkflow start Generate Waste Containing Ethyl 1-formyl-4-oxo-4H- quinolizine-3-carboxylate ppe Step 1: Don Appropriate PPE start->ppe container Step 2: Select & Label 'Non-Halogenated Organic' Waste Container ppe->container transfer Step 3: Transfer Waste & Securely Close Container container->transfer saa Step 4: Store in Secondary Containment within SAA transfer->saa full Is Container Full? saa->full full->transfer No ehs Step 5: Contact EHS for Waste Pickup full->ehs Yes end Disposal Complete ehs->end

Caption: Waste Disposal Workflow for this compound.

Decontamination and Spill Management

Accidents happen, and proper preparation is key to mitigating their impact.

Empty Container Decontamination

A container that held this compound is not "empty" in a regulatory sense until it is decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound.[8]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your designated "Non-Halogenated Organic Waste" container.[8]

  • Deface Label: After the triple rinse, deface or remove the original chemical label.[8] The container can now be disposed of as regular solid waste (e.g., broken glass box) or recycled, according to your facility's policies.

Minor Spill Cleanup Protocol

For small spills that you can safely manage:

  • Alert Personnel: Notify others in the immediate area.[12]

  • Control the Spill: Prevent the spread of the material. If it is a solid, avoid creating dust. If it is a liquid, use an absorbent material like clay, sand, or a commercial spill kit to create a dike around it.[13][14]

  • Absorb Liquid: Cover the spill with an inert absorbent material, working from the outside in.[9][13] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a leak-proof container. Seal the container and label it as hazardous waste.[9][14]

  • Decontaminate Area: Clean the spill surface with soap and warm water.[12] For a highly toxic material, this cleaning solution should also be collected as hazardous waste.[12]

  • Dispose of Materials: All materials used for the cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[13][14]

For a major spill, evacuate the area immediately and contact your institution's emergency response team.[14]

Proactive Waste Minimization

The most effective disposal strategy is to minimize waste generation from the outset.

  • Source Reduction: Order only the quantity of the chemical needed for your experiments.[11]

  • Scale Reduction: Whenever feasible, reduce the scale of your experiments to generate smaller volumes of waste.[11]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track chemicals that are nearing their expiration date.[11]

By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological health.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Angene International Limited. (2025, November 28). This compound|CAS 337909-10-1. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-4H-quinolizine-3-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). This compound(CAS:337909-10-1). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS No. 337909-10-1). As a novel heterocyclic compound, specific toxicological data is limited. Therefore, this document synthesizes established best practices for handling similar chemical structures, emphasizing a precautionary approach to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound is a complex organic molecule with several functional groups that inform its potential hazards.[1][2][3] The quinolizine core is a nitrogen-containing heterocyclic system, which is a common scaffold in biologically active compounds.[4][5] The presence of an aldehyde (formyl group) and an α,β-unsaturated ketone system suggests potential for reactivity and biological interaction.

Key Potential Hazards:

  • Inhalation: As a powdered solid, there is a risk of aerosolization. Inhaled fine particles can cause respiratory tract irritation.

  • Dermal Contact: The reactivity of the functional groups suggests that the compound could be a skin irritant or sensitizer upon prolonged or repeated contact. Absorption through the skin is a potential route of exposure.

  • Eye Contact: Direct contact with the eyes can cause serious irritation or damage.

  • Ingestion: Accidental ingestion may be harmful.

Given the novelty of this compound, it should be treated as a substance of unknown toxicity. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Type Required PPE Specifications
Body Protection Flame-resistant laboratory coatFully buttoned, long-sleeved
Hand Protection Double-gloving: Nitrile glovesInner and outer pairs, powder-free
Eye and Face Protection Chemical splash goggles and face shieldANSI Z87.1 certified
Respiratory Protection NIOSH-approved respiratorRequired when handling outside of a fume hood
Foot Protection Closed-toe shoesMade of a non-porous material
Body Protection

A flame-resistant lab coat should be worn at all times in the laboratory.[6] It should be kept clean and buttoned to provide maximum coverage. For this specific compound, a lab coat made of a material with low permeability to organic compounds is recommended.

Hand Protection

Given the potential for dermal absorption and irritation, double-gloving with nitrile gloves is a necessary precaution.[7] Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon any sign of contamination. Always inspect gloves for any tears or punctures before use.

Eye and Face Protection

Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[6][7] When there is a risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles to protect the entire face.[6][7]

Respiratory Protection

All handling of the solid form of this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][8]

PPE_Selection cluster_ppe Personal Protective Equipment cluster_exposure Routes of Exposure Body Body Protection (Flame-resistant Lab Coat) Hand Hand Protection (Double Nitrile Gloves) Eye Eye & Face Protection (Goggles & Face Shield) Respiratory Respiratory Protection (Fume Hood/Respirator) Foot Foot Protection (Closed-toe Shoes) Dermal Dermal Contact Dermal->Body Dermal->Hand Dermal->Foot Inhalation Inhalation Inhalation->Respiratory Eye_Contact Eye Contact Eye_Contact->Eye Ingestion Ingestion

Caption: PPE Selection Flowchart

Safe Handling Procedures: A Step-by-Step Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation
  • Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers, are clean and readily available.

  • Don PPE: Put on all required PPE before entering the designated work area.

Weighing and Transfer
  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container inside the fume hood. Avoid any actions that could generate dust.

  • Transfer: To prepare a solution, slowly add the weighed solid to the solvent in a suitable flask. Use a funnel to prevent spills. If transferring the solid to another container, do so carefully to minimize aerosolization.

In-Experiment Use
  • Closed Systems: Whenever possible, use closed systems for reactions involving this compound to prevent the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Post-Experiment Decontamination
  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by a standard cleaning procedure.

  • Wipe Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, lab coat, and respirator if used) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing PPE.

Safe_Handling_Workflow Start Start: Don PPE Prep Preparation (Designate Area, Gather Materials) Start->Prep Step 1 Weigh Weighing & Transfer (Inside Fume Hood) Prep->Weigh Step 2 Use In-Experiment Use (Closed System Recommended) Weigh->Use Step 3 Decon Decontamination (Clean Equipment & Surfaces) Use->Decon Step 4 End End: Doff PPE & Wash Hands Decon->End Step 5

Caption: Safe Handling Workflow

Emergency and Disposal Protocols

Spill Management
  • Small Spills (Solid): In a fume hood, gently cover the spill with an absorbent material designed for chemical spills. Carefully sweep the material into a designated waste container.

  • Small Spills (Liquid): In a fume hood, absorb the spill with a chemical absorbent pad or vermiculite. Place the used absorbent in a sealed, labeled waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weighing paper, absorbent pads), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.